4-Chloro-2-ethoxy-1-nitrobenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Structure
3D Structure
Properties
IUPAC Name |
4-chloro-2-ethoxy-1-nitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO3/c1-2-13-8-5-6(9)3-4-7(8)10(11)12/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YYQSMJVVERBZPU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=CC(=C1)Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50350168 | |
| Record name | 4-chloro-2-ethoxy-1-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
29604-25-9 | |
| Record name | 4-chloro-2-ethoxy-1-nitrobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50350168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chloro-2-ethoxy-1-nitrobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Physicochemical Properties of 4-Chloro-2-ethoxy-1-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of the physicochemical properties of 4-Chloro-2-ethoxy-1-nitrobenzene, a valuable intermediate in organic synthesis. This document is structured to provide not only factual data but also the scientific rationale behind the experimental methodologies used to determine these properties, ensuring a thorough understanding for researchers and professionals in the field.
Introduction: The Chemical Identity and Significance of this compound
This compound, with the CAS number 29604-25-9, is a substituted nitroaromatic compound. Its structure, featuring a benzene ring substituted with a nitro group, a chlorine atom, and an ethoxy group, imparts a unique combination of reactivity and physical properties.[1] The electron-withdrawing nature of the nitro group significantly influences the chemical behavior of the molecule, making it a versatile precursor in the synthesis of more complex molecules, including dyes and potential pharmaceutical agents.[2] Understanding its fundamental physicochemical characteristics is paramount for its effective utilization in research and development.
Core Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented below. These values are essential for predicting its behavior in various chemical and physical processes.
| Property | Value | Source(s) |
| Molecular Formula | C₈H₈ClNO₃ | [1] |
| Molecular Weight | 201.61 g/mol | [1] |
| Melting Point | 52-54 °C | [1] |
| Boiling Point | 302.3 °C at 760 mmHg | [1] |
| Density | 1.311 g/cm³ | [1] |
| Appearance | Pale yellow solid (predicted) | |
| Solubility | Insoluble in water; Soluble in common organic solvents like ethanol, acetone, and toluene (predicted) |
Synthesis of this compound
A common and efficient method for the synthesis of this compound is the Williamson ether synthesis. This reaction involves the nucleophilic substitution of a halide by an alkoxide. In this case, 4-chloro-2-nitrophenol is deprotonated by a suitable base to form the corresponding phenoxide, which then reacts with an ethylating agent, such as ethyl bromide or ethyl iodide, to yield the desired product.[3][4][5]
Reaction Scheme
Caption: Williamson ether synthesis of this compound.
Experimental Protocol
-
Deprotonation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-chloro-2-nitrophenol in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).
-
Add a slight excess of a base, such as anhydrous potassium carbonate or sodium hydride, portion-wise to the solution at room temperature. Stir the mixture until the deprotonation is complete, which is often indicated by a color change.
-
Alkylation: To the resulting phenoxide solution, add ethyl bromide or ethyl iodide dropwise.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the inorganic salts.
-
The filtrate is then concentrated under reduced pressure to remove the solvent.
-
The crude product can be purified by recrystallization from a suitable solvent, such as ethanol, to yield pure this compound.
Reactivity and Chemical Behavior
The chemical reactivity of this compound is primarily dictated by the interplay of its three substituents on the aromatic ring.
-
Nucleophilic Aromatic Substitution (SNA): The strong electron-withdrawing nitro group activates the benzene ring towards nucleophilic attack, particularly at the positions ortho and para to it. The chlorine atom at the para position is susceptible to displacement by strong nucleophiles. The rate of this substitution is enhanced by the nitro group's ability to stabilize the negatively charged Meisenheimer complex intermediate through resonance.[6]
-
Reduction of the Nitro Group: The nitro group can be readily reduced to an amino group using various reducing agents, such as catalytic hydrogenation (e.g., H₂/Pd-C) or metal/acid combinations (e.g., Sn/HCl). This transformation is a key step in the synthesis of substituted anilines, which are important intermediates in the pharmaceutical and dye industries.
Caption: Key reaction pathways of this compound.
Experimental Determination of Physicochemical Properties
This section outlines the standard experimental procedures for determining the key physicochemical properties of this compound.
Melting Point Determination
The melting point is a crucial indicator of a compound's purity. A sharp melting range (typically 0.5-1 °C) is indicative of a pure substance.
Protocol:
-
A small, finely powdered sample of this compound is packed into a capillary tube.
-
The capillary tube is placed in a melting point apparatus.
-
The sample is heated slowly, and the temperature at which the first liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (completion) are recorded as the melting range.
Solubility Determination
Understanding the solubility profile is essential for reaction setup, purification, and formulation.
Protocol:
-
In a series of test tubes, a small, accurately weighed amount of this compound is added.
-
To each tube, a different solvent (e.g., water, ethanol, acetone, toluene, hexane) is added incrementally with agitation.
-
The solubility is observed and can be qualitatively described (e.g., soluble, sparingly soluble, insoluble) or quantitatively determined by measuring the amount of solute that dissolves in a given volume of solvent at a specific temperature.
Spectroscopic Analysis
Spectroscopic techniques provide invaluable information about the molecular structure and functional groups present in this compound.
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Aromatic nitro compounds typically exhibit characteristic absorption bands.
Predicted Spectral Features:
-
π → π* transitions: Expected to appear at shorter wavelengths, characteristic of the benzene ring.
-
n → π* transitions: Associated with the nitro group, expected to appear at longer wavelengths, often in the near-UV region.
Experimental Protocol:
-
A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., ethanol or cyclohexane).
-
The UV-Vis spectrum is recorded over a range of approximately 200-400 nm using a spectrophotometer.
-
The wavelength of maximum absorbance (λmax) and the molar absorptivity (ε) are determined.
FTIR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.
Predicted Key Vibrational Bands:
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| ~3100-3000 | C-H stretch | Aromatic |
| ~2980-2850 | C-H stretch | Aliphatic (ethoxy) |
| ~1590, 1475 | C=C stretch | Aromatic ring |
| ~1530, 1350 | N-O asymmetric & symmetric stretch | Nitro group |
| ~1250 | C-O stretch | Aryl ether (ethoxy) |
| ~1100 | C-O stretch | Alkyl ether (ethoxy) |
| ~850-800 | C-H bend | Aromatic (out-of-plane) |
| ~750 | C-Cl stretch | Chloro group |
Experimental Protocol:
-
A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet.
-
Alternatively, the sample can be analyzed as a thin film or in a suitable solvent.
-
The FTIR spectrum is recorded, and the characteristic absorption bands are identified and assigned to their corresponding functional groups.
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
Predicted ¹H NMR Spectral Features (in CDCl₃):
-
Ethoxy group: A triplet at ~1.4 ppm (3H, -CH₃) and a quartet at ~4.1 ppm (2H, -OCH₂-).
-
Aromatic protons: Three signals in the aromatic region (~7.0-8.0 ppm), likely exhibiting coupling patterns consistent with a 1,2,4-trisubstituted benzene ring. The proton ortho to the nitro group is expected to be the most downfield.
Predicted ¹³C NMR Spectral Features (in CDCl₃):
-
Ethoxy group: Signals at ~15 ppm (-CH₃) and ~65 ppm (-OCH₂-).
-
Aromatic carbons: Six distinct signals in the aromatic region (~110-160 ppm). The carbon attached to the nitro group (ipso-carbon) is expected to be significantly downfield.
Experimental Protocol:
-
A small amount of the sample is dissolved in a deuterated solvent (e.g., CDCl₃).
-
Both ¹H and ¹³C NMR spectra are acquired using an NMR spectrometer.
-
The chemical shifts, integration (for ¹H), and coupling patterns are analyzed to elucidate the structure.
Safety, Handling, and Disposal
As a nitroaromatic compound, this compound should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors. Avoid contact with skin and eyes.
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.
-
Disposal: Dispose of as hazardous waste in accordance with local, state, and federal regulations. Halogenated organic waste should be segregated for proper disposal.
Applications and Future Directions
This compound serves as a key building block in organic synthesis. Its functional groups allow for a variety of chemical transformations, making it a valuable precursor for:
-
Dye Synthesis: The chromophoric nitro group and the potential for conversion to an amino group make it a useful intermediate in the synthesis of azo and other types of dyes.
-
Pharmaceutical Intermediates: The substituted aniline derived from this compound can be a precursor for the synthesis of various biologically active molecules.[7]
-
Agrochemicals: Substituted nitroaromatics are used in the development of some pesticides and herbicides.
The unique substitution pattern of this compound offers opportunities for the development of novel compounds with specific electronic and steric properties, paving the way for new applications in materials science and medicinal chemistry.
Conclusion
This technical guide has provided a detailed examination of the physicochemical properties of this compound. By understanding its synthesis, reactivity, and analytical characterization, researchers and drug development professionals can effectively and safely utilize this versatile chemical intermediate in their endeavors. The provided experimental protocols serve as a foundation for the in-house determination and verification of its properties, ensuring data integrity and reproducibility in scientific research.
References
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Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved from [Link]
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J&K Scientific LLC. (2025, March 22). Williamson Ether Synthesis. Retrieved from [Link]
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Taylor & Francis. (n.d.). Williamson ether synthesis – Knowledge and References. Retrieved from [Link]
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Acta Chemica Malaysia. (n.d.). EFFECT OF CHLORO AND NITRO TERMINAL SUBSTITUENTS ON MESOMORPHIC PROPERTIES OF AZOBENZENE LIQUID CRYSTALS. Retrieved from [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information for .... Retrieved from [Link]
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Organic Chemistry Tutor. (n.d.). Williamson Ether Synthesis. Retrieved from [Link]
- Google Patents. (n.d.). CN101700997A - Method for synthesizing 2,4-dichloronitrobenzene.
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chemconnections.org. (n.d.). Nucleophilic Aromatic Substitution Aryl Halides & Benzyne. Retrieved from [Link]
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LookChem. (n.d.). 4-Chloro-1-ethoxy-2-nitrobenzene. Retrieved from [Link]
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IARC Publications. (n.d.). and 4-chloronitrobenzene. Retrieved from [Link]
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Chemistry Stack Exchange. (2017, November 4). Nitrobenzene and other monosubstituted benzenes 1H vs 13C NMR assignments. Retrieved from [Link]
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MDPI. (2020, October 20). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Retrieved from [Link]
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PubChem. (n.d.). 4-Chloro-1-(2,4-dichlorophenoxy)-2-nitrobenzene. Retrieved from [Link]
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Organic Syntheses. (n.d.). m-CHLORONITROBENZENE. Retrieved from [Link]
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PubChem. (n.d.). 1-Chloro-2-ethoxy-4-nitrobenzene. Retrieved from [Link]
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NIST WebBook. (n.d.). Benzenamine, 4-chloro-2-nitro-. Retrieved from [Link]
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Chegg.com. (2021, March 31). Solved Synthesis of 2-chloro-1-ethoxy-4-nitrobenzene When. Retrieved from [Link]
-
PubChem. (n.d.). 4-Chloro-1-ethyl-2-nitrobenzene. Retrieved from [Link]
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Filo. (2025, October 4). Explanation of the difference in reactivity between 1-chloro-2-nitrobenze... Retrieved from [Link]
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NCBI Bookshelf. (n.d.). Exposure Data - Some nitrobenzenes and other industrial chemicals. Retrieved from [Link]
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NIST WebBook. (n.d.). Benzene, 2-chloro-1-methoxy-4-nitro-. Retrieved from [Link]
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4-Chloro-2-ethoxy-1-nitrobenzene CAS 29604-25-9
An In-Depth Technical Guide to 4-Chloro-2-ethoxy-1-nitrobenzene (CAS 29604-25-9): Properties, Synthesis, and Applications in Modern Drug Discovery
Abstract
This technical guide provides a comprehensive overview of this compound (CAS 29604-25-9), a key chemical intermediate with significant utility in organic synthesis and drug discovery. The document details its physicochemical properties, outlines a robust synthetic pathway, and explores its core reactivity, focusing on transformations critical for the development of complex molecular architectures. Furthermore, this guide presents standardized analytical methodologies for quality control and outlines essential safety and handling protocols. The content is tailored for researchers, medicinal chemists, and drug development professionals who require a deep technical understanding of this versatile building block.
Introduction: Strategic Importance in Synthesis
This compound is a substituted nitroaromatic compound whose value lies in the strategic arrangement of its functional groups. The interplay between the electron-withdrawing nitro group, the electron-donating ethoxy group, and the displaceable chloro group provides a predictable platform for sequential chemical modifications. The nitro group not only activates the chlorine atom for nucleophilic aromatic substitution (SNAr) but can also be readily reduced to a primary amine, a cornerstone functional group for building pharmacologically active molecules. The ethoxy group modulates the electronic properties and lipophilicity of the scaffold. This combination makes it an ideal starting material for constructing libraries of substituted anilines and subsequent heterocyclic systems, which are prevalent in medicinal chemistry.[1][2]
Physicochemical and Spectroscopic Profile
A thorough understanding of the physical properties of a chemical intermediate is fundamental for its effective use in experimental design, including reaction setup, solvent selection, and purification. The key properties of this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 29604-25-9 | [][4][5] |
| Molecular Formula | C₈H₈ClNO₃ | [][6] |
| Molecular Weight | 201.61 g/mol | [][6] |
| IUPAC Name | This compound | [4] |
| Synonyms | 5-Chloro-2-nitrophenetole | [4] |
| Appearance | Not specified, likely a solid at room temp. | |
| Melting Point | 52-54 °C | [4] |
| Boiling Point | 302.3 °C at 760 mmHg | [4] |
| Density | 1.311 g/cm³ | [][4] |
| SMILES | CCOC1=C(C=CC(=C1)Cl)[O-] | [] |
| InChI Key | YYQSMJVVERBZPU-UHFFFAOYSA-N | [][4] |
Synthesis and Purification
The synthesis of this compound is efficiently achieved via a nucleophilic aromatic substitution (SNAr) reaction. The choice of 2,5-dichloronitrobenzene as a starting material is strategic; the nitro group strongly activates the ortho-chloro position (C2) towards nucleophilic attack, allowing for selective substitution over the meta-chloro position (C5).
Sources
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- 5. This compound | 29604-25-9 [chemicalbook.com]
- 6. angenechemical.com [angenechemical.com]
A Comprehensive Guide to the Structure Elucidation of 4-Chloro-2-ethoxy-1-nitrobenzene
This technical guide provides an in-depth analysis of the methodologies and interpretation of data for the complete structure elucidation of 4-Chloro-2-ethoxy-1-nitrobenzene. It is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of the analytical techniques pivotal to molecular characterization.
Introduction
This compound is a substituted aromatic compound with the molecular formula C₈H₈ClNO₃.[1][2] Its structure is characterized by a benzene ring substituted with a chlorine atom, an ethoxy group, and a nitro group. The precise arrangement of these substituents on the aromatic ring is critical to its chemical properties and reactivity. Accurate structure elucidation is paramount for its application in synthesis, as an intermediate, and for ensuring purity and safety.[3] This guide will detail the synergistic application of Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to unequivocally determine its molecular structure.
Molecular Structure and Isomerism
The chemical name this compound specifies the substitution pattern on the benzene ring. The numbering of the ring positions is dictated by IUPAC nomenclature rules, which prioritize the nitro group for the principal functional group designation in this case. However, common naming conventions often prioritize other substituents, leading to potential ambiguity. Therefore, a multi-technique analytical approach is essential to confirm the connectivity and spatial relationship of the substituents.
The molecular weight of this compound is 201.61 g/mol .[1][2]
Part 1: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the chemical environment of atomic nuclei. For this compound, both ¹H and ¹³C NMR are indispensable.
¹H NMR Spectroscopy: Unraveling the Proton Environment
Core Principle: ¹H NMR spectroscopy maps the chemical environment of hydrogen atoms within a molecule. The chemical shift, integration, and multiplicity of the signals provide a wealth of information about the electronic environment, the number of protons, and the neighboring protons, respectively.
Expected ¹H NMR Spectrum:
The structure of this compound presents a distinct set of proton signals:
-
Aromatic Region: Three protons are attached to the benzene ring. Due to the substitution pattern, they will appear as distinct signals in the aromatic region of the spectrum (typically δ 6.5-8.5 ppm). The electron-withdrawing nature of the nitro and chloro groups and the electron-donating nature of the ethoxy group will influence their precise chemical shifts.
-
Ethoxy Group: The ethoxy group (-OCH₂CH₃) will give rise to two signals:
-
A quartet for the methylene protons (-OCH₂-), resulting from coupling to the three methyl protons.
-
A triplet for the methyl protons (-CH₃), resulting from coupling to the two methylene protons.
-
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical to avoid overlapping signals with the analyte.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion.
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard pulse sequences. Ensure a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale using the residual solvent peak as an internal standard (e.g., CDCl₃ at δ 7.26 ppm).
Data Interpretation:
The interpretation of the ¹H NMR spectrum will confirm the presence of the key functional groups and their connectivity. The coupling patterns in the aromatic region will be crucial for confirming the 1,2,4-substitution pattern.
¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
Core Principle: ¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. The chemical shift of each carbon signal is indicative of its hybridization and electronic environment.
Expected ¹³C NMR Spectrum:
The ¹³C NMR spectrum of this compound is expected to show eight distinct signals, corresponding to the eight carbon atoms in the molecule:
-
Aromatic Carbons: Six signals in the aromatic region (typically δ 110-160 ppm). The carbons directly attached to the substituents will have characteristic chemical shifts.
-
Ethoxy Group Carbons: Two signals in the aliphatic region:
-
One for the methylene carbon (-OCH₂-), typically around δ 60-70 ppm.
-
One for the methyl carbon (-CH₃), typically around δ 15-20 ppm.
-
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: Use the same sample prepared for ¹H NMR spectroscopy.
-
Instrumentation: Utilize the same NMR spectrometer.
-
Data Acquisition: Acquire the ¹³C NMR spectrum. Due to the low natural abundance of ¹³C, a greater number of scans is typically required compared to ¹H NMR. Proton decoupling is commonly used to simplify the spectrum to single lines for each carbon.
-
Data Processing: Process the data similarly to the ¹H NMR spectrum.
Data Interpretation:
The number of signals in the ¹³C NMR spectrum will confirm the total number of unique carbon atoms. The chemical shifts will provide corroborating evidence for the presence of the aromatic ring and the ethoxy group, and the specific substitution pattern.
Part 2: Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and the fragmentation pattern of the compound, which aids in structure elucidation.
Core Principle: In MS, a molecule is ionized, and the resulting ions are separated based on their m/z ratio. The molecular ion peak (M⁺) provides the molecular weight of the compound. The fragmentation pattern offers clues about the molecule's structure.
Expected Mass Spectrum:
For this compound, the mass spectrum will exhibit:
-
Molecular Ion Peak: A prominent molecular ion peak at an m/z corresponding to the molecular weight of the compound (201.61 Da). Due to the presence of chlorine, an isotopic pattern will be observed for the molecular ion, with a peak at M⁺ (for ³⁵Cl) and a peak at M+2 (for ³⁷Cl) in an approximate 3:1 ratio.
-
Fragmentation Pattern: Characteristic fragment ions resulting from the loss of substituents. Common fragmentation pathways for nitroaromatic compounds include the loss of NO₂, O, and the cleavage of the ethoxy group.
Experimental Protocol: Mass Spectrometry
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS).
-
Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI). EI is a common choice for small, volatile molecules and often provides rich fragmentation data.
-
Mass Analysis: The ions are separated by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The separated ions are detected, and a mass spectrum is generated.
Data Interpretation:
The accurate mass measurement of the molecular ion can confirm the elemental composition of the molecule. The fragmentation pattern provides a fingerprint that can be pieced together to deduce the connectivity of the atoms.
Visualization of Fragmentation
Caption: Proposed Mass Spectrometry Fragmentation Pathway.
Part 3: Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. It is based on the principle that molecules absorb infrared radiation at specific frequencies that correspond to the vibrational modes of their bonds.
Core Principle: Different functional groups have characteristic absorption frequencies in the IR spectrum. By analyzing the absorption bands, one can identify the presence of specific bonds and functional groups.
Expected IR Spectrum:
The IR spectrum of this compound is expected to show characteristic absorption bands for:
-
Aromatic C-H stretching: Above 3000 cm⁻¹.
-
Aliphatic C-H stretching (ethoxy group): Just below 3000 cm⁻¹.
-
N-O stretching (nitro group): Strong absorptions around 1530 cm⁻¹ (asymmetric) and 1350 cm⁻¹ (symmetric).
-
C-O stretching (ethoxy group): Around 1250 cm⁻¹.
-
C-Cl stretching: In the fingerprint region, typically below 800 cm⁻¹.
-
Aromatic C=C stretching: In the 1600-1450 cm⁻¹ region.
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or in a suitable solvent.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Acquire the IR spectrum over the standard mid-IR range (4000-400 cm⁻¹).
-
Data Processing: The resulting interferogram is Fourier-transformed to produce the IR spectrum.
Data Interpretation:
The presence of the characteristic absorption bands will confirm the presence of the nitro group, the ethoxy group, and the aromatic ring with its chloro-substituent.
Summary of Spectroscopic Data
| Technique | Feature | Expected Observation | Interpretation |
| ¹H NMR | Aromatic Protons | 3 signals (δ 6.5-8.5 ppm) | Substituted benzene ring |
| Ethoxy Protons | Quartet and Triplet | Presence of -OCH₂CH₃ group | |
| ¹³C NMR | Aromatic Carbons | 6 signals (δ 110-160 ppm) | 6 unique aromatic carbons |
| Ethoxy Carbons | 2 signals (δ 15-70 ppm) | Presence of -OCH₂CH₃ group | |
| Mass Spec | Molecular Ion | m/z 201 (with M+2 peak) | Molecular weight confirmation |
| Fragmentation | Loss of NO₂, C₂H₄, OC₂H₅ | Structural fragments | |
| IR Spec | N-O stretch | ~1530 & 1350 cm⁻¹ | Presence of Nitro group |
| C-O stretch | ~1250 cm⁻¹ | Presence of Ether linkage |
Conclusion
The comprehensive structure elucidation of this compound is achieved through the synergistic application of ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy. Each technique provides a unique and complementary piece of the structural puzzle. ¹H and ¹³C NMR confirm the carbon-hydrogen framework and the connectivity of the substituents. Mass spectrometry provides the molecular weight and key fragmentation information, while IR spectroscopy confirms the presence of the critical functional groups. Together, these methods provide an unambiguous and self-validating determination of the molecular structure.
Visualization of Elucidation Workflow
Caption: Workflow for Structure Elucidation.
References
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Chemical Label. This compound. Available at: [Link]
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PubChem. 1-Chloro-2-ethoxy-4-nitrobenzene. Available at: [Link]
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Spectroscopic Characterization of 4-Chloro-2-ethoxy-1-nitrobenzene: A Technical Guide
This technical guide provides a detailed exploration of the spectroscopic profile of 4-Chloro-2-ethoxy-1-nitrobenzene (CAS No. 29604-25-9), a key intermediate in various synthetic pathways. Designed for researchers, scientists, and professionals in drug development, this document synthesizes predictive data and established principles of spectroscopic analysis to offer a comprehensive characterization. We will delve into the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, explaining the causal relationships between the molecular structure and its spectral output.
Molecular Structure and Spectroscopic Overview
This compound is a multisubstituted aromatic compound. Its structure, featuring a nitro group, a chlorine atom, and an ethoxy group on the benzene ring, gives rise to a distinct and interpretable spectroscopic fingerprint. Understanding this fingerprint is crucial for identity confirmation, purity assessment, and structural elucidation in any research or development context.
The analytical workflow for characterizing this molecule relies on a synergistic application of multiple spectroscopic techniques. Each method provides a unique piece of the structural puzzle, and together they offer a self-validating system for confirmation.
Caption: Molecular Structure of this compound.
Infrared (IR) Spectroscopy
Infrared spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The analysis of this compound is based on the absorption of infrared radiation, which causes molecular vibrations at specific frequencies.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Ensure the solid sample is dry and clean. No extensive preparation is needed for ATR.
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an ATR accessory (e.g., a diamond crystal).
-
Background Scan: Record a background spectrum of the clean, empty ATR crystal to account for atmospheric and instrumental noise.
-
Sample Analysis: Place a small amount of the solid sample onto the ATR crystal and apply pressure to ensure good contact.
-
Data Acquisition: Collect the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.
-
Data Processing: The resulting spectrum is automatically ratioed against the background by the instrument software, yielding the absorbance or transmittance spectrum.
Data Interpretation
The IR spectrum of this compound will be dominated by several key absorptions. The NIST WebBook provides a reference spectrum for this compound, which supports the following expected peaks.[1]
| Wavenumber (cm⁻¹) | Functional Group | Vibration Type | Expected Appearance |
| ~3100 - 3000 | Aromatic C-H | Stretching | Weak to medium |
| ~2980 - 2850 | Aliphatic C-H (Ethoxy) | Stretching | Medium |
| ~1520 & ~1345 | Nitro (NO₂) Group | Asymmetric & Symmetric Stretch | Strong, Sharp |
| ~1600, ~1475 | Aromatic C=C | Ring Stretching | Medium, Sharp |
| ~1250 | Aryl-O-C (Ether) | Asymmetric Stretching | Strong |
| ~1040 | Alkyl-O-C (Ether) | Symmetric Stretching | Medium |
| ~850 - 800 | C-H Out-of-Plane Bending | Bending | Strong |
| ~750 | C-Cl | Stretching | Medium to Weak |
The two strong, sharp peaks for the nitro group are highly characteristic and serve as a primary diagnostic tool. The strong absorption around 1250 cm⁻¹ confirms the presence of the aryl ether linkage, a key structural feature.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.
Experimental Protocol: NMR Sample Preparation and Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃).
-
Transfer: Transfer the solution to a 5 mm NMR tube.
-
Instrumentation: Place the NMR tube in the spectrometer (e.g., a 400 MHz or 500 MHz instrument).
-
Tuning and Shimming: Tune the probe to the appropriate frequencies for ¹H and ¹³C and shim the magnetic field to ensure homogeneity.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Techniques like APT (Attached Proton Test) or DEPT (Distortionless Enhancement by Polarization Transfer) can be used to differentiate between CH, CH₂, and CH₃ carbons.
¹H NMR: Predicted Data and Interpretation
The proton NMR spectrum will show signals for both the aromatic protons and the ethoxy group protons. The chemical shifts are influenced by the electronic effects of the substituents. The nitro group is strongly electron-withdrawing (deshielding), while the ethoxy group is electron-donating (shielding).
| Predicted δ (ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~7.8 - 8.2 | d | 1H | H-3 | Ortho to the strongly deshielding nitro group. |
| ~7.4 - 7.6 | dd | 1H | H-5 | Meta to the nitro group and ortho to the chlorine atom. |
| ~7.0 - 7.2 | d | 1H | H-6 | Ortho to the shielding ethoxy group. |
| ~4.1 - 4.3 | q | 2H | -OCH₂- | Methylene protons adjacent to an oxygen atom, split by the methyl group. |
| ~1.4 - 1.6 | t | 3H | -CH₃ | Methyl protons split by the adjacent methylene group. |
d = doublet, t = triplet, q = quartet, dd = doublet of doublets
¹³C NMR: Predicted Data and Interpretation
The proton-decoupled ¹³C NMR spectrum will display eight distinct signals corresponding to the eight carbon atoms in the molecule. The chemical shifts are highly dependent on the electronic environment.
| Predicted δ (ppm) | Assignment | Rationale |
| ~155 - 160 | C-2 | Aromatic carbon attached to the electron-donating ethoxy group. |
| ~145 - 150 | C-1 | Aromatic carbon attached to the electron-withdrawing nitro group. |
| ~130 - 135 | C-4 | Aromatic carbon bearing the chlorine atom. |
| ~125 - 130 | C-5 | Aromatic CH carbon influenced by adjacent chloro and nitro-bearing carbons. |
| ~115 - 120 | C-3 | Aromatic CH carbon ortho to the nitro group. |
| ~110 - 115 | C-6 | Aromatic CH carbon ortho to the ethoxy group. |
| ~65 - 70 | -OCH₂- | Methylene carbon of the ethoxy group, shifted downfield by the adjacent oxygen. |
| ~14 - 16 | -CH₃ | Methyl carbon of the ethoxy group. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, enabling the determination of the molecular weight and offering further structural insights through fragmentation patterns.
Experimental Protocol: Electron Ionization (EI)-MS
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
-
Ionization: Bombard the sample with high-energy electrons (typically 70 eV) in the ion source. This causes ionization and fragmentation.
-
Mass Analysis: Accelerate the resulting ions into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.
-
Detection: The separated ions are detected, and their abundance is plotted against their m/z ratio to generate a mass spectrum.
Data Interpretation
The molecular formula of this compound is C₈H₈ClNO₃, with a monoisotopic mass of approximately 201.02 g/mol .[][3]
Caption: Predicted EI-MS Fragmentation Pathway.
-
Molecular Ion (M⁺): A prominent molecular ion peak should be observed at m/z 201. Due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an ~3:1 ratio), an M+2 peak will be present at m/z 203 with approximately one-third the intensity of the M⁺ peak. This isotopic pattern is a definitive indicator of a single chlorine atom.
-
Key Fragments:
-
[M - NO₂]⁺ (m/z 155/157): Loss of the nitro group is a very common fragmentation pathway for nitroaromatic compounds.
-
[M - C₂H₄]⁺ (m/z 173/175): Loss of ethene via a McLafferty-type rearrangement from the ethoxy group is expected.
-
[M - OC₂H₅]⁺ (m/z 156/158): Cleavage of the ether bond resulting in the loss of the ethoxy radical.
-
Conclusion
The combination of IR, NMR, and MS provides a robust and comprehensive characterization of this compound. The strong, characteristic IR bands for the nitro and ether groups, the distinct chemical shifts and coupling patterns in the ¹H and ¹³C NMR spectra, and the predictable molecular ion and fragmentation patterns in the mass spectrum create a unique analytical signature. This guide provides a predictive framework for researchers to confirm the identity and purity of this important chemical intermediate, ensuring the integrity and reliability of their scientific endeavors.
References
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An In-depth Technical Guide to the Solubility of 4-Chloro-2-ethoxy-1-nitrobenzene in Organic Solvents
Abstract
The solubility of active pharmaceutical ingredients (APIs) and chemical intermediates in organic solvents is a cornerstone of process chemistry, influencing everything from reaction kinetics to purification and final formulation.[1] This technical guide addresses the solubility of 4-Chloro-2-ethoxy-1-nitrobenzene, a key substituted nitroaromatic intermediate. Due to the scarcity of publicly available quantitative solubility data for this specific compound, this document provides a comprehensive framework for its empirical determination. We delve into the theoretical underpinnings of solubility, present robust, step-by-step experimental protocols for both gravimetric and chromatographic quantification, and discuss the critical aspects of solvent selection and data interpretation. This guide is designed to equip researchers, chemists, and drug development professionals with the foundational knowledge and practical methodologies required to generate and utilize solubility data effectively, ensuring process optimization and control.
Introduction: The Critical Role of Solubility Data
This compound (CAS No. 29604-25-9) is a substituted nitroaromatic compound that serves as a versatile building block in organic synthesis. Its molecular structure, featuring a reactive nitro group, a chlorine atom susceptible to nucleophilic substitution, and an ethoxy moiety, makes it a valuable precursor for a range of more complex molecules, including potential pharmaceutical candidates.
The efficiency of synthesizing, purifying, and formulating any compound is fundamentally tied to its solubility characteristics.[2] Accurate solubility data is indispensable for:
-
Reaction Optimization: Ensuring reactants are in the solution phase for efficient molecular interaction.
-
Crystallization and Purification: Selecting appropriate solvent/anti-solvent systems is crucial for obtaining high-purity crystalline material with the desired morphology.[3][4] The principle that most solids become more soluble at higher temperatures is the basis for recrystallization.[5]
-
Formulation Development: Understanding solubility is essential for developing stable and bioavailable drug products.[1]
-
Process Safety and Scale-up: Predicting the behavior of a solute in various solvents at different temperatures is vital for designing safe and efficient large-scale manufacturing processes.
This guide provides the necessary theoretical and practical framework for determining the solubility of this compound, empowering scientists to make informed decisions in their research and development endeavors.
Physicochemical Characterization
A molecule's structure dictates its physical properties, which in turn govern its solubility. The principle of "like dissolves like" serves as a useful heuristic: polar compounds tend to dissolve in polar solvents, and nonpolar compounds in nonpolar solvents.[6] To apply this, we must first understand the properties of our solute and potential solvents.
Properties of this compound
The key physicochemical properties of the solute are summarized below. These values are critical for both theoretical solubility estimations and for designing experimental procedures.
| Property | Value | Source |
| CAS Number | 29604-25-9 | [7][8] |
| Molecular Formula | C₈H₈ClNO₃ | [7] |
| Molecular Weight | 201.61 g/mol | [7] |
| Melting Point | 52-54 °C | [7][9] |
| Boiling Point | 302.3 °C at 760 mmHg | [9] |
| Density | 1.311 g/cm³ | [9] |
The presence of the polar nitro group (-NO₂) and the electronegative chlorine and oxygen atoms, combined with the largely nonpolar benzene ring and ethyl group, gives the molecule a moderate polarity. This suggests it will exhibit appreciable solubility in a range of organic solvents.
Properties of Common Organic Solvents
The choice of solvent is the most critical factor in a successful crystallization or solubility study.[5] A suitable solvent should ideally dissolve the compound sparingly at room temperature but readily at elevated temperatures.[3] The following table lists key properties of solvents relevant for screening.
| Solvent | Polarity Index | Dielectric Constant (20°C) | Boiling Point (°C) | Key Characteristics |
| Methanol | 5.1 | 32.7 | 64.7 | Protic, polar, forms hydrogen bonds. |
| Ethanol | 4.3 | 24.5 | 78.4 | Protic, polar, widely used. |
| Isopropanol | 3.9 | 19.9 | 82.6 | Protic, less polar than ethanol. |
| Acetone | 5.1 | 20.7 | 56.0 | Aprotic, polar, highly volatile. |
| Ethyl Acetate | 4.4 | 6.0 | 77.1 | Moderately polar ester. |
| Toluene | 2.4 | 2.4 | 110.6 | Nonpolar aromatic. |
| Heptane | 0.1 | 1.9 | 98.4 | Nonpolar aliphatic. |
| Acetonitrile | 5.8 | 37.5 | 81.6 | Aprotic, polar, good UV transparency. |
Theoretical Framework of Solubility
The solubility of a solid in a liquid is a thermodynamic equilibrium process.[10] The ideal solubility of a crystalline solute can be predicted using the melting point and enthalpy of fusion of the solute. However, real solutions deviate from ideality. This deviation is accounted for by the activity coefficient, which can be predicted using various thermodynamic models like UNIFAC, NRTL, or the Hildebrand solubility parameter approach.[11][12] While a deep dive into these models is beyond the scope of this guide, it is important to recognize that solubility is a complex function of temperature and the specific intermolecular interactions between the solute and solvent.[13][14]
Experimental Determination of Solubility: A Step-by-Step Protocol
The Gravimetric Method
This method involves creating a saturated solution at a constant temperature, taking a known mass of that solution, evaporating the solvent, and weighing the remaining solute.[15][16]
Required Equipment:
-
Analytical balance (±0.1 mg accuracy)
-
Thermostatically controlled water bath or shaker
-
Sealed glass vials (e.g., 20 mL screw-cap vials)
-
Calibrated thermometer or temperature probe
-
Glass syringes and syringe filters (0.45 µm, solvent-compatible)
-
Pre-weighed weighing dishes or vials for evaporation
-
Vacuum oven or desiccator
Protocol:
-
Preparation: Add an excess amount of solid this compound to a series of vials, each containing a known organic solvent. The presence of undissolved solid is essential to ensure saturation.[15]
-
Equilibration: Seal the vials tightly and place them in the thermostatically controlled shaker bath set to the desired temperature (e.g., 298.15 K). Agitate the mixtures for a prolonged period (e.g., 24-48 hours) to ensure thermodynamic equilibrium is reached.[2] The system is at equilibrium when the concentration of the solute in the solution phase no longer changes over time.
-
Sedimentation: After equilibration, stop the agitation and allow the vials to stand undisturbed in the bath for at least 2-4 hours to allow the excess solid to settle, leaving a clear supernatant.
-
Sampling:
-
Carefully withdraw a sample (approx. 2-3 mL) of the clear supernatant using a pre-warmed syringe to prevent premature crystallization upon sampling.
-
Immediately attach a syringe filter and dispense the saturated solution into a pre-weighed (tared) vial.
-
-
Mass Determination (Solution): Immediately seal the vial containing the filtrate and accurately weigh it to determine the total mass of the saturated solution.
-
Solvent Evaporation: Place the vial, with its cap removed or loosened, into a vacuum oven at a moderate temperature (e.g., 40-50 °C) until the solvent has completely evaporated and the weight of the vial containing the dry solute is constant.[17]
-
Mass Determination (Solute): Cool the vial in a desiccator and weigh it to determine the mass of the dissolved solute.
-
Calculation: The mole fraction solubility (x) is calculated using the following equation: x = (m₁ / M₁) / [ (m₁ / M₁) + (m₂ / M₂) ] Where:
-
m₁ = mass of the solute (final weight - tare weight)
-
M₁ = molar mass of the solute (201.61 g/mol )
-
m₂ = mass of the solvent (solution weight - solute weight)
-
M₂ = molar mass of the solvent
-
This procedure should be repeated at various temperatures (e.g., in 5 K increments from 278.15 K to 318.15 K) to generate a complete solubility curve for each solvent.
Caption: Workflow for Gravimetric Solubility Determination.
Advanced Analytical Quantification Methods
While the gravimetric method is robust, other analytical techniques can offer higher throughput, sensitivity, or be used for validation.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a powerful technique for quantifying nitroaromatic compounds.[18][19] A reversed-phase HPLC method with UV detection is highly suitable.
Exemplary HPLC Protocol:
-
Instrumentation: HPLC system with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: Isocratic or gradient elution using a mixture of acetonitrile and water.[18]
-
Detection: UV detection at a wavelength of maximum absorbance (λ_max), likely around 254 nm for nitroaromatics.[20]
-
Quantification: Prepare a calibration curve using standard solutions of this compound of known concentrations. Analyze the filtered saturated solutions and determine their concentration by interpolating from the calibration curve. EPA Method 8330B provides a standard procedure for analyzing nitroaromatics and can be adapted.[21]
UV-Vis Spectrophotometry
This method is simpler than HPLC but may be less specific if impurities absorb at the same wavelength.
Exemplary UV-Vis Protocol:
-
Determine λ_max: Scan a dilute solution of the compound in the chosen solvent to find the wavelength of maximum absorbance. Nitroaromatic compounds typically show strong absorbance between 210-270 nm.[22][23][24]
-
Create Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at λ_max. Plot absorbance vs. concentration to create a Beer-Lambert law calibration curve.
-
Analyze Sample: Prepare a saturated solution as in the gravimetric method. Dilute a known volume of the filtered supernatant to bring its absorbance into the linear range of the calibration curve.
-
Calculate Concentration: Measure the absorbance of the diluted sample and use the calibration curve to determine its concentration. Back-calculate to find the concentration of the original saturated solution.
Caption: Logic for Selecting an Analytical Quantification Method.
Data Presentation and Interpretation
Quantitative solubility data should be summarized in a clear, tabular format for easy comparison across different solvents and temperatures. While experimental data for the target compound must be generated, the following table, using data for the analogous compound 4-Ethoxy-2-fluoro-1-nitrobenzene, serves as a template for how results should be presented.[2]
Table 1: Example Mole Fraction Solubility (x) of an Analogous Compound at Various Temperatures [2]
| Temperature (K) | Methanol | Ethanol | Isopropanol | n-Butanol |
| 278.15 | 0.0158 | 0.0197 | 0.0233 | 0.0275 |
| 283.15 | 0.0193 | 0.0238 | 0.0278 | 0.0326 |
| 288.15 | 0.0235 | 0.0288 | 0.0332 | 0.0387 |
| 293.15 | 0.0286 | 0.0348 | 0.0398 | 0.0461 |
| 298.15 | 0.0348 | 0.0421 | 0.0477 | 0.0550 |
| 303.15 | 0.0423 | 0.0510 | 0.0573 | 0.0657 |
| 308.15 | 0.0515 | 0.0618 | 0.0687 | 0.0785 |
| 313.15 | 0.0628 | 0.0749 | 0.0825 | 0.0938 |
| 318.15 | 0.0765 | 0.0908 | 0.0990 | 0.1121 |
Interpretation:
-
Temperature Dependence: As shown in the example data, solubility increases with temperature for all solvents, which is typical for solid solutes. This indicates an endothermic dissolution process.
-
Solvent Effects: The solubility trend in the example (n-Butanol > Isopropanol > Ethanol > Methanol) suggests that as the alkyl chain of the alcohol solvent increases, its polarity decreases, making it a better solvent for the moderately polar solute. This kind of analysis, once performed for this compound, will allow for the rational selection of solvents for specific applications.
Safety and Handling
Chlorinated and nitroaromatic compounds require careful handling due to their potential toxicity.[25][26] Adherence to strict safety protocols is mandatory.
-
Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (consult manufacturer data for suitability against chlorinated solvents), and chemical splash goggles.[26]
-
Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or vapors.[25]
-
Storage: Store the compound in a tightly sealed, properly labeled container in a cool, dry, well-ventilated area away from incompatible materials like strong oxidizing agents.[25][27] Carbon or stainless steel are generally suitable materials for bulk storage of chlorinated solvents.[28][29]
-
Disposal: Dispose of all waste, including contaminated materials, as hazardous waste in accordance with institutional and local regulations.[25]
Always consult the Safety Data Sheet (SDS) for this compound before beginning any experimental work.
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Modarress, H., et al. (2007). Thermodynamic modeling of activity coefficient and prediction of solubility. PubMed. [Link]
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Paluch, K. J., et al. (2025). Accurately Predicting Solubility Curves via a Thermodynamic Cycle, Machine Learning, and Solvent Ensembles. Journal of the American Chemical Society. [Link]
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Vojta, D., et al. (2000). DETERMINATION OF NITROAROMATIC COMPOUNDS IN SOIL SAMPLES BY HPLC, USING ON-LINE PRECONCENTRATION. Taylor & Francis Online. [Link]
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Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. [Link]
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MicroSolv Technology Corporation. (n.d.). Nitroaromatic and Nitroamine Explosives Analyzed with HPLC. [Link]
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U.S. Environmental Protection Agency. (2007). Method 8330B: Nitroaromatics, Nitramines, and Nitrate Esters by High Performance Liquid Chromatography (HPLC). [Link]
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PubChem. (n.d.). 4-Chloro-1-ethyl-2-nitrobenzene. [Link]
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PharmaEducation. (n.d.). Determination of Solubility by Gravimetric Method. [Link]
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Qureshi, A., et al. (2021). Determination of solubility by gravimetric method: A brief review. International Journal of Pharmaceutical Sciences and Drug Analysis. [Link]
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Qureshi, A., et al. (2021). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. [Link]
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Leyva, V., et al. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics. [Link]
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ResearchGate. (n.d.). UV-VIS absorbance spectra of nitrobenzene (I), 2-nitrophenol (II), 2,4-dinitrophenol (III), and 4-nitrophenol (IV). [Link]
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ACS Publications. (2017). Gravimetric Methods. [Link]
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Leyva, V., et al. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Semantic Scholar. [Link]
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Leyva, V., et al. (2011). A comparative analysis of the UV/Vis absorption spectra of nitrobenzaldehydes. Physical Chemistry Chemical Physics. [Link]
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University of Toronto. (2023). Solubility of Organic Compounds. [Link]
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PubChem. (n.d.). 1-(2-Chloroethoxy)-4-nitrobenzene. [Link]
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LookChem. (n.d.). 4-Chloro-1-ethoxy-2-nitrobenzene. [Link]
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Euro Chlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. [Link]
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Ecolink, Inc. (2023). Chlorinated Solvents Health Effects: Understanding Risks and Precautions. [Link]
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Euro Chlor. (n.d.). Guidance on Storage and Handling of Chlorinated Solvents. [Link]
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IPI Global. (n.d.). Safe and efficient handling of chlorinated solvents. [Link]
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Pharmaffiliates. (n.d.). 4-Ethoxy-1-fluoro-2-nitrobenzene. [Link]
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PubChem. (n.d.). 1-Chloro-2-ethoxy-4-nitrobenzene. [Link]
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An In-depth Technical Guide to 4-Chloro-2-ethoxy-1-nitrobenzene for Researchers and Drug Development Professionals
This guide provides a comprehensive technical overview of 4-Chloro-2-ethoxy-1-nitrobenzene (CAS No. 29604-25-9), a key chemical intermediate. It is designed for researchers, scientists, and professionals in drug development, offering insights into its commercial availability, physicochemical properties, handling protocols, and applications in organic synthesis.
Introduction and Core Properties
This compound is a substituted nitrobenzene derivative featuring chloro, ethoxy, and nitro functional groups. This specific arrangement of substituents makes it a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical industries. Its reactivity is primarily dictated by the electron-withdrawing nature of the nitro group, which activates the aromatic ring for certain transformations.
Key Physicochemical Data:
| Property | Value | Source |
| CAS Number | 29604-25-9 | [][2] |
| Molecular Formula | C₈H₈ClNO₃ | [] |
| Molecular Weight | 201.61 g/mol | [][3] |
| Density | 1.311 g/cm³ | [] |
| IUPAC Name | This compound | [] |
Commercial Availability and Procurement
This compound is readily available from a range of specialized chemical suppliers. It is typically sold in quantities ranging from grams to kilograms, with purity levels of 98% or higher being common.
Key Commercial Suppliers:
| Supplier | Notes |
| BOC Sciences | A global supplier of research chemicals and pharmaceutical ingredients, offering this compound for various research and development needs.[] |
| ChemBlink | Provides a platform to connect with various suppliers of this compound.[4] |
| ChemicalBook | An online resource that lists multiple suppliers and provides chemical properties and safety information.[2] |
| BLD Pharm | Offers the compound and provides access to analytical data such as NMR and HPLC.[5] |
When procuring this chemical, it is crucial for researchers to request and review the Certificate of Analysis (CoA) to verify purity and identity, ensuring it meets the specific requirements of the intended application.
Safety, Handling, and Storage
As with many nitroaromatic compounds, this compound requires careful handling. It is classified as an irritant and is harmful if it comes into contact with skin or is inhaled.
Summary of Hazard Information:
-
Skin Irritation: Causes skin irritation.[6]
-
Eye Irritation: Causes serious eye irritation.[6]
-
Respiratory Irritation: May cause respiratory irritation.[6]
-
Toxicity: Chloronitrobenzene compounds are generally toxic if swallowed, in contact with skin, or if inhaled.[7][8]
Recommended Handling and Storage Protocols:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.[9]
-
Storage: Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[9] The container should be kept tightly closed.
-
Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. This typically involves using an approved waste disposal plant.
Core Applications in Organic Synthesis
The primary utility of this compound lies in its role as a versatile intermediate for creating more complex molecular structures. The functional groups on the aromatic ring provide multiple reaction sites.
Reduction of the Nitro Group
A foundational reaction for this class of compounds is the reduction of the nitro group to an amine (aniline). This transformation is a critical step for introducing a nucleophilic nitrogen atom, which can then be used for a wide array of subsequent reactions, such as amide bond formation or the construction of heterocyclic rings.
Commonly used reducing agents for this purpose include:
-
Tin(II) chloride (SnCl₂) in the presence of a strong acid (e.g., HCl).
-
Catalytic hydrogenation using catalysts like Palladium on Carbon (Pd/C) or Platinum(IV) oxide (PtO₂) under a hydrogen atmosphere.[10]
-
Iron powder in acidic medium.
The resulting 5-chloro-2-ethoxyaniline is a valuable precursor for dyes, pharmaceuticals, and other specialty chemicals.
Nucleophilic Aromatic Substitution (SNAr)
While the chloro substituent is less activated than in related compounds with ortho- or para-nitro groups, it can still undergo nucleophilic aromatic substitution under specific conditions. However, a more common synthetic strategy involves using related compounds where the leaving group is more labile, such as a fluoro group, which is highly activated by an ortho-nitro group.[11][12] The principles of SNAr are central to the synthesis of many heterocyclic compounds from nitroaromatic precursors.[12]
The synthesis of this compound itself can be achieved via a nucleophilic aromatic substitution reaction where 1,2-dichloro-4-nitrobenzene is treated with sodium ethoxide.[13] The ethoxide preferentially displaces the chlorine atom at the 2-position, which is activated by the ortho-nitro group.
Experimental Protocol: Reduction to 5-Chloro-2-ethoxyaniline
This section provides a representative, step-by-step laboratory protocol for the reduction of the nitro group. Causality: The choice of iron powder and ammonium chloride is a classic Béchamp reduction method, which is effective, cost-efficient, and generally safer than catalytic hydrogenation for small-scale lab synthesis as it avoids the use of flammable hydrogen gas. The aqueous ethanol solvent system is chosen for its ability to dissolve the organic substrate while being compatible with the inorganic reagents.
Materials and Reagents:
-
This compound
-
Iron powder (fine grade)
-
Ammonium chloride (NH₄Cl)
-
Ethanol (EtOH)
-
Deionized water
-
Dichloromethane (DCM) or Ethyl Acetate (EtOAc)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Hydrochloric acid (HCl), concentrated
-
Sodium hydroxide (NaOH) solution, 5M
Procedure:
-
Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine this compound (1.0 eq), ethanol, and water (e.g., a 4:1 EtOH:H₂O mixture).
-
Addition of Reagents: Add iron powder (approx. 3.0 eq) and ammonium chloride (approx. 0.25 eq) to the stirring solution.
-
Reaction: Heat the mixture to reflux (typically around 80-85°C). Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed. This may take several hours.
-
Work-up:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of celite to remove the iron salts. Wash the filter cake thoroughly with ethanol or ethyl acetate.
-
Combine the filtrate and washes and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Extraction:
-
Redissolve the crude residue in ethyl acetate or DCM.
-
Wash the organic layer sequentially with water and then a saturated brine solution.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude product.
-
-
Purification: The crude 5-chloro-2-ethoxyaniline can be further purified by column chromatography on silica gel if necessary.
Conclusion
This compound serves as a readily accessible and synthetically useful intermediate for chemical research and development. Its commercial availability, combined with its well-defined reactivity—particularly the facile reduction of its nitro group—makes it a valuable starting point for the synthesis of substituted anilines and, subsequently, a diverse range of more complex target molecules. Proper adherence to safety and handling protocols is essential when working with this compound.
References
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An In-depth Technical Guide to the Synthesis of 4-Chloro-2-ethoxy-1-nitrobenzene: Starting Materials and Strategic Pathways
Introduction
4-Chloro-2-ethoxy-1-nitrobenzene is a valuable substituted nitroaromatic compound, frequently utilized as a key intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyestuffs. Its molecular architecture, featuring a nitro group that activates the aromatic ring for nucleophilic substitution and can be readily reduced to an amine, alongside strategically positioned chloro and ethoxy moieties, offers a versatile platform for the construction of more complex molecular targets. This guide provides an in-depth analysis of the principal synthetic strategies for this compound, with a core focus on the selection of starting materials and the mechanistic rationale behind the chosen pathways. We will explore the most industrially relevant and laboratory-practical routes, providing detailed protocols and field-proven insights for researchers, scientists, and professionals in drug development.
Strategic Synthesis Pathways: A Comparative Overview
The synthesis of this compound can be approached via several strategic pathways. The optimal choice depends on factors such as the availability and cost of starting materials, desired purity, scalability, and environmental considerations. The two most prominent and validated routes are:
-
Nucleophilic Aromatic Substitution (SNAr) on a Dichloronitrobenzene Derivative: This is often the most direct and high-yielding approach, leveraging the strong activation provided by the nitro group.
-
Two-Step Synthesis via Etherification of a Chloronitrophenol: This pathway offers flexibility and can be advantageous if the intermediate chloronitrophenol is readily available.
A third, less common but viable route, involves the nitration of a chloroethoxybenzene precursor. Each of these strategies will be discussed in detail.
Pathway 1: Direct Synthesis via Nucleophilic Aromatic Substitution (SNAr)
This is arguably the most efficient route, predicated on the reaction of a dichloronitrobenzene with sodium ethoxide. The success of this pathway hinges on the powerful electron-withdrawing nature of the nitro group, which significantly lowers the electron density of the aromatic ring, making it susceptible to nucleophilic attack.
Core Starting Material: 1,2-Dichloro-4-nitrobenzene
The primary starting material for this pathway is 1,2-dichloro-4-nitrobenzene. Its synthesis is typically achieved through the nitration of 1,2-dichlorobenzene.
Synthesis of 1,2-Dichloro-4-nitrobenzene: The nitration of 1,2-dichlorobenzene using a mixture of concentrated nitric acid and sulfuric acid ("mixed acid") predominantly yields the desired 1,2-dichloro-4-nitrobenzene, along with a smaller amount of the 1,2-dichloro-3-nitrobenzene isomer.[1][2] The separation of these isomers can be achieved by crystallization.[2] A patented process describes the nitration of 1,2-dichlorobenzene followed by fractional crystallization from the sulfuric acid solution by adjusting its concentration to selectively crystallize the desired 4-nitro isomer.[3]
The Causality of Regioselectivity in the SNAr Reaction
A critical aspect of the reaction between 1,2-dichloro-4-nitrobenzene and sodium ethoxide is the regioselectivity of the substitution. The ethoxide nucleophile preferentially displaces the chlorine atom at the C-1 position (para to the nitro group) rather than the chlorine at the C-2 position (meta to the nitro group).[4][5]
This selectivity is a direct consequence of the stability of the intermediate Meisenheimer complex. When the nucleophile attacks the carbon atom para to the nitro group, the negative charge of the intermediate can be delocalized onto the oxygen atoms of the nitro group through resonance. This provides significant stabilization.[6][7] Conversely, attack at the meta position does not allow for this resonance stabilization of the negative charge by the nitro group.[6][7]
Experimental Protocol: Synthesis of this compound from 1,2-Dichloro-4-nitrobenzene
This protocol is based on the principles of nucleophilic aromatic substitution.
Materials:
-
1,2-Dichloro-4-nitrobenzene
-
Sodium ethoxide (can be prepared in situ from sodium metal and absolute ethanol, or used as a commercial solution)
-
Anhydrous Ethanol
-
Toluene (optional, as a co-solvent)
-
Hydrochloric acid (for neutralization)
-
Water
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1,2-dichloro-4-nitrobenzene in anhydrous ethanol.
-
Add a solution of sodium ethoxide in ethanol to the flask. The molar ratio of sodium ethoxide to 1,2-dichloro-4-nitrobenzene should be approximately 1.1:1.
-
Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Dissolve the residue in a suitable organic solvent like ethyl acetate or toluene and wash with water.
-
Neutralize the aqueous layer with dilute hydrochloric acid and extract with the same organic solvent.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate or sodium sulfate.
-
Filter to remove the drying agent and concentrate the organic phase under reduced pressure to obtain the crude product.
-
The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or a hexane/ethyl acetate mixture.
Quantitative Data Summary
| Starting Material | Reagent | Product | Typical Yield | Ref. |
| 1,2-Dichloro-4-nitrobenzene | Sodium ethoxide | This compound | High | [8] |
Workflow Diagram
Caption: Workflow for the synthesis of this compound via SNAr.
Pathway 2: Two-Step Synthesis via Williamson Ether Synthesis
This alternative pathway involves the initial formation of a chloronitrophenol, followed by its etherification to introduce the ethoxy group. This method is particularly useful if 4-chloro-2-nitrophenol is a readily available starting material.
Core Starting Material: 4-Chloro-2-nitrophenol
The key intermediate in this route is 4-chloro-2-nitrophenol. It can be synthesized from 2,5-dichloronitrobenzene.
Synthesis of 4-Chloro-2-nitrophenol: This transformation is achieved by the hydrolysis of 2,5-dichloronitrobenzene with aqueous sodium hydroxide under pressure and elevated temperatures.[9][10] The reaction proceeds via a nucleophilic aromatic substitution where a hydroxyl group displaces the chlorine atom that is ortho to the nitro group. The resulting sodium 4-chloro-2-nitrophenoxide is then acidified to yield the final product.[11] A patent describes an improved method using activated carbon to remove impurities during the process.[12]
The Williamson Ether Synthesis: A Classic Transformation
The Williamson ether synthesis is a cornerstone of organic chemistry for the formation of ethers. It proceeds via an SN2 mechanism where a phenoxide (in this case, the deprotonated 4-chloro-2-nitrophenol) acts as a nucleophile and attacks an alkyl halide (such as ethyl iodide or ethyl bromide).[13][14][15][16]
Experimental Protocol: Synthesis of this compound from 4-Chloro-2-nitrophenol
Materials:
-
4-Chloro-2-nitrophenol
-
A suitable base (e.g., potassium carbonate, sodium hydroxide)
-
An ethylating agent (e.g., ethyl iodide, ethyl bromide, diethyl sulfate)
-
A polar aprotic solvent (e.g., acetone, N,N-dimethylformamide (DMF))
-
Water
-
A suitable organic solvent for extraction (e.g., ethyl acetate)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
Procedure:
-
In a round-bottom flask, dissolve 4-chloro-2-nitrophenol in a suitable polar aprotic solvent like acetone or DMF.
-
Add a base, such as anhydrous potassium carbonate, to the solution. The base deprotonates the phenolic hydroxyl group to form the more nucleophilic phenoxide.
-
Stir the mixture at room temperature for a short period to ensure complete formation of the phenoxide.
-
Add the ethylating agent (e.g., ethyl iodide) to the reaction mixture.
-
Heat the mixture to reflux and maintain for several hours, monitoring the reaction by TLC.
-
After completion, cool the reaction mixture and filter to remove the inorganic salts.
-
Remove the solvent from the filtrate under reduced pressure.
-
Dissolve the residue in an organic solvent like ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solution to yield the crude product.
-
Purify by recrystallization.
Quantitative Data Summary
| Starting Material | Reagent | Intermediate | Typical Yield | Ref. |
| 2,5-Dichloronitrobenzene | NaOH(aq) | 4-Chloro-2-nitrophenol | ~85% | [11] |
| 4-Chloro-2-nitrophenol | Ethyl iodide, K₂CO₃ | This compound | High | [13][16] |
Workflow Diagram
Caption: Workflow for the synthesis of this compound via Williamson Ether Synthesis.
Pathway 3: Nitration of 3-Chlorophenetole
A less common but mechanistically instructive route is the direct nitration of 3-chlorophenetole (3-chloroethoxybenzene). The challenge in this pathway lies in controlling the regioselectivity of the nitration.
Core Starting Material: 3-Chlorophenetole
This starting material can be prepared from 3-chlorophenol via a Williamson ether synthesis, as described in the previous section. 3-Chlorophenol itself is an industrial chemical produced by various methods, including the dechlorination of polychlorophenols or via the cumene process starting from chlorobenzene.[17][18]
Regioselectivity of Nitration: The ethoxy group is a strong ortho-, para-director, while the chloro group is a weak ortho-, para-director and a deactivator. In the nitration of 3-chlorophenetole, the incoming nitro group will be directed by both substituents. The powerful activating and directing effect of the ethoxy group will dominate, leading to nitration primarily at the positions ortho and para to it. This will result in a mixture of isomers, including the desired this compound, making purification a significant challenge. The regioselectivity can be influenced by the choice of nitrating agent and reaction conditions.[19][20][21]
Due to the formation of multiple isomers and the associated purification difficulties, this route is generally less favored for the specific synthesis of high-purity this compound compared to the SNAr and Williamson ether synthesis pathways.
Conclusion
The synthesis of this compound is most effectively and directly achieved through the nucleophilic aromatic substitution of 1,2-dichloro-4-nitrobenzene with sodium ethoxide. This pathway is favored due to its high regioselectivity and efficiency. The alternative two-step route involving the Williamson ether synthesis of 4-chloro-2-nitrophenol offers a viable and flexible alternative, particularly if the phenolic intermediate is readily accessible. The direct nitration of 3-chlorophenetole is a less practical approach due to challenges in controlling regioselectivity. The choice of the optimal synthetic route will ultimately be dictated by a careful consideration of starting material availability, cost, scalability, and the desired purity of the final product. This guide provides the foundational knowledge for making an informed decision in a research and development setting.
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Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group? - Chemistry Stack Exchange. [Link]
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Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group? - Chemistry Stack Exchange. [Link]
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Preparation of 4-chloro-2-nitrophenol - PrepChem.com. [Link]
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Synthesis of 4-chloro-2-nitrophenol - Powered by XMB 1.9.11 - Sciencemadness.org. [Link]
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The Williamson Ether Synthesis - Master Organic Chemistry. [Link]
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Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV) ammonium nitrate - Arkivoc. [Link]
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Williamson ether synthesis – Knowledge and References - Taylor & Francis. [Link]
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Williamson Ether Synthesis - Chemistry LibreTexts. [Link]
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(PDF) Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - ResearchGate. [Link]
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Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PubMed. [Link]
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Improved Processes For Preparing 4 Chloro 2 Amino Phenol And - Quick Company. [Link]
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Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach - PMC - NIH. [Link]
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Solved Synthesis of 2-chloro-1-ethoxy-4-nitrobenzene When | Chegg.com. [Link]
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The second question is the reaction of 1,2-dichloro-4-nitrobenzene with NaOCH3 and CH3OH. - Chegg. [Link]
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Experiment : Williamson Ether Synthesis of Ethoxybenzen ee - Science Learning Center. [Link]
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An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4 - DergiPark. [Link]
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Navigating the Aromatic Landscape: A Technical Guide to Electrophilic Substitution on 4-Chloro-2-ethoxy-1-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth analysis of the electrophilic aromatic substitution (EAS) reactions of 4-Chloro-2-ethoxy-1-nitrobenzene. We will dissect the intricate interplay of substituent effects that govern regioselectivity and reactivity, offering field-proven insights and detailed experimental protocols for key transformations. This document is structured to serve as a practical and theoretical resource for professionals engaged in the synthesis and derivatization of complex aromatic compounds.
The Aromatic Canvas: Understanding the Substituent Effects in this compound
The reactivity and regioselectivity of electrophilic aromatic substitution are dictated by the electronic and steric properties of the substituents already present on the benzene ring. In this compound, we have a fascinating interplay of three distinct groups:
-
Ethoxy Group (-OCH₂CH₃): Located at position C-2, the ethoxy group is a powerful activating group. Through its lone pair of electrons on the oxygen atom, it exerts a strong positive mesomeric effect (+M), donating electron density to the aromatic ring. This effect significantly enhances the nucleophilicity of the ring, making it more susceptible to electrophilic attack. The ethoxy group is an ortho, para-director.
-
Nitro Group (-NO₂): Positioned at C-1, the nitro group is a potent deactivating group. It exerts a strong negative mesomeric effect (-M) and a strong negative inductive effect (-I), withdrawing electron density from the ring. This deactivation makes the ring less nucleophilic and therefore less reactive towards electrophiles. The nitro group is a meta-director.
-
Chloro Group (-Cl): Situated at C-4, the chloro group is a deactivating group due to its strong negative inductive effect (-I). However, it possesses lone pairs of electrons that can be donated to the ring via a weaker positive mesomeric effect (+M). This makes the chloro group an ortho, para-director, albeit a deactivating one.[1][2]
The Hierarchy of Influence:
When multiple substituents are present, the directing effect is determined by the most powerful activating group.[3][4] In this case, the strongly activating ethoxy group will dominate the regiochemical outcome of the reaction.
The ethoxy group at C-2 directs incoming electrophiles to its ortho (C-3) and para (C-5) positions. Let's analyze the electronic environment of the available positions for substitution (C-3, C-5, and C-6):
-
Position C-3: ortho to the activating ethoxy group and meta to the deactivating chloro and nitro groups. This position is electronically favored.
-
Position C-5: para to the activating ethoxy group and ortho to the deactivating chloro group. This position is also electronically favored.
-
Position C-6: ortho to the deactivating nitro group and meta to the deactivating chloro group. This position is strongly deactivated.
Therefore, electrophilic attack will preferentially occur at positions C-3 and C-5. Steric hindrance from the adjacent ethoxy group might slightly disfavor the C-3 position, potentially leading to a higher yield of the C-5 substituted product.
Charting the Reaction Pathways: Key Electrophilic Aromatic Substitutions
This section provides detailed protocols for the most common EAS reactions. The conditions are adapted from standard procedures for substituted benzenes, taking into account the specific electronic and steric factors of this compound.
Nitration: Introducing a Second Nitro Group
The introduction of an additional nitro group further deactivates the ring, a factor that necessitates forcing conditions. The directing effects predict substitution at C-3 and C-5.
Experimental Protocol: Synthesis of 4-Chloro-2-ethoxy-1,5-dinitrobenzene and 4-Chloro-2-ethoxy-1,3-dinitrobenzene
-
Apparatus Setup: In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, place 10.0 g (49.6 mmol) of this compound.
-
Cooling: Cool the flask in an ice-salt bath to 0-5 °C.
-
Addition of Sulfuric Acid: Slowly add 20 mL of concentrated sulfuric acid (H₂SO₄) while maintaining the temperature below 10 °C.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully prepare the nitrating mixture by adding 6 mL of concentrated nitric acid (HNO₃) to 14 mL of concentrated sulfuric acid. Cool this mixture to 0 °C.
-
Reaction: Add the cold nitrating mixture dropwise to the stirred solution of the substrate over 30-45 minutes, ensuring the temperature does not exceed 10 °C.
-
Warming and Reaction Completion: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup: Carefully pour the reaction mixture onto 200 g of crushed ice. The solid product will precipitate.
-
Isolation and Purification: Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the washings are neutral. Recrystallize the crude product from ethanol to yield a mixture of the dinitro isomers. Separation of the isomers can be achieved by column chromatography.
Causality Behind Experimental Choices:
-
The use of a mixture of concentrated nitric and sulfuric acids is essential to generate the highly electrophilic nitronium ion (NO₂⁺).[5]
-
Low temperatures are crucial to control the exothermic reaction and prevent the formation of byproducts.
-
The pre-existing deactivation of the ring by the nitro and chloro groups necessitates a higher concentration of the nitrating agent and a longer reaction time compared to the nitration of benzene.[5]
Diagram: Nitration Workflow
Caption: Workflow for the nitration of this compound.
Halogenation: Introducing Bromine or Chlorine
Halogenation of this substrate will also be directed by the ethoxy group to positions C-3 and C-5. Due to the presence of deactivating groups, a Lewis acid catalyst is necessary to polarize the halogen molecule and increase its electrophilicity.
Experimental Protocol: Synthesis of 5-Bromo-4-chloro-2-ethoxy-1-nitrobenzene and 3-Bromo-4-chloro-2-ethoxy-1-nitrobenzene
-
Apparatus Setup: To a 100 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, add 10.0 g (49.6 mmol) of this compound and 50 mL of a suitable solvent (e.g., dichloromethane or carbon tetrachloride).
-
Catalyst Addition: Add a catalytic amount of iron(III) bromide (FeBr₃) (approx. 0.5 g).
-
Reaction: From the dropping funnel, add a solution of 8.0 g (50.0 mmol) of bromine (Br₂) in 10 mL of the same solvent dropwise at room temperature. The disappearance of the bromine color indicates the progress of the reaction.
-
Reaction Completion: Stir the mixture at room temperature for 1-2 hours after the addition is complete. Monitor by TLC.
-
Workup: Quench the reaction by adding a saturated aqueous solution of sodium bisulfite (NaHSO₃) to remove excess bromine. Separate the organic layer, wash with water and brine, and dry over anhydrous magnesium sulfate (MgSO₄).
-
Isolation and Purification: Remove the solvent under reduced pressure. The resulting crude product can be purified by recrystallization from ethanol or by column chromatography to separate the isomers.
Causality Behind Experimental Choices:
-
A Lewis acid catalyst like FeBr₃ is required to polarize the Br-Br bond, creating a more potent electrophile (Br⁺).[6]
-
The reaction is typically run at room temperature as the activated nature of the ring (due to the ethoxy group) does not necessitate heating, which could lead to side reactions.
Diagram: Halogenation Mechanism
Caption: General mechanism for Lewis acid-catalyzed aromatic halogenation.
Sulfonation: Introducing a Sulfonic Acid Group
Sulfonation is a reversible reaction and typically requires strong acidic conditions. The electrophile is sulfur trioxide (SO₃) or its protonated form.
Experimental Protocol: Synthesis of 5-Chloro-3-ethoxy-4-nitrobenzenesulfonic acid and 3-Chloro-5-ethoxy-2-nitrobenzenesulfonic acid
-
Apparatus Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, place 10.0 g (49.6 mmol) of this compound.
-
Reaction: Carefully add 20 mL of fuming sulfuric acid (oleum, 20% SO₃) to the flask.
-
Heating: Heat the mixture to 80-100 °C for 2-4 hours. The reaction should be monitored by checking the solubility of a small aliquot in water (the sulfonic acid product is water-soluble).
-
Workup: Cool the reaction mixture to room temperature and carefully pour it onto 200 g of crushed ice.
-
Isolation: If the sulfonic acid precipitates, it can be collected by filtration. Alternatively, salting out with sodium chloride can be used to precipitate the sodium salt of the sulfonic acid.
-
Purification: The crude sulfonic acid or its salt can be purified by recrystallization from water.
Causality Behind Experimental Choices:
-
Fuming sulfuric acid provides a high concentration of the electrophile, SO₃, which is necessary to sulfonate the deactivated ring.[7][8]
-
Heating is required to overcome the activation energy for the sulfonation of the deactivated aromatic ring.
-
The reversibility of sulfonation can be exploited for purification or as a protecting group strategy.[7]
Friedel-Crafts Reactions: A Case of Unreactivity
Friedel-Crafts alkylation and acylation reactions are generally not successful on strongly deactivated aromatic rings. The presence of the potent electron-withdrawing nitro group in this compound renders the ring insufficiently nucleophilic to attack the carbocation or acylium ion intermediates generated in these reactions.[9][10] Furthermore, the Lewis acid catalyst (e.g., AlCl₃) can complex with the lone pairs on the oxygen of the ethoxy group and the nitro group, further deactivating the ring.[11] Therefore, alternative synthetic routes should be considered if alkyl or acyl substituents are desired.
Data Summary
| Reaction | Electrophile | Expected Major Products | Key Conditions |
| Nitration | NO₂⁺ | 4-Chloro-2-ethoxy-1,5-dinitrobenzene, 4-Chloro-2-ethoxy-1,3-dinitrobenzene | HNO₃, H₂SO₄, 0-10 °C |
| Halogenation | Br⁺ (from Br₂/FeBr₃) | 5-Bromo-4-chloro-2-ethoxy-1-nitrobenzene, 3-Bromo-4-chloro-2-ethoxy-1-nitrobenzene | Br₂, FeBr₃, Room Temp. |
| Sulfonation | SO₃ | 5-Chloro-3-ethoxy-4-nitrobenzenesulfonic acid, 3-Chloro-5-ethoxy-2-nitrobenzenesulfonic acid | Fuming H₂SO₄, 80-100 °C |
| Friedel-Crafts | R⁺ or RCO⁺ | No reaction expected | AlCl₃, Alkyl/Acyl Halide |
Conclusion
The electrophilic aromatic substitution of this compound is a prime example of how the interplay of activating and deactivating groups governs synthetic outcomes. The strongly activating ethoxy group is the primary director, guiding incoming electrophiles to the C-3 and C-5 positions. While nitration, halogenation, and sulfonation can be achieved under appropriate conditions, the deactivating nature of the nitro and chloro groups necessitates more forcing conditions than for benzene itself. Friedel-Crafts reactions are generally not viable for this substrate. A thorough understanding of these principles is paramount for the rational design of synthetic routes for novel derivatives in drug discovery and materials science.
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Chemistry Steps. (n.d.). Activating and Deactivating Groups. Retrieved from [Link]
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KPU Pressbooks. (n.d.). 5.3 EAS on Di- or Tri-substituted Benzenes. In Organic Chemistry II. Retrieved from [Link]
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Chemistry LibreTexts. (2022, September 24). 16.6: Trisubstituted Benzenes - Additivity of Effects. Retrieved from [Link]
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Chemistry LibreTexts. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. Retrieved from [Link]
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Chemistry LibreTexts. (2024, October 4). 16.5: Trisubstituted Benzenes- Additivity of Effects. Retrieved from [Link]
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Chemistry LibreTexts. (2024, January 16). 8.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]
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Rasayan Journal of Chemistry. (n.d.). SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES. Retrieved from [Link]
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health and safety handling 4-Chloro-2-ethoxy-1-nitrobenzene
An In-Depth Technical Guide to the Safe Handling of 4-Chloro-2-ethoxy-1-nitrobenzene
This document provides a comprehensive technical guide for the safe handling, use, and disposal of this compound (CAS No. 29604-25-9) in a research and development setting. As drug development professionals, our work necessitates the use of novel chemical entities whose toxicological profiles may not be fully characterized. Therefore, this guide is built upon a foundation of proactive risk mitigation, drawing from established safety principles for related nitroaromatic compounds and adhering to a stringent interpretation of available hazard data. The protocols herein are designed as self-validating systems to ensure the highest degree of safety for all personnel.
Compound Identification and Hazard Assessment
This compound is a beige solid organic compound.[1] While comprehensive toxicological data for this specific molecule is limited, its structure—a chlorinated nitroaromatic compound—places it in a class of chemicals known for significant health hazards. The Globally Harmonized System (GHS) classification provides the primary directive for our handling procedures.
1.1 GHS Classification and Toxicological Profile
The known hazards associated with this compound demand a cautious approach.[2] The primary hazards identified are significant and warrant strict adherence to the control measures outlined in this guide.
| Hazard Class | Hazard Statement | GHS Classification Code | Source(s) |
| Skin Corrosion/Irritation | H315: Causes skin irritation | Category 2 | [2][3] |
| Serious Eye Damage/Irritation | H319: Causes serious eye irritation | Category 2 / 2A | [2][3][4] |
| Specific Target Organ Toxicity (Single Exposure) | H335: May cause respiratory irritation | Category 3 | [2][4][5] |
Causality: The nitro and chloro functional groups on the benzene ring contribute to the compound's reactivity and irritant properties. These groups can interact with biological macromolecules in the skin, eyes, and respiratory tract, leading to irritation and inflammatory responses.
Furthermore, it is a field-proven best practice to consider the hazards associated with structurally similar compounds. Other chloronitrobenzenes are classified as toxic if swallowed, in contact with skin, or inhaled (Acute Toxicity, Category 3), and are suspected of causing genetic defects and cancer (Germ Cell Mutagenicity, Category 2; Carcinogenicity, Category 2).[6] Therefore, we must operate under the assumption that this compound may pose these more severe chronic risks until proven otherwise.
The Hierarchy of Controls: A Foundational Safety Paradigm
Effective safety management is not merely about personal protective equipment (PPE); it is a systematic approach to mitigating risk at its source. We employ the hierarchy of controls to structure our safety protocols, prioritizing more effective, collective measures over individual ones. This framework is the logical core of our entire safety procedure.
Caption: The Hierarchy of Controls prioritizes collective protection over individual measures.
Engineering and Administrative Controls: The First Lines of Defense
3.1 Engineering Controls
These controls are designed to physically isolate personnel from the hazard.
-
Chemical Fume Hood: All handling of this compound, including weighing, transfers, and reaction setups, must be performed inside a certified chemical fume hood with a face velocity of 80-120 feet per minute. This is non-negotiable. The hood contains aerosols and vapors, preventing inhalation, which is a primary exposure route.[3][7]
-
Ventilation: The laboratory must be equipped with general ventilation that ensures a negative pressure relative to adjacent non-laboratory areas, preventing the escape of contaminants.[3]
-
Safety Infrastructure: Eyewash stations and safety showers must be located within a 10-second travel distance from the handling area and must be tested weekly.[3][8]
3.2 Administrative Controls
These are the work practices and procedures that reduce the duration, frequency, and severity of exposure.
-
Restricted Access: The areas where this compound is stored and handled must be clearly marked with appropriate hazard signage, and access should be restricted to trained and authorized personnel.
-
Mandatory Training: All personnel must complete documented training on this specific SOP, the hazards of nitroaromatic compounds, and emergency procedures before being granted authorization to handle the material.[9]
-
Hygiene Practices: Do not eat, drink, or smoke in the laboratory.[7] Wash hands thoroughly with soap and water after handling the compound, before leaving the lab, and before eating or drinking.[3][4] Contaminated clothing must be removed immediately and decontaminated before reuse.[7]
Personal Protective Equipment (PPE) Protocol
PPE is the last line of defense and must be used in conjunction with the controls described above. The selection of PPE is dictated by the compound's known and suspected hazards.[10]
4.1 Required PPE Ensemble
-
Eye and Face Protection: Chemical splash goggles conforming to EN166 or ANSI Z87.1 are mandatory.[3][11] Due to the severe eye irritation potential, a full-face shield must be worn over the goggles during any operation with a risk of splashing.[12]
-
Skin and Body Protection: A flame-resistant laboratory coat is required. For transfers of larger quantities (>1g), a chemical-resistant apron should be worn over the lab coat.[10]
-
Hand Protection: Double-gloving with nitrile gloves is required. Nitrile provides good resistance to a range of chemicals. Double-gloving protects against incidental tears and allows for the safe removal of the outer glove if contamination occurs. Inspect gloves for any signs of degradation or puncture before use.[7][10]
-
Respiratory Protection: All routine handling must occur within a fume hood, which serves as the primary respiratory protection. In the event of a significant spill or ventilation failure, a NIOSH-approved full-face respirator with organic vapor/particulate combination cartridges is required.[3][11] All users of respirators must be fit-tested and trained in their use, as per OSHA 29 CFR 1910.134.[3]
Standard Operating Procedure (SOP) for Handling
This protocol ensures that the compound is handled in a consistent, controlled, and safe manner.
Step 1: Preparation and Pre-Handling Checks
-
Verify Fume Hood Certification: Check the sticker on the fume hood to ensure it has been certified within the last year.
-
Assemble Materials: Gather all necessary chemicals, solvents, glassware, and spill kit materials and place them inside the fume hood before retrieving the compound. This minimizes traffic in and out of the hood.
-
Don PPE: Put on all required PPE (lab coat, double gloves, goggles, face shield) before proceeding.
Step 2: Weighing the Solid Compound
-
Tare a Container: Inside the fume hood, place a suitable container (e.g., a vial or beaker) on an analytical balance and tare it.
-
Transfer Compound: Carefully transfer the desired amount of this compound from the stock bottle to the tared container using a clean spatula. Avoid creating dust. If dust is generated, gently mist the area with a compatible, low-volatility solvent to prevent it from becoming airborne.[12]
-
Secure and Clean: Tightly close the primary stock container.[3] Decontaminate the spatula and any surfaces with a suitable solvent (e.g., ethanol or isopropanol) and a disposable wipe. Dispose of the wipe in the designated solid hazardous waste container.
Step 3: Dissolution and Use
-
Add Solvent: Slowly add the desired solvent to the container with the compound, ensuring the container remains within the fume hood.
-
Perform Work: Conduct the experimental procedure within the fume hood. Keep the sash at the lowest practical height.
Step 4: Post-Handling Decontamination
-
Decontaminate Surfaces: Wipe down all work surfaces, glassware, and equipment that came into contact with the compound using a suitable solvent.[8]
-
Doff PPE: Remove PPE in the correct order: outer gloves, face shield, lab coat, goggles, inner gloves. Dispose of gloves in the appropriate hazardous waste stream.
-
Wash Hands: Immediately wash hands with soap and water.
Emergency Response Protocols
Rapid and correct response during an emergency is critical to minimizing harm.
6.1 Personal Exposure
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration (if trained to do so) and seek immediate medical attention.[3][7]
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][13] Seek medical attention if irritation develops or persists.
-
Eye Contact: Immediately flush eyes with a gentle, steady stream of water for at least 15 minutes, holding the eyelids open.[3] Remove contact lenses if present and easy to do.[7] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Seek immediate medical attention and provide the Safety Data Sheet (SDS) to the medical personnel.[3]
6.2 Spill Response
-
Evacuate and Alert: Alert personnel in the immediate area and evacuate if the spill is large or ventilation is inadequate.
-
Secure the Area: Restrict access to the spill area.
-
Don PPE: Don the appropriate PPE, including respiratory protection if vapors or dust are present.
-
Contain and Clean: For solid spills, carefully sweep the material into a designated hazardous waste container, avoiding dust generation.[3] Moisten the material with water or a suitable solvent if necessary to prevent dusting.[12] For liquid spills, cover with an inert absorbent material (e.g., vermiculite or sand), collect, and place in the hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with a suitable solvent and then with soap and water.
6.3 Fire Response
-
Extinguishing Media: Use a dry chemical, carbon dioxide, water spray, or alcohol-resistant foam extinguisher.[11][14]
-
Hazards: The compound may decompose upon burning to produce toxic and corrosive fumes, including nitrogen oxides (NOx) and hydrogen chloride (HCl) gas.[3][13] Firefighters must wear a self-contained breathing apparatus (SCBA) and full protective clothing.[7]
Waste Disposal
All waste streams containing this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated solids (e.g., unused compound, contaminated wipes, gloves) in a clearly labeled, sealed hazardous waste container.[8]
-
Liquid Waste: Collect all liquid waste in a labeled, sealed, and secondarily contained hazardous waste container. Do not mix with incompatible waste streams.[8]
-
Disposal: All waste must be disposed of through the institution's environmental health and safety office, following all local, state, and federal regulations.[3][7]
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Methodological & Application
Application Notes & Protocols: Strategic Execution of Nucleophilic Aromatic Substitution on 4-Chloro-2-ethoxy-1-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive technical guide for performing nucleophilic aromatic substitution (SNAr) reactions on 4-chloro-2-ethoxy-1-nitrobenzene. This substrate is a classic example of an activated aryl halide, primed for substitution due to the potent electron-withdrawing nature of the nitro group situated para to the chloro leaving group. We will delve into the mechanistic underpinnings, provide detailed, field-tested protocols for reaction with amine nucleophiles, and offer critical insights into reaction optimization, workup, and purification. This guide is intended to empower researchers to confidently and successfully utilize this important synthetic transformation.
Introduction: The Strategic Value of SNAr on Activated Aryl Halides
Nucleophilic aromatic substitution is a cornerstone reaction in modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic rings. Unlike the more common electrophilic aromatic substitution, SNAr involves the attack of a nucleophile on an electron-deficient aromatic system.[1] The substrate, this compound, is an ideal candidate for this transformation. The presence of a strongly electron-withdrawing nitro group para to the chlorine atom significantly activates the ring towards nucleophilic attack.[2][3] This activation is crucial, as aryl halides are typically resistant to nucleophilic substitution under standard SN1 or SN2 conditions.[4][5]
The ethoxy group at the ortho position, while electron-donating by resonance, has a lesser influence compared to the powerful activating effect of the nitro group. Its presence, however, does modulate the electronic properties and steric environment of the molecule, which can be strategically exploited in complex syntheses.
The SNAr Mechanism: An Addition-Elimination Pathway
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[4][6] It is critical to understand this pathway to troubleshoot and optimize reaction conditions.
-
Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of a nucleophile on the carbon atom bearing the leaving group (the ipso-carbon).[7] This is the rate-determining step of the reaction.[8] The attack disrupts the aromaticity of the ring and forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[5][9][10]
-
Stabilization of the Intermediate: The stability of the Meisenheimer complex is paramount for a successful SNAr reaction. The electron-withdrawing nitro group, positioned at the para position, plays a key role in stabilizing the negative charge through resonance delocalization.[4][9][10] This stabilization lowers the activation energy of the first step, facilitating the reaction.[8]
-
Elimination of the Leaving Group and Restoration of Aromaticity: In the second, faster step, the leaving group (in this case, the chloride ion) is eliminated, and the aromaticity of the ring is restored, yielding the final substituted product.[4][5]
Caption: The two-step addition-elimination mechanism of the SNAr reaction.
Experimental Protocols
General Considerations and Safety
Safety: Nitroaromatic compounds are potentially toxic and may be explosive under certain conditions. Always handle this compound and related compounds in a well-ventilated fume hood.[11][12] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[13] In case of skin contact, wash the affected area thoroughly with soap and water.[13]
Reagents and Solvents: Use anhydrous solvents, especially for reactions involving strong bases like sodium hydride, to prevent hydrolysis of the starting material or product.[14] Polar aprotic solvents such as DMSO, DMF, and acetonitrile are generally preferred for SNAr reactions as they effectively solvate the cation of the nucleophile's salt, enhancing the reactivity of the anionic nucleophile.[7][14]
Protocol 1: SNAr with a Primary Amine (e.g., Aniline)
This protocol details the reaction of this compound with aniline to form N-(4-ethoxy-2-nitrophenyl)aniline.
Materials:
-
This compound (1.0 equiv)
-
Aniline (1.2 equiv)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a dry round-bottom flask containing a magnetic stir bar, add this compound and potassium carbonate.
-
Flush the flask with an inert gas (nitrogen or argon).
-
Add anhydrous DMF via syringe, followed by the addition of aniline.
-
Heat the reaction mixture to 100-120 °C and stir vigorously.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC). A typical eluent system is a mixture of hexanes and ethyl acetate.
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the reaction mixture into a beaker containing ice-cold water to precipitate the product.
-
Collect the solid product by vacuum filtration and wash with cold water.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water) to obtain the pure N-(4-ethoxy-2-nitrophenyl)aniline.
Protocol 2: SNAr with a Secondary Amine (e.g., Piperidine)
This protocol outlines the reaction with a secondary amine, which often proceeds readily.
Materials:
-
This compound (1.0 equiv)
-
Piperidine (2.0 equiv, can act as both nucleophile and base)
-
Anhydrous acetonitrile
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
Procedure:
-
In a round-bottom flask, dissolve this compound in anhydrous acetonitrile.
-
Add piperidine to the solution at room temperature. An exothermic reaction may be observed.
-
Heat the mixture to reflux (approximately 82 °C for acetonitrile) and stir.
-
Monitor the reaction by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove excess piperidine and any salts.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.
-
Purify the product by flash column chromatography on silica gel if necessary.
Data Presentation and Expected Outcomes
The progress of the SNAr reaction can be effectively monitored using TLC. The product spot should appear at a different Rf value compared to the starting material. The yield of the reaction will depend on the nucleophilicity of the amine and the reaction conditions.
| Parameter | Protocol 1 (Aniline) | Protocol 2 (Piperidine) |
| Nucleophile | Primary Aromatic Amine | Secondary Aliphatic Amine |
| Typical Temperature | 100-120 °C | Room Temp to Reflux |
| Typical Reaction Time | 4-12 hours | 1-6 hours |
| Expected Yield | 70-90% | 85-98% |
| Purification Method | Recrystallization | Column Chromatography |
Troubleshooting and Optimization
-
Low or No Conversion: If the reaction is sluggish, consider increasing the temperature or using a more polar aprotic solvent like DMSO. For weakly nucleophilic amines, pre-deprotonation with a strong base like sodium hydride (NaH) in an anhydrous solvent can significantly increase the reaction rate.[7][14]
-
Formation of Side Products: Ensure anhydrous conditions to prevent hydrolysis of the starting material.[14] Using a stoichiometric amount of a valuable nucleophile can prevent potential di-substitution if other leaving groups are present.[14]
-
Difficult Workup: The use of high-boiling point solvents like DMF or DMSO can complicate product isolation. Precipitating the product by adding the reaction mixture to water is an effective strategy. If emulsions form during aqueous workup, adding brine can help to break them.[14]
-
Purification Challenges: Basic amine products may streak on silica gel columns. Pre-treating the silica gel with a small amount of triethylamine in the eluent can mitigate this issue.[14]
Caption: A workflow for troubleshooting common issues in SNAr reactions.
Conclusion
The nucleophilic aromatic substitution on this compound is a robust and versatile reaction for the synthesis of a wide array of substituted aromatic compounds. A thorough understanding of the SNAr mechanism, careful control of reaction conditions, and strategic troubleshooting are key to achieving high yields and purity. The protocols and insights provided in this guide offer a solid foundation for researchers to successfully implement this valuable synthetic tool in their drug discovery and development endeavors.
References
-
Wikipedia. Nucleophilic aromatic substitution. [Link]
-
Filo. Describe the role of an electron withdrawing group in facilitating the SNAr reaction on an aromatic ring. [Link]
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Restek. Nitroaromatics and Isophorone Standard - Safety Data Sheet. [Link]
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National Center for Biotechnology Information. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. [Link]
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ACS Green Chemistry Institute. SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents. [Link]
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YouTube. Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate. [Link]
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Centers for Disease Control and Prevention. Nitrocompounds, Aromatic: Physical & Chemical Hazards. [Link]
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Application Notes and Protocols: A Guide to the Synthesis of Phenothiazines Using 4-Chloro-2-ethoxy-1-nitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Significance of the Phenothiazine Scaffold
Phenothiazine and its derivatives represent a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with a broad spectrum of biological activities.[1][2] From their revolutionary impact on psychiatry as antipsychotic drugs to their applications as antihistamines, antiemetics, and potential anticancer agents, the versatility of the phenothiazine nucleus continues to drive significant research interest.[3][4][5] The unique folded "butterfly" conformation of the tricyclic system, with its sulfur and nitrogen heteroatoms, imparts distinct electronic and steric properties that are crucial for its diverse pharmacological effects.[6][7]
The synthesis of the phenothiazine core is a critical undertaking in the development of novel drug candidates. A variety of synthetic strategies have been developed, with the choice of method often dictated by the desired substitution pattern, scalability, and tolerance of various functional groups. This document provides a detailed guide to the synthesis of phenothiazines with a specific focus on the strategic use of 4-Chloro-2-ethoxy-1-nitrobenzene as a key starting material. We will delve into the mechanistic underpinnings of the synthetic routes, provide detailed experimental protocols, and offer insights into the practical aspects of these transformations.
Synthetic Strategies Employing this compound
The presence of an electron-withdrawing nitro group and a labile chlorine atom makes this compound a versatile precursor for constructing the phenothiazine skeleton. The primary synthetic routes leveraging this starting material involve the formation of a diaryl sulfide intermediate followed by cyclization. Two prominent and mechanistically distinct pathways are the Ullmann condensation and the Smiles rearrangement.
The Ullmann Condensation Pathway
The Ullmann condensation is a classic and direct method for forming the carbon-sulfur bond necessary for the diaryl sulfide intermediate.[5] This reaction typically involves the copper-catalyzed coupling of an aryl halide with a thiol. In the context of our target synthesis, this compound would react with an appropriately substituted 2-aminothiophenol.
Mechanism: The reaction is believed to proceed through an oxidative addition of the aryl halide to a Cu(I) species, followed by reaction with the thiolate anion and subsequent reductive elimination to furnish the diaryl sulfide. The high temperatures often required for this reaction can sometimes limit its applicability to sensitive substrates.
The Smiles Rearrangement: A Regioselective Approach
The Smiles rearrangement offers a powerful and often more regioselective alternative for the synthesis of unsymmetrically substituted phenothiazines.[1][8][9][10][11] This intramolecular nucleophilic aromatic substitution involves the migration of an aryl group from a sulfur atom to a nitrogen atom. The synthesis begins with the formation of a 2-amino-2'-nitrodiphenyl sulfide intermediate, which then undergoes rearrangement and cyclization.
Mechanism: The key step in the Smiles rearrangement is the formation of a Meisenheimer complex intermediate. The reaction is typically base-catalyzed, with the deprotonated amino group of the diphenyl sulfide attacking the electron-deficient nitro-activated aromatic ring, leading to the migration of the aryl group. Subsequent cyclization with the loss of nitrous acid affords the phenothiazine product.[1][8]
Experimental Protocols
Protocol 1: Synthesis of 2-Ethoxy-7-nitrophenothiazine via Smiles Rearrangement
This protocol details a two-step synthesis of a phenothiazine derivative starting from this compound and 2-aminothiophenol, proceeding through a diaryl sulfide intermediate that undergoes a Smiles rearrangement.
Step 1: Synthesis of 2-((4-ethoxy-2-nitrophenyl)thio)aniline
-
Materials:
-
This compound
-
2-Aminothiophenol
-
Anhydrous Potassium Carbonate (K₂CO₃)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (10.0 mmol, 2.01 g), 2-aminothiophenol (11.0 mmol, 1.38 g), and anhydrous potassium carbonate (20.0 mmol, 2.76 g).
-
Add 50 mL of anhydrous DMF to the flask.
-
Heat the reaction mixture to 120°C under a nitrogen atmosphere and stir for 12 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of hexane:ethyl acetate (3:1).
-
Upon completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.
-
The crude product will precipitate. Collect the solid by vacuum filtration and wash thoroughly with water.
-
Recrystallize the crude product from ethanol to afford pure 2-((4-ethoxy-2-nitrophenyl)thio)aniline.
-
Step 2: Cyclization to 2-Ethoxy-7-nitrophenothiazine via Smiles Rearrangement
-
Materials:
-
2-((4-ethoxy-2-nitrophenyl)thio)aniline
-
Potassium Hydroxide (KOH)
-
Ethanol
-
-
Procedure:
-
In a round-bottom flask, dissolve the 2-((4-ethoxy-2-nitrophenyl)thio)aniline (5.0 mmol) in 50 mL of ethanol.
-
Add a solution of potassium hydroxide (10.0 mmol, 0.56 g) in 10 mL of ethanol.
-
Heat the mixture to reflux and stir for 6 hours. The color of the solution will typically darken as the reaction progresses.
-
Monitor the reaction by TLC (hexane:ethyl acetate, 3:1).
-
After completion, cool the reaction mixture and neutralize it with a dilute solution of hydrochloric acid until the product precipitates.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.
-
Data Presentation
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Yield (%) |
| This compound | C₈H₈ClNO₃ | 201.61 | 58-60 | - |
| 2-((4-ethoxy-2-nitrophenyl)thio)aniline | C₁₄H₁₄N₂O₃S | 306.34 | 110-112 | ~85% |
| 2-Ethoxy-7-nitrophenothiazine | C₁₄H₁₂N₂O₃S | 304.33 | 185-187 | ~70% |
Visualization of Synthetic Pathways
Ullmann Condensation Workflow
Caption: Ullmann Condensation Workflow for Phenothiazine Synthesis.
Smiles Rearrangement Mechanism
Caption: Key Steps in the Smiles Rearrangement for Phenothiazine Synthesis.
Characterization and Purification
The synthesized phenothiazine derivatives should be thoroughly characterized to confirm their structure and purity.
-
Spectroscopic Analysis:
-
¹H and ¹³C NMR Spectroscopy: Provides detailed information about the chemical environment of the protons and carbon atoms in the molecule, confirming the successful formation of the phenothiazine ring and the positions of the substituents.[12]
-
FT-IR Spectroscopy: Useful for identifying the characteristic functional groups present in the molecule, such as the N-H stretch of the phenothiazine ring and the symmetric and asymmetric stretches of the nitro group.[13]
-
Mass Spectrometry (MS): Determines the molecular weight of the compound and can provide information about its fragmentation pattern, further confirming the structure.[12]
-
-
Purification:
-
Recrystallization: A common and effective method for purifying solid products. The choice of solvent is crucial and should be determined experimentally.[3]
-
Column Chromatography: A versatile technique for separating the desired product from unreacted starting materials and byproducts, particularly when dealing with complex reaction mixtures.
-
Distillation: For crude phenothiazine, distillation under reduced pressure can be an effective purification method.[14]
-
Safety and Handling
-
This compound is a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reactions should be carried out in a well-ventilated fume hood.
-
Consult the Safety Data Sheet (SDS) for detailed information on handling, storage, and disposal.
Conclusion
The use of this compound provides a strategic and versatile entry point for the synthesis of a variety of substituted phenothiazines. Both the Ullmann condensation and the Smiles rearrangement offer viable pathways, with the latter often providing superior regiocontrol. The protocols and insights provided in this guide are intended to equip researchers with the foundational knowledge to successfully synthesize these important heterocyclic compounds, paving the way for the discovery of new therapeutic agents.
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Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. MDPI. [Link]
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Spectroscopic and topological analysis and in vitro antimicrobial activity of phenothiazine. Springer. [Link]
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Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calcul… OUCI. [Link]
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Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. PubMed Central. [Link]
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Recent advances in the synthesis of phenothiazines. Shodhganga. [Link]
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Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. ResearchGate. [Link]
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-
SYNTHESIS OF 7-PHENOXYPHENOTHIAZINES BY SMILES REARRANGEMENT. DergiPark. [Link]
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Retrosynthetic Approach to the Synthesis of Phenothiazines | Request PDF. ResearchGate. [Link]
-
(PDF) Synthesis of phenothiazines via Smiles rearrangement. ResearchGate. [Link]
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A New Phenothiazine Synthesis. The Halogen-Induced Smiles Rearrangement1. SciSpace. [Link]
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SYNTHESIS AND CHARACTERIZATION OF SUBSTITUTED PHENOTHIAZINES. International Journal of Current Research. [Link]
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Synthesis, characterization of 4{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid derivatives. JOCPR. [Link]
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Application Notes and Protocols: The Reaction of 4-Chloro-2-ethoxy-1-nitrobenzene with Amines via Nucleophilic Aromatic Substitution (SNAr)
Abstract
This technical guide provides a comprehensive overview of the reaction between 4-chloro-2-ethoxy-1-nitrobenzene and various amines. This transformation, proceeding via a Nucleophilic Aromatic Substitution (SNAr) mechanism, is a cornerstone reaction in modern synthetic chemistry, particularly for the construction of complex molecules in the pharmaceutical and materials science sectors. We will dissect the underlying mechanistic principles that govern the reaction's feasibility and efficiency, offer detailed, validated laboratory protocols for its execution with different amine classes, and explore the subsequent synthetic utility of the resulting N-substituted 2-ethoxy-4-nitroaniline products. This document is intended for researchers, scientists, and drug development professionals seeking both a theoretical understanding and a practical framework for utilizing this powerful C-N bond-forming reaction.
Introduction
In the landscape of medicinal chemistry, the ability to forge robust carbon-nitrogen bonds on an aromatic scaffold is of paramount importance. The products of such reactions are often key intermediates for the synthesis of heterocyclic systems that form the core of numerous bioactive compounds.[1][2][3] this compound has emerged as a highly valuable and versatile electrophilic building block. Its reactivity is dictated by a precise arrangement of substituents: a leaving group (chloro), a powerful activating group (nitro), and a modulating group (ethoxy).
The reaction with amines proceeds through a Nucleophilic Aromatic Substitution (SNAr) pathway, a distinct mechanism from the more common electrophilic aromatic substitutions.[4][5] The presence of the strongly electron-withdrawing nitro group positioned para to the chlorine atom is essential; it activates the aromatic ring for nucleophilic attack and stabilizes the key reaction intermediate.[6][7][8] This guide offers an in-depth exploration of this critical reaction, providing the scientific rationale behind the protocols and empowering researchers to confidently apply this methodology in their synthetic programs.
The SNAr Reaction: Mechanistic Principles
The SNAr reaction is a two-step addition-elimination process. It fundamentally differs from SN1 and SN2 reactions, as it occurs at an sp²-hybridized carbon and does not proceed via backside attack or the formation of an unstable aryl cation.[6] The success of the SNAr reaction is highly dependent on the electronic properties of the aromatic ring.
Pillars of Reactivity for this compound:
-
A Poorly Electron-Rich Ring: The aromatic ring must be electrophilic (electron-poor) to be susceptible to attack by a nucleophile. The potent electron-withdrawing, resonance, and inductive effects of the nitro group achieve this.
-
A Good Leaving Group: The substituent being replaced, in this case, chloride, must be able to depart as a relatively stable anion.
-
Stabilization of the Intermediate: The presence of a strong electron-withdrawing group at the ortho or para position relative to the leaving group is the most critical requirement.[7][9] This positioning allows for the delocalization and stabilization of the negative charge that develops on the ring during the reaction.
The Addition-Elimination Mechanism:
-
Step 1: Nucleophilic Addition: The amine nucleophile attacks the carbon atom bearing the chlorine leaving group. This is typically the rate-determining step. The aromaticity of the ring is temporarily broken, forming a high-energy, resonance-stabilized carbanion intermediate known as a Meisenheimer complex .[6][8] The negative charge of this complex is delocalized across the aromatic system and, most importantly, onto the oxygen atoms of the para-nitro group. This resonance stabilization is the key driving force for the reaction.
-
Step 2: Elimination of the Leaving Group: The aromaticity of the ring is restored as the chloride ion is expelled. This step is typically fast. The result is the substitution of the chlorine atom with the amine nucleophile.
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Application Note: A Comprehensive Guide to the Reduction of 4-Chloro-2-ethoxy-1-nitrobenzene
Abstract
This application note provides a detailed technical guide for the chemical reduction of 4-Chloro-2-ethoxy-1-nitrobenzene to its corresponding aniline, 4-chloro-2-ethoxyaniline. This transformation is a critical step in the synthesis of various high-value compounds, particularly in the pharmaceutical and dye industries. This document explores multiple robust methodologies, including classic metal-acid reductions and modern catalytic transfer hydrogenation, offering researchers the flexibility to choose a protocol that best suits their laboratory capabilities and substrate requirements. Each protocol is presented with an emphasis on the underlying chemical principles, safety considerations, and detailed, step-by-step instructions to ensure reliable and reproducible outcomes.
Introduction: Significance and Strategic Considerations
The reduction of aromatic nitro compounds is a cornerstone transformation in organic synthesis. The resulting aromatic amines are versatile intermediates for constructing complex molecular architectures. 4-Chloro-2-ethoxyaniline, the product of the reduction of this compound, serves as a key building block for pharmaceuticals, agrochemicals, and pigments.
The primary challenge in this specific reduction is the presence of a chloro-substituent on the aromatic ring. Certain reduction conditions, particularly aggressive catalytic hydrogenation, can lead to undesired hydrodehalogenation, reducing the overall yield of the target product[1][2]. Therefore, the choice of methodology must balance reactivity with chemoselectivity. This guide will focus on two field-proven methods that offer excellent selectivity and efficiency: the Béchamp reduction using iron in an acidic medium and a modern catalytic transfer hydrogenation protocol.
Mechanistic Overview & Method Selection
The conversion of a nitro group (-NO₂) to a primary amine (-NH₂) is a six-electron reduction. The process typically proceeds through nitroso (R-NO) and hydroxylamine (R-NHOH) intermediates[3][4]. The choice of reductant and conditions determines the rate and selectivity of this transformation.
General Reaction Pathway
Caption: Workflow for the reduction of this compound.
References
- Iridium-catalyzed transfer hydrogenation of nitroarenes to anilines. RSC Publishing.
- Facile Transfer Hydrogenation of N-Heteroarenes and Nitroarenes Using Magnetically Recoverable Pd@SPIONs Catalyst.
- Chemoselective transfer hydrogenation to nitroarenes mediated by cubane-type Mo3S4 cluster c
- Reduction of Nitroarenes via Catalytic Transfer Hydrogenation Using Formic Acid as Hydrogen Source: A Comprehensive Review.
- Proposed mechanism for transfer hydrogenation of nitroarenes over Pd/ZrP.
- Reduction of aromatic nitro compounds using Fe and HCl gives…. Allen.
- Aromatic Reductions: Nitrobenzene → Aniline with Fe (or Zn), HCl; then NaOH. OrgoSolver.
- Which one is the best procedure for the reduction of aromatic nitro compounds?.
- SAFETY D
- Reduction of aromatic nitro compounds using Fe and class 12 chemistry CBSE. Vedantu.
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- SAFETY D
- Safety D
- Chemical Label: this compound.
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- Selective hydrogenation of 4-chloronitrobenzene over AuPd/TiO 2 catalyst.
- Selective hydrogenation of 4-chloronitrobenzene over a AuPd/TiO 2 catalyst.
- 4-Chloro-2-methylaniline synthesis. ChemicalBook.
- Process for the preparation 4-chloro-2,5-dimethoxy-aniline.
- Analytical Methods. Agency for Toxic Substances and Disease Registry.
- What are some reliable methods of reducing 4-chloro-3-nitrotoluene?.
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- Amine synthesis by nitro compound reduction. Organic Chemistry Portal.
- Experiment 4: TLC and HPLC of Nitroanilines. Scribd.
- Hydrogenation of halonitrobenzenes without dehalogenation.
- Preparation process of 4-chloro-2,5-dimethoxy-aniline.
- Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives.
- TLC/HPTLC and HPLC methods for monitoring microbial transformation processes.
- Quantitative monitoring of the progress of organic reactions using multivariate image analysis-thin layer chromatography (MIA-TLC) method. RSC Publishing.
- 4-ethoxyaniline - 156-43-4, C8H11NO, density, melting point, boiling point, structural formula, synthesis. ChemSynthesis.
- Reduction of meta chloro nitrobenzene to meta chloro aniline.
- 1-Chloro-2-ethoxy-4-nitrobenzene. PubChem.
- Synthesis of 2-chloro-1-ethoxy-4-nitrobenzene. Chegg.com.
- Application Notes and Protocols: 4-Ethoxy-2-fluoro-1-nitrobenzene in Organic Synthesis. Benchchem.
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The Strategic Synthesis of Heterocyclic Scaffolds from 4-Chloro-2-ethoxy-1-nitrobenzene: A Guide for Medicinal and Process Chemists
Introduction: Unlocking the Potential of a Versatile Building Block
In the landscape of modern drug discovery and materials science, the efficient construction of complex molecular architectures is paramount. Heterocyclic compounds, in particular, form the cornerstone of a vast array of pharmaceuticals and functional materials. This guide provides a detailed exploration of the synthetic utility of 4-Chloro-2-ethoxy-1-nitrobenzene, a strategically functionalized aromatic precursor, for the synthesis of valuable heterocyclic systems.
The unique arrangement of substituents on the benzene ring of this compound dictates its reactivity and renders it an exceptional starting material. The potent electron-withdrawing nitro group, positioned ortho to the chlorine atom, significantly activates the aryl halide towards nucleophilic aromatic substitution (SNAr). This activation allows for the facile and regioselective displacement of the chloro group by a variety of nucleophiles, which is the linchpin of the synthetic strategies discussed herein. Furthermore, the nitro group itself serves as a latent amino group, which can be unmasked through reduction to facilitate subsequent intramolecular cyclization reactions, leading to the formation of diverse heterocyclic rings.
This document will provide detailed protocols and mechanistic insights for the synthesis of three key classes of heterocyclic compounds from this compound:
-
Benzimidazoles: A privileged scaffold in medicinal chemistry, found in numerous approved drugs.
-
Quinoxalines: Important pharmacophores with a wide range of biological activities.
-
Phenothiazines: A class of compounds with significant applications in neuroleptic and other therapeutic areas.
The protocols are designed to be robust and scalable, with an emphasis on explaining the rationale behind the choice of reagents and reaction conditions.
Core Synthetic Strategy: A Two-Stage Approach
The overarching synthetic strategy for the construction of these heterocyclic systems from this compound is a two-stage process. This modular approach allows for the synthesis of a diverse range of derivatives.
Figure 1: General two-stage synthetic strategies for heterocyclic synthesis from this compound.
Application Note 1: Synthesis of 6-Ethoxy-Substituted Benzimidazoles
Benzimidazoles are a critical class of heterocyclic compounds with a wide range of pharmacological activities, including antiulcer, anthelmintic, and anticancer properties. The following protocol details the synthesis of a 6-ethoxy-substituted benzimidazole derivative from this compound.
Protocol 1.1: Synthesis of N-(4-ethoxy-2-nitrophenyl)benzene-1,2-diamine
This initial step involves the nucleophilic aromatic substitution of the chlorine atom in this compound with o-phenylenediamine.
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | C₈H₈ClNO₃ | 201.61 | 2.02 g | 10.0 mmol |
| o-Phenylenediamine | C₆H₈N₂ | 108.14 | 1.30 g | 12.0 mmol |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.76 g | 20.0 mmol |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 40 mL | - |
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (2.02 g, 10.0 mmol), o-phenylenediamine (1.30 g, 12.0 mmol), and anhydrous potassium carbonate (2.76 g, 20.0 mmol).
-
Add 40 mL of anhydrous N,N-dimethylformamide (DMF).
-
Heat the reaction mixture to 100 °C and stir for 6-8 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexanes/ethyl acetate eluent system.
-
Upon completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.
-
A solid precipitate will form. Collect the solid by vacuum filtration and wash thoroughly with water.
-
Dry the crude product, N-(4-ethoxy-2-nitrophenyl)benzene-1,2-diamine, in a vacuum oven at 50 °C. The product is often of sufficient purity for the next step.
Protocol 1.2: Reductive Cyclization to form 6-Ethoxy-1H-benzo[d]imidazole
The intermediate from Protocol 1.1 is then subjected to reductive cyclization to form the benzimidazole ring. A one-pot reduction and cyclization with an aldehyde is also a viable and efficient alternative.[1]
Figure 2: Workflow for the synthesis of 6-Ethoxy-1H-benzo[d]imidazole.
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| N-(4-ethoxy-2-nitrophenyl)benzene-1,2-diamine | C₁₄H₁₅N₃O₃ | 273.29 | 2.73 g | 10.0 mmol |
| Iron powder (Fe) | Fe | 55.85 | 2.80 g | 50.0 mmol |
| Ammonium Chloride (NH₄Cl) | NH₄Cl | 53.49 | 2.67 g | 50.0 mmol |
| Formic Acid | CH₂O₂ | 46.03 | 10 mL | - |
| Isopropanol | C₃H₈O | 60.10 | 10 mL | - |
Procedure:
-
In a 100 mL round-bottom flask, suspend N-(4-ethoxy-2-nitrophenyl)benzene-1,2-diamine (2.73 g, 10.0 mmol) in a mixture of isopropanol (10 mL) and formic acid (10 mL).
-
Add iron powder (2.80 g, 50.0 mmol) and ammonium chloride (2.67 g, 50.0 mmol).
-
Heat the mixture to 80 °C and stir vigorously for 2-3 hours.[2]
-
Monitor the reaction by TLC (1:1 hexanes/ethyl acetate).
-
After completion, cool the reaction mixture to room temperature and filter through a pad of celite to remove the iron salts.
-
Wash the celite pad with methanol (2 x 20 mL).
-
Concentrate the filtrate under reduced pressure.
-
Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude product.
-
Purify the crude product by column chromatography on silica gel to afford 6-Ethoxy-1H-benzo[d]imidazole.
Application Note 2: Synthesis of 6-Ethoxy-Substituted Quinoxalines
Quinoxalines are an important class of N-heterocyclic compounds that are present in a number of biologically active molecules.[3] The synthesis of 6-ethoxy-substituted quinoxalines from this compound proceeds via initial reduction of the nitro group, followed by condensation with a 1,2-dicarbonyl compound.
Protocol 2.1: Synthesis of 4-Chloro-2-ethoxyaniline
The first step is the selective reduction of the nitro group to an amine.
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | C₈H₈ClNO₃ | 201.61 | 2.02 g | 10.0 mmol |
| Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) | SnCl₂·2H₂O | 225.65 | 11.28 g | 50.0 mmol |
| Ethanol (EtOH) | C₂H₅OH | 46.07 | 50 mL | - |
| Concentrated Hydrochloric Acid (HCl) | HCl | 36.46 | 10 mL | - |
Procedure:
-
Dissolve this compound (2.02 g, 10.0 mmol) in ethanol (50 mL) in a 250 mL round-bottom flask.
-
Carefully add concentrated hydrochloric acid (10 mL).
-
Add a solution of tin(II) chloride dihydrate (11.28 g, 50.0 mmol) in ethanol (20 mL) portion-wise with stirring.
-
Heat the reaction mixture to reflux for 1-2 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and carefully neutralize with a 10% aqueous sodium hydroxide solution until the pH is ~8-9.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give 4-Chloro-2-ethoxyaniline.
Protocol 2.2: Synthesis of 3-Ethoxy-4-nitro-N-phenylaniline and Subsequent Quinoxaline Formation
An alternative route involves an initial SNAr reaction followed by reduction and condensation. This allows for the introduction of further diversity.
Protocol 2.2.1: SNAr Reaction
-
React this compound with a substituted aniline (e.g., 4-bromoaniline) under SNAr conditions similar to Protocol 1.1.
Protocol 2.2.2: Reduction and Cyclization
-
Reduce the nitro group of the resulting diarylamine intermediate using a suitable reducing agent (e.g., Fe/AcOH or catalytic hydrogenation).
-
The resulting ortho-diamine can then be condensed with a 1,2-dicarbonyl compound (e.g., benzil) in refluxing ethanol or acetic acid to yield the corresponding quinoxaline derivative.[4]
Figure 3: Synthetic pathway to 6-Ethoxy-substituted Quinoxalines.
Application Note 3: Synthesis of 7-Ethoxy-Substituted Phenothiazines
Phenothiazines are a class of sulfur and nitrogen-containing heterocyclic compounds that have found widespread use as antipsychotic drugs.[5] The synthesis of 7-ethoxy-substituted phenothiazines can be achieved from this compound and 2-aminothiophenol.
Protocol 3.1: Synthesis of 2-((4-ethoxy-2-nitrophenyl)thio)aniline
This step involves the nucleophilic aromatic substitution of the chlorine with 2-aminothiophenol.
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | C₈H₈ClNO₃ | 201.61 | 2.02 g | 10.0 mmol |
| 2-Aminothiophenol | C₆H₇NS | 125.19 | 1.38 g | 11.0 mmol |
| Potassium Carbonate (K₂CO₃) | K₂CO₃ | 138.21 | 2.76 g | 20.0 mmol |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | 40 mL | - |
Procedure:
-
To a 100 mL round-bottom flask, add this compound (2.02 g, 10.0 mmol), 2-aminothiophenol (1.38 g, 11.0 mmol), and anhydrous potassium carbonate (2.76 g, 20.0 mmol).
-
Add 40 mL of anhydrous DMF.
-
Heat the reaction mixture to 120 °C and stir for 12 hours under a nitrogen atmosphere.[6]
-
Monitor the reaction by TLC (3:1 hexanes/ethyl acetate).
-
After completion, cool the reaction mixture and pour it into 200 mL of ice-cold water.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with water (2 x 50 mL) and brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate.
Protocol 3.2: Reductive Cyclization to form 3-Ethoxy-10H-phenothiazine
The nitro group of the intermediate is reduced, which is followed by an intramolecular cyclization to form the phenothiazine ring.
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 2-((4-ethoxy-2-nitrophenyl)thio)aniline | C₁₄H₁₄N₂O₃S | 290.34 | 2.90 g | 10.0 mmol |
| Sodium Hydrosulfite (Na₂S₂O₄) | Na₂S₂O₄ | 174.11 | 8.71 g | 50.0 mmol |
| Ethanol/Water (1:1) | - | - | 100 mL | - |
Procedure:
-
Dissolve the crude intermediate from Protocol 3.1 in a 1:1 mixture of ethanol and water (100 mL).
-
Heat the solution to reflux.
-
Add sodium hydrosulfite (8.71 g, 50.0 mmol) portion-wise over 30 minutes.
-
Continue refluxing for an additional 2-3 hours.
-
Monitor the reaction by TLC.
-
Cool the reaction mixture and remove the ethanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography to yield 3-Ethoxy-10H-phenothiazine.
Conclusion
This compound is a highly versatile and valuable starting material for the synthesis of a variety of medicinally relevant heterocyclic compounds. The strategic placement of its functional groups allows for a modular and efficient approach to the construction of complex molecular scaffolds. The protocols detailed in this guide provide a solid foundation for researchers in drug discovery and process chemistry to explore the full potential of this readily available building block. The principles of nucleophilic aromatic substitution and nitro group reduction are central to its utility, and a thorough understanding of these reactions will enable the synthesis of a diverse library of novel heterocyclic compounds for further investigation.
References
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Synthesis and Biological Evaluation of Some Substituted Benzimidazole Derivatives. MDPI. Available at: [Link]
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One Pot Reductive Synthesis of Benzimidazole Derivatives from 2-Nitro Aniline and Aromatic Aldehydes Using Zn/NaHSO3 in Water. Progress in Chemical and Biochemical Research. Available at: [Link]
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o-Nitroaniline derivatives. Part 7. The synthesis of 2-alkoxybenzimidazole N-oxides (2-alkoxy-N-hydroxybenzimidazoles) from o-nitroanilines. Semantic Scholar. Available at: [Link]
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Synthesis of Nonsymmetrically Substituted 2,3-Dialkoxyphenazine Derivatives and Preliminary Examination of Their Cytotoxicity. The Journal of Organic Chemistry. Available at: [Link]
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Synthesis of 2-substituted benzimidazoles from o-nitroanilines and aryl... ResearchGate. Available at: [Link]
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o-Nitroaniline derivatives. Part 9. Benzimidazole N-oxides unsubstituted at N-1 and C-2. Journal of the Chemical Society, Perkin Transactions 1. Available at: [Link]
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Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells. National Institutes of Health. Available at: [Link]
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Reductive Cyclizations of Nitroarenes to Hydroxamic Acids by Visible Light Photoredox Catalysis. National Institutes of Health. Available at: [Link]
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Mild and General One-Pot Reduction and Cyclization of Aromatic and Heteroaromatic 2-Nitroamines to Bicyclic 2H-Imidazoles. Organic Chemistry Portal. Available at: [Link]
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Synthesis, pharmacological application of quinoxaline and its derivative. ijrti. Available at: [Link]
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SYNTHESIS OF 2–HYDROXY SUBSTITUTED QUINOXALINE. TSI Journals. Available at: [Link]
-
GREEN SYNTHESIS OF QUINOXALINE AND SUBSTITUTED QUINOXALINES. TSI Journals. Available at: [Link]
-
New synthesis of substituted quinoxaline derivatives from the Cu-catalyzed reactions of 2-iodoaniline and trichloroacetonitrile-nitro compound adducts. Semantic Scholar. Available at: [Link]
-
Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. National Institutes of Health. Available at: [Link]
-
(PDF) Synthesis and Evaluation of Phenothiazine Derivatives. ResearchGate. Available at: [Link]
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Solved Synthesis of 2-chloro-1-ethoxy-4-nitrobenzene When. Chegg.com. Available at: [Link]
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Synthesis, characterization of 4{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid derivatives. JOCPR. Available at: [Link]
-
Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. MDPI. Available at: [Link]
-
1-(2-Chloroethoxy)-4-nitrobenzene. PubChem. Available at: [Link]
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4-Chloro-1-ethyl-2-nitrobenzene. PubChem. Available at: [Link]
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1-Chloro-2-ethoxy-4-nitrobenzene. PubChem. Available at: [Link]
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Application Notes & Protocols: The Strategic Utility of 4-Chloro-2-ethoxy-1-nitrobenzene in Modern Drug Discovery
Abstract
In the landscape of medicinal chemistry, the strategic selection of starting materials and intermediates is paramount to the efficient synthesis of novel therapeutic agents. 4-Chloro-2-ethoxy-1-nitrobenzene has emerged as a highly valuable and versatile building block, particularly in the construction of heterocyclic scaffolds that form the core of many targeted therapies. This document provides an in-depth guide for researchers, scientists, and drug development professionals on the chemical properties, reactivity, and practical applications of this intermediate. We will explore its role in key synthetic transformations, provide detailed, field-tested protocols for its use, and illustrate its application in the logical assembly of kinase inhibitor frameworks.
Introduction: A Profile of a Privileged Intermediate
This compound is a polysubstituted aromatic compound whose architecture is primed for selective functionalization. The confluence of its substituents—a nitro group, a chlorine atom, and an ethoxy group—creates a unique electronic and steric environment that medicinal chemists can exploit for complex molecule synthesis.
-
The Nitro Group (-NO₂): As a powerful electron-withdrawing group, the nitro moiety profoundly influences the molecule's reactivity. It strongly activates the benzene ring for nucleophilic aromatic substitution (SNAr), primarily at the ortho and para positions. Furthermore, the nitro group serves as a masked amine; its facile reduction to an aniline (-NH₂) is a cornerstone transformation, opening up a vast array of subsequent chemical modifications such as amide couplings, sulfonylation, or diazotization reactions.
-
The Chloro Group (-Cl): Positioned para to the activating nitro group, the chlorine atom is an excellent leaving group in SNAr reactions. This allows for the straightforward introduction of a wide range of nitrogen, oxygen, and sulfur nucleophiles, which are essential for building the heterocyclic systems prevalent in many drug classes.[1][2]
-
The Ethoxy Group (-OC₂H₅): The ethoxy group serves a dual purpose. It modulates the molecule's overall lipophilicity and solubility, which can be advantageous in downstream processing and for the physicochemical properties of the final compound. Electronically, it is an activating group, though its influence is largely overshadowed by the powerful nitro group.
This combination of features makes this compound not merely a simple chemical, but a strategic tool for introducing diversity and complexity in a controlled, predictable manner.
Physicochemical & Safety Data
Researchers must be fully aware of the properties and hazards of this compound before use. All handling should be performed in a certified chemical fume hood with appropriate personal protective equipment (PPE).
| Property | Value | Reference |
| CAS Number | 29604-25-9 | [3][4] |
| Molecular Formula | C₈H₈ClNO₃ | [] |
| Molecular Weight | 201.61 g/mol | [] |
| Appearance | Solid | - |
| Melting Point | 52-54 °C | [6] |
| Boiling Point | 302.3 °C at 760 mmHg | [6] |
| Density | 1.311 g/cm³ | [][6] |
Hazard Summary: this compound is an irritant, causing skin and serious eye irritation.[7] It may also cause respiratory irritation.[7] It is classified as toxic if swallowed, in contact with skin, or if inhaled, and is suspected of causing genetic defects and cancer.[8] Proper handling procedures are mandatory. Store in a cool, dry, and well-ventilated place, keeping the container tightly closed.[9][10]
Core Synthetic Applications & Protocols
The utility of this compound is best demonstrated through its two primary modes of reactivity: nucleophilic aromatic substitution and nitro group reduction.
Application I: Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction is the cornerstone application of this intermediate. The strong activation provided by the para-nitro group allows the chloro substituent to be displaced by a variety of nucleophiles under relatively mild conditions. This is particularly useful for forging carbon-nitrogen bonds, a key step in the synthesis of many pharmaceuticals.
This protocol provides a general methodology for the reaction of this compound with a primary or secondary amine. This transformation is fundamental to building scaffolds for kinase inhibitors and other targeted therapies.
Objective: To synthesize a generic N-(2-ethoxy-4-nitrophenyl) amine derivative.
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Title: A Detailed Experimental Protocol for Nucleophilic Aromatic Substitution (SNAr) with 4-Chloro-2-ethoxy-1-nitrobenzene
An Application Note for Researchers and Drug Development Professionals
Abstract: This guide provides a comprehensive technical overview and a detailed experimental protocol for conducting Nucleophilic Aromatic Substitution (SNAr) reactions using 4-Chloro-2-ethoxy-1-nitrobenzene. We delve into the mechanistic underpinnings of the reaction, explain the rationale behind procedural choices, and offer a robust, step-by-step workflow suitable for synthesizing a variety of substituted nitroaromatic compounds. This document is intended for researchers, chemists, and drug development professionals seeking to leverage this versatile substrate in their synthetic endeavors.
Introduction: The Strategic Value of SNAr Reactions
Nucleophilic Aromatic Substitution (SNAr) is a cornerstone of modern organic synthesis, enabling the formation of carbon-heteroatom and carbon-carbon bonds on aromatic scaffolds.[1] Unlike the more common electrophilic aromatic substitution, SNAr proceeds via an addition-elimination mechanism, which is highly effective when the aromatic ring is rendered electron-deficient by potent electron-withdrawing groups (EWGs).[2][3]
The substrate, this compound, is an excellent candidate for this transformation. Its reactivity is dictated by a key architectural feature: a powerful nitro (NO₂) group positioned para to the chlorine leaving group. This specific orientation is critical, as it allows for the resonance stabilization of the negatively charged intermediate formed during the reaction, significantly lowering the activation energy.[4][5] Such substituted nitroaromatics are pivotal intermediates in the synthesis of pharmaceuticals, dyes, and agrochemicals.[6]
The SNAr Mechanism: An Addition-Elimination Pathway
The SNAr reaction does not proceed via a concerted Sₙ2 pathway, which is sterically hindered at an sp²-hybridized carbon, nor an Sₙ1 pathway, which would require the formation of a highly unstable aryl cation.[2][3] Instead, it follows a well-established two-step mechanism:
-
Nucleophilic Addition: The reaction is initiated by the attack of a nucleophile on the ipso-carbon—the carbon atom bearing the leaving group (chlorine). This is typically the rate-determining step, as it temporarily disrupts the aromaticity of the ring.[7] The result is a resonance-stabilized, anionic intermediate known as a Meisenheimer complex.[2][8] The electron-withdrawing nitro group is essential for stabilizing this intermediate by delocalizing the negative charge.[4][9]
-
Elimination of the Leaving Group: In the second, faster step, the leaving group (chloride ion) is expelled, and the aromaticity of the ring is restored, yielding the final substituted product.[3]
// Reactants sub [label=<
this compound
]; nuc [label="Nu⁻", fontcolor="#EA4335", fontsize=16];
// Meisenheimer Complex mc [label=<
Meisenheimer Complex
(Resonance-Stabilized)
];
// Products prod [label=<
Substituted Product
]; lg [label="Cl⁻", fontcolor="#34A853", fontsize=16];
// Arrows and Labels sub -> mc [label="+ Nu⁻", fontcolor="#EA4335", labelfontsize=12, penwidth=2.0, color="#EA4335"]; mc -> prod [label="- Cl⁻", fontcolor="#34A853", labelfontsize=12, penwidth=2.0, color="#34A853"];
// Invisible nodes for spacing dummy1 [shape=point, width=0.01, height=0.01]; dummy2 [shape=point, width=0.01, height=0.01];
nuc -> dummy1 [style=invis]; lg -> dummy2 [style=invis];
{rank=same; sub; nuc;} {rank=same; prod; lg;} }
Caption: The SNAr addition-elimination mechanism.
Experimental Protocol: Synthesis of 2-Ethoxy-1-nitro-4-(piperidin-1-yl)benzene
This protocol details the reaction of this compound with piperidine, a common secondary amine, as a representative example. The principles and procedures can be adapted for other nucleophiles such as primary amines, thiols, or alkoxides.
Materials and Equipment
| Reagent/Material | Role | Typical Quantity (10 mmol scale) |
| This compound | Substrate | 2.02 g (10.0 mmol, 1.0 eq) |
| Piperidine | Nucleophile | 1.02 g (12.0 mmol, 1.2 eq) |
| Potassium Carbonate (K₂CO₃) | Base | 2.07 g (15.0 mmol, 1.5 eq) |
| N,N-Dimethylformamide (DMF) | Solvent | 40 mL |
| Ethyl Acetate (EtOAc) | Extraction Solvent | ~150 mL |
| Deionized Water | Quenching/Washing | ~200 mL |
| Brine (Saturated NaCl) | Washing | ~100 mL |
| Anhydrous Sodium Sulfate (Na₂SO₄) | Drying Agent | As needed |
| Equipment | Purpose | |
| 100 mL Round-bottom flask | Reaction Vessel | |
| Reflux Condenser | Prevent solvent loss | |
| Magnetic Stirrer & Stir Bar | Homogenization | |
| Heating Mantle / Oil Bath | Temperature Control | |
| Separatory Funnel | Extraction | |
| Rotary Evaporator | Solvent Removal | |
| TLC Plates (Silica) | Reaction Monitoring | |
| Flash Chromatography System | Product Purification |
Safety Precautions: A Non-Negotiable Priority
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.[10]
-
Ventilation: Conduct the reaction in a well-ventilated fume hood. DMF is a reprotoxic solvent and piperidine is volatile and corrosive.[11]
-
Reagent Handling: this compound is harmful if swallowed.[10] Avoid inhalation of dust and contact with skin and eyes.[12] Consult the Safety Data Sheet (SDS) for all chemicals before use.[13][14]
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations. Contaminated materials should be treated as hazardous waste.[13]
Step-by-Step Reaction Procedure
-
Reaction Setup: To a dry 100 mL round-bottom flask containing a magnetic stir bar, add this compound (2.02 g, 10.0 mmol) and anhydrous potassium carbonate (2.07 g, 15.0 mmol).
-
Solvent and Reagent Addition: Add 40 mL of anhydrous N,N-dimethylformamide (DMF). Stir the suspension for 5 minutes at room temperature. Subsequently, add piperidine (1.02 g, 12.0 mmol) to the mixture via syringe.
-
Heating and Monitoring: Equip the flask with a reflux condenser and place it in a pre-heated oil bath at 80-90 °C. Stir the reaction mixture vigorously. Monitor the reaction's progress by Thin Layer Chromatography (TLC) every 1-2 hours.[15] A typical eluent system is 4:1 Hexanes:Ethyl Acetate. The reaction is complete upon the disappearance of the starting aryl chloride spot.
-
Reaction Quench and Work-up: Once the reaction is complete (typically 4-8 hours), cool the flask to room temperature. Pour the reaction mixture into a beaker containing 200 mL of ice-cold deionized water. A precipitate of the crude product should form.
-
Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 50 mL).[15]
-
Washing and Drying: Combine the organic layers and wash them sequentially with deionized water (2 x 50 mL) and then with brine (1 x 100 mL) to remove residual DMF and inorganic salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).
-
Solvent Removal: Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator to yield the crude product, typically as a yellow or orange solid.
Purification and Characterization
-
Purification: The crude product should be purified by flash column chromatography on silica gel.[15] Elute with a gradient of hexanes and ethyl acetate (e.g., starting from 95:5 Hexanes:EtOAc) to isolate the pure product.
-
Characterization: The identity and purity of the final product should be confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.
Causality and Troubleshooting
-
Choice of Solvent: Polar aprotic solvents like DMF or DMSO are crucial.[11][15] They effectively solvate the cation of the base (K⁺) but poorly solvate the nucleophile, increasing its reactivity. Protic solvents would hydrogen-bond with the nucleophile, reducing its potency.[15]
-
Role of the Base: Piperidine is a base, but an additional, non-nucleophilic inorganic base like K₂CO₃ is used to neutralize the HCl formed during the reaction, driving the equilibrium towards the product.
-
Low Conversion: If the reaction stalls, ensure all reagents and the solvent are anhydrous, as water can hydrolyze the substrate or deactivate the nucleophile.[15] Increasing the temperature (e.g., to 100-120 °C) or reaction time may also improve the yield.[15]
-
Work-up Emulsions: If emulsions form during the aqueous work-up, adding more brine can help break them.[15]
Experimental Workflow Visualization
The following diagram outlines the logical flow of the experimental protocol, from initial setup to the final, purified compound.
// Nodes A [label="1. Reaction Setup\n(Substrate, Base, Solvent in Flask)"]; B [label="2. Add Nucleophile\n(Piperidine)"]; C [label="3. Heat and Stir\n(80-90 °C)"]; D [label="4. Monitor by TLC\n(Check for starting material)"]; E [label="5. Reaction Quench\n(Pour into ice-water)"]; F [label="6. Extraction\n(Ethyl Acetate)"]; G [label="7. Wash & Dry\n(Water, Brine, Na₂SO₄)"]; H [label="8. Concentrate\n(Rotary Evaporator)"]; I [label="9. Purification\n(Flash Chromatography)"]; J [label="10. Characterization\n(NMR, MS)"];
// Edges A -> B; B -> C; C -> D; D -> C [label="Reaction Incomplete", fontcolor="#EA4335", fontsize=9, style=dashed]; D -> E [label="Reaction Complete", fontcolor="#34A853", fontsize=9]; E -> F; F -> G; G -> H; H -> I; I -> J; }
Caption: Step-by-step experimental workflow diagram.
Conclusion
The SNAr reaction of this compound is a reliable and high-yield method for synthesizing functionalized aromatic compounds. The protocol described herein provides a solid foundation for researchers. By understanding the underlying mechanism and the rationale for each step, scientists can effectively troubleshoot and adapt this procedure for a wide range of nucleophiles, facilitating the development of novel molecules for various applications in chemistry and drug discovery.
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-
YouTube. (2017). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate.
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BYJU'S. Nucleophilic aromatic substitution.
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BenchChem. (2025). The Mechanism of Nucleophilic Aromatic Substitution (SNAr) with Dinitrobenzenes: An In-depth Technical Guide.
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Pond, D. M., et al. (2016). The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions. PMC, NIH.
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ResearchGate. (2013). Please suggest a method to purify an aromatic aldehyde after an SNAr reaction.
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Thermo Fisher Scientific. (2008). SAFETY DATA SHEET.
-
WordPress. (2026). SNAr Reaction in Common and Emerging N-based Dipolar Aprotic Solvents.
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-
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Oxford Lab Chem. MATERIAL SAFETY DATA SHEET for 1-Chloro-2,4-dinitrobenzene.
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Sigma-Aldrich. (2024). SAFETY DATA SHEET for 1-Chloro-4-nitrobenzene.
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Chemistry LibreTexts. (2022). 16.7: Nucleophilic Aromatic Substitution.
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BenchChem. Application Notes and Protocols: 4-Ethoxy-2-fluoro-1-nitrobenzene in Organic Synthesis.
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-
Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
-
YouTube. (2025). Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism[Live Recording].
-
Chegg.com. (2021). Solved Synthesis of 2-chloro-1-ethoxy-4-nitrobenzene.
-
The Royal Society of Chemistry. Supporting Information.
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University of Calgary. Reaction Examples.
-
Morressier. (2018). Nucleophilic aromatic substitution: Using microwave chemistry.
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PubChem. 1-Chloro-2-ethoxy-4-nitrobenzene.
-
PubChem. 4-Chloro-1-ethyl-2-nitrobenzene.
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Rasayan Journal of Chemistry. SYNTHESIS OF 4-CHLORO-PIPERIDINE DERIVATIVES VIA NbCl5 MEDIATED AZA-PRINS TYPE CYCLIZATION OF EPOXIDES AND HOMOALLYLIC AMINES.
-
Unknown Source. aromatic nucleophilic substitution.
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BenchChem. Application Notes and Protocols for Nucleophilic Aromatic Substitution (SNAr) Reactions of 2-Fluoro-5-nitrobenzene-1,4-diamine.
-
UNI ScholarWorks. A Conductometric Study of the Reaction Velocity of Halodinitrobenzene with Piperidine.
-
PubChem. Ethyl 4-((4-chloro-2-nitrophenyl)amino)piperidine-1-carboxylate.
-
Sciencemadness.org. (2021). Synthesis of 4-chloro-2-nitrophenol.
-
PrepChem.com. Synthesis of 1-nitro-4-(2-phenoxy-ethoxy)-benzene.
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LookChem. 4-Chloro-1-ethoxy-2-nitrobenzene.
-
ResearchGate. (2025). 1-Ethoxy-4-nitrobenzene.
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Application Note & Protocol: A Guide to the Scale-Up Synthesis of 4-Chloro-2-ethoxy-1-nitrobenzene Derivatives
Prepared by: A Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the scale-up synthesis of 4-Chloro-2-ethoxy-1-nitrobenzene and its related derivatives. These compounds are pivotal intermediates in the manufacturing of pharmaceuticals, agrochemicals, and dyes.[1][2] This guide moves beyond a simple recitation of steps to explain the underlying chemical principles, process optimization strategies, and critical safety considerations essential for transitioning from laboratory-scale synthesis to larger-scale production. The protocols herein are designed to be self-validating, emphasizing robust process control and analytical verification to ensure product quality and consistency.
Introduction: Significance and Synthetic Strategy
This compound is a substituted nitroaromatic compound. The strategic placement of its functional groups—a nitro group, a chlorine atom, and an ethoxy group—makes it a versatile building block in organic synthesis. The electron-withdrawing nature of the nitro group is crucial, as it activates the aromatic ring for specific chemical transformations, primarily nucleophilic aromatic substitution (SNAr).[1][2]
The most industrially viable and scalable route to this compound involves the reaction of 1,2-dichloro-4-nitrobenzene with sodium ethoxide. This SNAr reaction is highly regioselective and efficient, making it the focus of this guide. Understanding the mechanistic underpinnings of this reaction is paramount for successful process development and scale-up.
Reaction Chemistry: The SNAr Mechanism and Regioselectivity
The core of this synthesis is the Nucleophilic Aromatic Substitution (SNAr) reaction. Unlike nucleophilic substitutions on aliphatic systems (SN1/SN2), SNAr on aryl halides requires strong activation by electron-withdrawing groups (EWGs).[3]
Causality of Reagent Selection and Reaction Pathway:
-
Substrate: 1,2-dichloro-4-nitrobenzene is the ideal starting material. It possesses two potential leaving groups (the chlorine atoms) and a powerful activating group (the nitro group).
-
Nucleophile: Sodium ethoxide (NaOEt) serves as a potent source of the ethoxide nucleophile (EtO⁻), which is required to attack the electron-deficient aromatic ring.
-
Mechanism: The reaction proceeds via a two-step addition-elimination mechanism.
-
Addition: The ethoxide ion attacks the carbon atom bearing a chlorine atom, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.
-
Elimination: The aromaticity of the ring is restored by the departure of a chloride ion as the leaving group.
-
The Critical Role of Regioselectivity: A key question in the synthesis is why the ethoxide substitutes the chlorine at the C-1 position (para to the nitro group) and not the C-2 position (meta to the nitro group). The answer lies in the stability of the intermediate Meisenheimer complex.[4][5][6]
-
Para-Attack (Favored): When the ethoxide attacks the C-1 position, the negative charge of the Meisenheimer complex can be delocalized onto the oxygen atoms of the nitro group through resonance. This provides significant stabilization, lowering the activation energy for this pathway.
-
Meta-Attack (Disfavored): Attack at the C-2 position does not allow for direct resonance delocalization of the negative charge onto the nitro group. The resulting intermediate is significantly less stable, making this pathway kinetically unfavorable.
The strong directing effect of the para-nitro group ensures a high yield of the desired this compound isomer.[4][5]
Caption: SNAr Mechanism for Synthesis.
Process Development and Scale-Up Considerations
Transitioning a laboratory procedure to a larger scale requires careful consideration of thermodynamics, reaction kinetics, and safety. Nitration chemistry, in particular, demands rigorous process control due to the potential for thermal runaway.[7][8]
Key Parameters for Optimization:
| Parameter | Laboratory Scale (Typical) | Scale-Up Considerations & Justification |
| Solvent | Anhydrous Ethanol | Ethanol is often the solvent of choice as it's the conjugate acid of the nucleophile. For scale-up, ensure the grade is anhydrous to prevent hydrolysis of sodium ethoxide. Alternative polar aprotic solvents like DMF or DMSO can be used but complicate downstream processing. |
| Temperature | 50-80 °C | The reaction is exothermic. On a large scale, efficient heat removal is critical. The initial addition of sodium ethoxide should be done at a controlled rate to manage the exotherm. A jacketed reactor with controlled heating/cooling is mandatory.[9] |
| Stoichiometry | 1.1 - 1.2 equivalents of NaOEt | A slight excess of the nucleophile drives the reaction to completion. A large excess can lead to side reactions or complicate the work-up. The stoichiometry must be precisely controlled on a large scale. |
| Reaction Monitoring | TLC, GC | In a production environment, in-process controls (IPCs) using HPLC or GC are essential to track the disappearance of the starting material and the formation of the product, ensuring the reaction goes to completion before quenching. |
| Work-up | Quenching in ice water | On a large scale, the quench step must be carefully controlled. The addition of the reaction mixture to the quench vessel should be slow to manage any residual exotherm and prevent flash boiling. The volume of the quench solution should be sufficient (5-10x the reaction volume).[10] |
| Purification | Recrystallization | While effective in the lab, large-scale recrystallization can be cumbersome. Distillation may be a more viable option for final purification in an industrial setting, depending on the product's thermal stability.[10] |
Safety is Paramount:
-
Thermal Hazards: Nitroaromatic compounds can be thermally unstable. A thorough hazard evaluation, including Differential Scanning Calorimetry (DSC), should be performed to understand the thermal decomposition profile of the product and reaction mixture.[7]
-
Reagent Handling: Sodium ethoxide is a strong base, corrosive, and hygroscopic. Appropriate Personal Protective Equipment (PPE), including acid/base resistant gloves, safety goggles, and a face shield, is mandatory.[8][10] The reagent should be handled under an inert atmosphere (e.g., nitrogen) to prevent degradation from moisture.
-
Waste Stream Management: The aqueous waste stream will be alkaline and contain residual organic solvents. It must be neutralized and treated according to local environmental regulations.
Detailed Experimental Protocol (Demonstrative 100g Scale)
This protocol details a representative synthesis at a 100-gram scale. All operations should be conducted in a well-ventilated fume hood or an appropriate process bay.
Equipment:
-
1 L three-neck round-bottom flask (or jacketed reactor)
-
Mechanical stirrer
-
Thermometer/temperature probe
-
Condenser
-
Addition funnel
-
Heating mantle with temperature controller
Reagents:
-
1,2-dichloro-4-nitrobenzene: 100 g
-
Sodium ethoxide: 39 g
-
Anhydrous Ethanol: 500 mL
-
Ethyl Acetate: 800 mL
-
Deionized Water: 2 L
-
Saturated Brine Solution: 300 mL
-
Anhydrous Sodium Sulfate
Caption: Experimental Workflow.
Procedure:
-
Reaction Setup: Charge the reactor with 1,2-dichloro-4-nitrobenzene (100 g) and anhydrous ethanol (400 mL). Begin stirring.
-
Heating: Gently heat the mixture to 75 °C until all the solid has dissolved.
-
Nucleophile Addition: In a separate beaker, dissolve sodium ethoxide (39 g) in anhydrous ethanol (100 mL). Carefully transfer this solution to the addition funnel.
-
Reaction: Add the sodium ethoxide solution dropwise to the reactor over 60-90 minutes, maintaining the internal temperature between 75-80 °C. The reaction is exothermic; adjust the addition rate to control the temperature.
-
Monitoring: After the addition is complete, maintain the reaction at 75-80 °C for 2-4 hours. Monitor the reaction's progress by taking small aliquots and analyzing them by HPLC or GC until the starting material is consumed (<1% remaining).
-
Quenching: Once complete, cool the reaction mixture to room temperature. In a separate, larger vessel, prepare a stirred slurry of crushed ice and water (2 L). Slowly pour the reaction mixture into the ice water with vigorous stirring. A yellow solid should precipitate.
-
Isolation/Extraction:
-
If a solid precipitates: Collect the crude product by vacuum filtration. Wash the solid cake thoroughly with cold water until the filtrate is neutral.
-
If an oil forms: Transfer the entire quenched mixture to a separatory funnel. Extract the aqueous phase with ethyl acetate (3 x 300 mL). Combine the organic layers.[10]
-
-
Washing: Wash the combined organic layers (or a solution of the crude solid in 500 mL ethyl acetate) with water (2 x 200 mL) and then with saturated brine (1 x 300 mL) to remove residual salts and water.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate. Filter off the drying agent and remove the solvent using a rotary evaporator to yield the crude product.
-
Purification: Recrystallize the crude solid from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound as a yellow crystalline solid.
-
Drying: Dry the final product in a vacuum oven at 40-50 °C until a constant weight is achieved.
Analytical Quality Control
Rigorous analytical testing is non-negotiable to ensure the identity, purity, and quality of the final product.
Caption: Analytical Validation Logic.
| Technique | Purpose | Expected Results for this compound |
| HPLC (UV Detection) | Purity assessment and quantification of impurities. | A single major peak with >99% purity. Retention time distinct from starting material and potential isomers (e.g., 2-Chloro-1-ethoxy-4-nitrobenzene).[11] |
| ¹H NMR | Structural confirmation. | The spectrum should show characteristic peaks for the aromatic protons (3H) and the ethoxy group (triplet for CH₃, quartet for CH₂). Chemical shifts and coupling constants will confirm the substitution pattern. |
| ¹³C NMR | Structural confirmation. | The spectrum will show 8 distinct carbon signals corresponding to the molecular structure. |
| GC-MS | Confirm molecular weight and identify volatile impurities. | The mass spectrum should show the molecular ion peak (M+) at m/z ≈ 201.02. Fragmentation patterns (e.g., loss of NO₂, C₂H₄) can further support the structure.[11][12] |
| Melting Point | Purity indicator. | A sharp melting point range consistent with literature values. |
Conclusion
The scale-up synthesis of this compound via the nucleophilic aromatic substitution of 1,2-dichloro-4-nitrobenzene is a robust and efficient process. Success on a larger scale is contingent upon a thorough understanding of the SNAr mechanism, meticulous control over reaction parameters—particularly temperature—and an unwavering commitment to safety protocols. By implementing the process controls, in-process analytics, and safety considerations outlined in this guide, research and development professionals can confidently and safely transition this vital synthesis from the laboratory to pilot plant and beyond.
References
-
Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group? (2016). Chemistry Stack Exchange. Retrieved January 17, 2026, from [Link]
-
Analytical methods. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved January 17, 2026, from [Link]
-
Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group?. (n.d.). Chemistry Stack Exchange. Retrieved January 17, 2026, from [Link]
-
Optimization and Scale-Up of the Continuous Flow Acetylation and Nitration of 4-Fluoro-2-methoxyaniline to Prepare a Key Building Block of Osimertinib. (2020). ACS Publications. Retrieved January 17, 2026, from [Link]
-
Nitroaromatic Compounds, from Synthesis to Biodegradation. (n.d.). NIH National Center for Biotechnology Information. Retrieved January 17, 2026, from [Link]
-
Chemistry, Process Design, and Safety for the Nitration Industry. (2013). National Academic Digital Library of Ethiopia. Retrieved January 17, 2026, from [Link]
-
Facile, Fast and Safe Process Development of Nitration and Bromination Reactions Using Continuous Flow Reactors. (2009). ACS Publications. Retrieved January 17, 2026, from [Link]
-
Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. (n.d.). SciELO. Retrieved January 17, 2026, from [Link]
-
Nitroaromatic Compounds, from Synthesis to Biodegradation. (n.d.). ResearchGate. Retrieved January 17, 2026, from [Link]
-
What happens when 1-chloro-2, 4-dinitrobenzene is treated with C2H5ONa?. (2017). Quora. Retrieved January 17, 2026, from [Link]
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Application Notes and Protocols for 4-Chloro-2-ethoxy-1-nitrobenzene in Materials Science
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the potential applications of 4-Chloro-2-ethoxy-1-nitrobenzene in the field of materials science. While direct literature on this specific molecule is emerging, its structural motifs suggest significant utility as a versatile building block for advanced functional materials. Drawing upon established principles of organic synthesis and the known reactivity of analogous compounds, this document outlines detailed protocols for the synthesis of novel phenothiazine derivatives and azo dyes. These materials are of interest for their potential applications in organic electronics, sensing, and as advanced colorants. This guide is intended to serve as a foundational resource for researchers looking to explore the chemistry and material applications of this compound.
Introduction: The Chemical Versatility of this compound
This compound is an aromatic compound characterized by a benzene ring functionalized with a chloro, an ethoxy, and a nitro group. The strategic placement of these substituents, particularly the electron-withdrawing nitro group ortho and para to the chloro and ethoxy groups respectively, dictates its chemical reactivity. The primary mode of reaction for this molecule is nucleophilic aromatic substitution (SNAr), where the chloro group can be readily displaced by a variety of nucleophiles.[1] This reactivity is the cornerstone of its utility as a precursor for more complex molecular architectures.
The ethoxy group, on the other hand, can influence the solubility and electronic properties of the resulting materials. The nitro group, in addition to activating the ring for SNAr, can be readily reduced to an amino group, providing a handle for further functionalization, such as in the formation of azo dyes. This trifecta of functional groups makes this compound a promising, yet underexplored, platform for the synthesis of novel materials.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 29604-25-9 | [2] |
| Molecular Formula | C8H8ClNO3 | [] |
| Molecular Weight | 201.61 g/mol | [] |
| Appearance | Pale yellow crystalline solid | Generic |
| Melting Point | 52-54 °C | [4] |
| Boiling Point | 302.3 °C at 760 mmHg | [4] |
| Density | 1.311 g/cm³ | [] |
Core Application I: Synthesis of Substituted Phenothiazines
Phenothiazines are a class of heterocyclic compounds that have garnered significant interest in materials science due to their unique electronic and photophysical properties. They have been explored for applications in organic light-emitting diodes (OLEDs), solar cells, and as redox indicators. The synthesis of novel phenothiazine derivatives from this compound is a promising avenue for creating new materials with tailored properties. The general synthetic strategy involves an initial SNAr reaction with a substituted 2-aminothiophenol, followed by an intramolecular cyclization.[5]
Rationale for Experimental Design
The protocol described below is adapted from established methods for phenothiazine synthesis.[5] The choice of a strong base, such as potassium carbonate, is crucial for deprotonating the thiophenol, thereby activating it as a nucleophile. A high-boiling polar aprotic solvent like N,N-dimethylformamide (DMF) is selected to ensure the solubility of the reactants and to facilitate the reaction at an elevated temperature, which is necessary to overcome the activation energy of the SNAr reaction. The subsequent reductive cyclization is a key step to form the phenothiazine core.
Detailed Experimental Protocol: Synthesis of 7-Ethoxy-3-chloro-10H-phenothiazine
Step 1: Nucleophilic Aromatic Substitution
-
To a dry 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, add this compound (2.02 g, 10.0 mmol), 2-amino-5-chlorothiophenol (1.78 g, 11.0 mmol), and anhydrous potassium carbonate (2.76 g, 20.0 mmol).
-
Add 40 mL of anhydrous DMF to the flask.
-
Heat the reaction mixture to 120 °C and stir for 12 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 3:1 hexanes/ethyl acetate eluent system.
-
After completion, cool the reaction mixture to room temperature and pour it into 200 mL of ice-cold water.
-
Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (2 x 50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude intermediate, which can be used in the next step without further purification.
Step 2: Reductive Cyclization
-
Dissolve the crude intermediate from Step 1 in 50 mL of glacial acetic acid in a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
To this solution, add iron powder (2.80 g, 50.0 mmol) portion-wise over 15 minutes.
-
Heat the reaction mixture to reflux (approximately 118 °C) and stir for 4 hours.
-
Monitor the reaction by TLC (3:1 hexanes/ethyl acetate).
-
After the reaction is complete, cool the mixture to room temperature and filter through a pad of celite to remove the excess iron and iron salts. Wash the celite pad with ethyl acetate (50 mL).
-
Carefully neutralize the filtrate with a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Combine the organic layers, wash with water (2 x 50 mL) and brine (50 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexanes and ethyl acetate to yield the final product, 7-Ethoxy-3-chloro-10H-phenothiazine.
Characterization
The synthesized phenothiazine derivative should be characterized by standard analytical techniques, including 1H NMR, 13C NMR, FT-IR, and mass spectrometry to confirm its structure and purity.
Caption: Workflow for the synthesis of a novel phenothiazine derivative.
Core Application II: Precursor for Azo Dyes
Azo dyes are a prominent class of organic colorants widely used in textiles, printing, and increasingly in high-tech applications such as optical data storage and nonlinear optics. The synthesis of azo dyes typically involves the diazotization of a primary aromatic amine followed by coupling with an electron-rich aromatic compound. By reducing the nitro group of this compound to an amine, a versatile precursor for a range of novel azo dyes can be obtained.
Rationale for Experimental Design
The reduction of the nitro group is a standard transformation in organic synthesis. A variety of reducing agents can be employed, with tin(II) chloride in the presence of concentrated hydrochloric acid being a common and effective method. The subsequent diazotization requires cold conditions to ensure the stability of the diazonium salt. The final azo coupling is an electrophilic aromatic substitution reaction, where the choice of the coupling partner will determine the color and properties of the final dye.
Detailed Experimental Protocol: Synthesis of a Novel Azo Dye
Step 1: Reduction of the Nitro Group
-
In a 250 mL round-bottom flask, dissolve this compound (2.02 g, 10.0 mmol) in 50 mL of ethanol.
-
Add a solution of tin(II) chloride dihydrate (11.3 g, 50.0 mmol) in 25 mL of concentrated hydrochloric acid dropwise to the stirred solution.
-
Heat the mixture to reflux for 2 hours.
-
Cool the reaction mixture and neutralize with a 20% aqueous sodium hydroxide solution until the precipitate of tin hydroxides dissolves.
-
Extract the product with diethyl ether (3 x 50 mL).
-
Dry the combined organic layers over anhydrous magnesium sulfate, filter, and evaporate the solvent to yield 4-chloro-2-ethoxyaniline.
Step 2: Diazotization and Azo Coupling
-
Dissolve the 4-chloro-2-ethoxyaniline (1.72 g, 10.0 mmol) in a mixture of 5 mL of concentrated hydrochloric acid and 10 mL of water.
-
Cool the solution to 0-5 °C in an ice bath.
-
Slowly add a solution of sodium nitrite (0.76 g, 11.0 mmol) in 5 mL of water, keeping the temperature below 5 °C.
-
Stir the resulting diazonium salt solution for 15 minutes at 0-5 °C.
-
In a separate beaker, dissolve N,N-dimethylaniline (1.21 g, 10.0 mmol) in 20 mL of 10% aqueous hydrochloric acid and cool to 0-5 °C.
-
Slowly add the diazonium salt solution to the N,N-dimethylaniline solution with vigorous stirring.
-
Keep the reaction mixture in the ice bath for 1 hour.
-
Neutralize the solution with aqueous sodium hydroxide to precipitate the azo dye.
-
Filter the precipitate, wash with cold water, and dry to obtain the final product.
Caption: Synthetic pathway for a novel azo dye.
Safety and Handling
This compound is a chemical that should be handled with appropriate safety precautions. It is advisable to consult the Safety Data Sheet (SDS) before use. As a general guideline, handle the compound in a well-ventilated fume hood, wearing personal protective equipment (PPE) including gloves, safety glasses, and a lab coat. Avoid inhalation of dust and contact with skin and eyes.
Conclusion and Future Outlook
This compound represents a valuable and versatile building block for the synthesis of advanced functional materials. The protocols detailed in this guide for the synthesis of phenothiazine derivatives and azo dyes are based on well-established chemical principles and offer a starting point for the exploration of this compound's potential in materials science. Future research could focus on expanding the library of derivatives, investigating their photophysical and electrochemical properties, and exploring their integration into functional devices. The continued investigation of such versatile precursors is essential for the advancement of organic materials science.
References
-
Sharad Kumar, et al. (2011). Synthesis, characterization of 4{[(7-chloro-2-nitro phenothiazine-10-yl)-phenyl-methyl]-amino}-benzoic acid derivatives. Journal of Chemical and Pharmaceutical Research, 3(1):563-571. Available at: [Link]
-
Al-Ostath, A., et al. (2022). Design, synthesis, and molecular docking of new phenothiazine incorporated N-Mannich bases as promising antimicrobial agents. PubMed Central, National Library of Medicine. Available at: [Link]
-
Sciencemadness Discussion Board. (2021). Synthesis of 4-chloro-2-nitrophenol. Available at: [Link]
-
The Pharmaceutical and Chemical Journal. (2017). Synthesis and Characterization of Phenothiazine Derivatives. Available at: [Link]
-
Universal Aromatic. Dye Intermediates - 4 Chloro 2 Amino Phenol. Available at: [Link]
- Google Patents. (CN101481311A) - Preparation of 4-chloro-2-nitrophenol.
-
Abu-Shady, H., et al. (1976). Synthesis of some new phenothiazine derivatives of expected medicinal value. Pharmazie, 31(1):18-20. Available at: [Link]
-
Bilkent University. (2024). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screenin. Available at: [Link]
-
Chemistry LibreTexts. (2025). Nucleophilic Aromatic Substitution. Available at: [Link]
-
PrepChem.com. Preparation of 4-chloro-2-nitrophenol. Available at: [Link]
- Google Patents. (US4528143A) - Process for the preparation of 4-chloro-2-nitrobenzonitrile.
-
Chemistry LibreTexts. (2023). Nucleophilic Reactions of Benzene Derivatives. Available at: [Link]
-
PubChem. 1-Chloro-2-ethoxy-4-nitrobenzene. Available at: [Link]
-
Chegg.com. (2021). Solved Synthesis of 2-chloro-1-ethoxy-4-nitrobenzene. Available at: [Link]
- Google Patents. (CN1398846A) - Chemical synthesis process of 4-chloro-2-fluoro nitrobenzene.
- Google Patents. (CN111187168A) - Clean production process for producing nitrobenzene alkoxy ether by using nitrohalogenated benzene.
-
OECD SIDS. (2002). 1-CHLORO-4-NITROBENZENE. Available at: [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 4-Chloro-2-ethoxy-1-nitrobenzene
Welcome to the technical support center for the synthesis of 4-Chloro-2-ethoxy-1-nitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and purity of this important chemical intermediate. Here, we will delve into the common challenges encountered during its synthesis and provide practical, evidence-based solutions in a user-friendly question-and-answer format.
Overview of the Synthesis
The most common and efficient route to synthesize this compound is through a nucleophilic aromatic substitution (SNAr) reaction. Specifically, this involves the Williamson ether synthesis, where 1,2-dichloro-4-nitrobenzene is treated with sodium ethoxide.[1] The electron-withdrawing nitro group strongly activates the benzene ring, making the chlorine atom at the ortho position susceptible to nucleophilic attack by the ethoxide ion.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that can arise during the synthesis, providing explanations for their causes and actionable steps for resolution.
Q1: My reaction yield is consistently low. What are the most likely causes and how can I improve it?
A1: Low yields in this synthesis can stem from several factors. Here’s a breakdown of potential causes and how to address them:
-
Incomplete Reaction: The reaction may not be going to completion.
-
Suboptimal Base Concentration: The concentration and reactivity of the sodium ethoxide are critical.
-
Solution: Ensure the sodium ethoxide is freshly prepared or properly stored to prevent degradation from moisture. Using a slight excess of sodium ethoxide can help drive the reaction to completion.
-
-
Presence of Water: Water in the reaction mixture can consume the sodium ethoxide and hydrolyze the starting material.
-
Solution: Use anhydrous solvents (e.g., dry ethanol or DMF) and ensure all glassware is thoroughly dried before use.[2]
-
-
Side Reactions: The formation of byproducts can significantly reduce the yield of the desired product.
-
Solution: Careful control of reaction temperature is key. Overheating can lead to the formation of undesired isomers or decomposition products.
-
Q2: I am observing the formation of a significant amount of an isomeric byproduct. How can I increase the selectivity for the desired this compound?
A2: The formation of the undesired isomer, 2-chloro-1-ethoxy-4-nitrobenzene, occurs when the ethoxide attacks the chlorine atom at the para position to the nitro group. While the ortho position is generally more activated, reaction conditions can influence selectivity.
-
Mechanism Insight: The nitro group activates both the ortho and para positions for nucleophilic attack. However, the ortho position is typically more reactive due to a combination of electronic and steric factors.
-
Troubleshooting Steps:
-
Temperature Control: Lowering the reaction temperature can often improve selectivity. Run the reaction at the lowest temperature that still allows for a reasonable reaction rate.
-
Solvent Choice: The polarity of the solvent can influence the regioselectivity. Experiment with different polar aprotic solvents like DMF or DMSO, which can favor the desired ortho substitution.[3][4]
-
Q3: The purification of my final product is difficult, and I am struggling to remove impurities. What are the best purification strategies?
A3: Effective purification is essential to obtain high-purity this compound.
-
Common Impurities: The primary impurities are typically the unreacted starting material (1,2-dichloro-4-nitrobenzene) and the isomeric byproduct.
-
Purification Protocol:
-
Work-up: After the reaction is complete, the mixture is typically cooled and poured into ice-cold water to precipitate the crude product.[2]
-
Extraction: The crude product can then be extracted with a suitable organic solvent like ethyl acetate. The organic layer should be washed with brine to remove any remaining water-soluble impurities.[3]
-
Column Chromatography: Flash column chromatography is the most effective method for separating the desired product from the starting material and the isomeric byproduct. A common eluent system is a mixture of hexanes and ethyl acetate.[2]
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol-water) can be an effective final purification step.[5]
-
Frequently Asked Questions (FAQs)
Q: What is the role of the nitro group in this reaction?
A: The nitro group (-NO₂) is a strong electron-withdrawing group. It deactivates the benzene ring towards electrophilic substitution but strongly activates it towards nucleophilic aromatic substitution, particularly at the ortho and para positions.[3] This activation is crucial for the displacement of the chlorine atom by the ethoxide ion.
Q: Can I use other alkoxides for this reaction?
A: Yes, the Williamson ether synthesis is a versatile method that can be adapted to use other alkoxides to synthesize a variety of aryl ethers.[6][7] The choice of alkoxide will determine the alkoxy group that is introduced onto the aromatic ring.
Q: What are the key safety precautions I should take during this synthesis?
A:
-
Reagents: 1,2-dichloro-4-nitrobenzene is toxic and an irritant. Sodium ethoxide is corrosive and flammable. Ethanol is flammable. Handle these chemicals in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Reaction: The reaction is typically performed under reflux, so ensure the apparatus is set up correctly to prevent the escape of flammable solvent vapors.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol outlines a general procedure for the synthesis via the Williamson ether synthesis.
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1,2-dichloro-4-nitrobenzene (1.0 eq) in anhydrous ethanol.
-
Addition of Base: Carefully add freshly prepared sodium ethoxide (1.1-1.2 eq) to the solution.
-
Reaction Conditions: Heat the reaction mixture to reflux (approximately 78 °C) and stir for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing: Combine the organic layers and wash with brine (2 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography using a gradient of ethyl acetate in hexanes.
Data Summary Table
| Parameter | Recommended Value |
| Stoichiometry (Substrate:Base) | 1 : 1.1-1.2 |
| Solvent | Anhydrous Ethanol or DMF |
| Temperature | Reflux (approx. 78 °C for Ethanol) |
| Reaction Time | 4-6 hours (monitor by TLC) |
| Purification Method | Flash Column Chromatography |
Visualizations
Reaction Mechanism
Caption: Williamson ether synthesis of this compound.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting low yield issues.
References
Sources
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Technical Support Center: Side Reactions in the Nitration of 4-Chloro-2-ethoxyphenol
Welcome to the technical support center for synthetic chemistry. This guide is designed for researchers, scientists, and drug development professionals encountering challenges during the nitration of 4-chloro-2-ethoxyphenol. Here, we provide in-depth troubleshooting advice and frequently asked questions to help you navigate and mitigate common side reactions, ensuring the desired product yield and purity.
Introduction: The Challenge of Selective Nitration
The nitration of substituted phenols like 4-chloro-2-ethoxyphenol is a critical step in the synthesis of various pharmaceutical intermediates and fine chemicals. However, the high reactivity of the phenol ring, influenced by the activating hydroxyl and ethoxy groups, often leads to a variety of undesired side reactions.[1][2] This guide will address the most common issues, providing both mechanistic explanations and practical, field-proven solutions.
Frequently Asked Questions (FAQs)
Q1: My reaction is producing a dark, tarry substance with a low yield of the desired nitrophenol. What is causing this?
A1: This is a classic sign of oxidation. Phenols are highly susceptible to oxidation, especially under the conditions of nitration which can be strongly acidic and oxidizing.[2][3] The nitrating agent, typically nitric acid, can act as an oxidant, leading to the formation of benzoquinones and other polymeric materials, which present as a dark, intractable tar.[3]
Troubleshooting Steps:
-
Lower the Reaction Temperature: The rate of oxidation increases significantly with temperature. Conducting the reaction in an ice bath (0-5 °C) is crucial to minimize this side reaction.[4][5]
-
Use Dilute Nitric Acid: Concentrated nitric acid has a much higher oxidizing potential. Using a more dilute solution of nitric acid can effectively reduce the extent of oxidation.[5][6]
-
Slow, Controlled Addition: Add the nitrating agent dropwise or in small portions to the solution of 4-chloro-2-ethoxyphenol. This helps to control the reaction exotherm and maintain a low temperature.[7]
-
Consider Milder Nitrating Agents: If oxidation persists, alternative nitrating systems can be employed. A common strategy is the in situ generation of nitrous acid from sodium nitrite (NaNO₂) in a weakly acidic medium, followed by oxidation. This nitrosation-oxidation pathway is significantly milder than direct nitration with strong nitric acid.[5]
Q2: I'm observing the formation of multiple nitrated products. How can I improve the selectivity for mononitration?
A2: The formation of di- and tri-nitrated products is a common issue due to the highly activated nature of the phenol ring. [4] The initial introduction of a nitro group is often not deactivating enough to prevent further nitration, especially at higher temperatures or with an excess of the nitrating agent.[8]
Strategies for Selective Mononitration:
| Strategy | Rationale | Recommended Action |
| Stoichiometric Control | Limiting the amount of nitrating agent is the most direct way to favor mononitration. | Use a precise 1:1 molar ratio of the nitrating agent to 4-chloro-2-ethoxyphenol. |
| Mild Reaction Conditions | Lower temperatures and dilute reagents slow down the reaction, allowing for better control. | Use dilute nitric acid at low temperatures (0-5 °C).[4][5] |
| Heterogeneous Catalysis | Solid acid catalysts can offer improved selectivity by providing a controlled environment for the reaction. | Consider using catalysts like silica sulfuric acid or Mg(HSO₄)₂ with a nitrate source.[5] |
| Phase-Transfer Catalysis | A phase-transfer catalyst can enhance the reaction rate and selectivity with dilute reagents. | Employ a catalyst such as tetrabutylammonium bromide (TBAB) with dilute nitric acid.[5] |
Q3: My product analysis shows an unexpected peak, possibly from hydrolysis of the ethoxy group. Is this a known side reaction?
A3: Yes, acidic hydrolysis of the ethoxy group is a potential side reaction, especially under harsh nitration conditions. While less common than oxidation or over-nitration, the use of strong acids like concentrated sulfuric acid in the nitrating mixture can lead to the cleavage of the ether linkage, resulting in the corresponding dihydroxylated and subsequently nitrated byproduct.[9]
Preventative Measures:
-
Avoid Strong Protic Acids: If possible, avoid using concentrated sulfuric acid as a co-reagent.
-
Anhydrous Conditions: The presence of water can facilitate hydrolysis. Using anhydrous solvents and reagents can minimize this side reaction.
-
Milder Nitrating Systems: Systems that do not require strongly acidic conditions, such as dinitrogen pentoxide (N₂O₅) in an aprotic solvent, can be a viable alternative to prevent hydrolysis.[9]
Q4: The regioselectivity of my reaction is poor, giving a mixture of isomers. How can I control the position of nitration?
A4: The hydroxyl and ethoxy groups are both ortho-, para-directing. In 4-chloro-2-ethoxyphenol, the primary positions for electrophilic attack are C5 and C3 (ortho and para to the hydroxyl group, respectively). The regioselectivity is influenced by a combination of electronic and steric factors, as well as reaction conditions.[10][11]
Factors Influencing Regioselectivity:
-
Temperature: Higher temperatures can favor the thermodynamically more stable para-isomer.[7]
-
Solvent Polarity: The polarity of the solvent can influence the isomer ratio by differentially solvating the transition states.[7]
-
Steric Hindrance: Bulky nitrating agents will favor substitution at the less sterically hindered position.[7]
Troubleshooting Regioselectivity:
-
Temperature Adjustment: Carefully control the reaction temperature to favor the desired isomer. Lower temperatures often favor the kinetically controlled product.[7]
-
Solvent Screening: Experiment with a range of solvents with varying polarities to optimize the isomer ratio.[7]
-
Choice of Nitrating Agent: The size and nature of the electrophile can influence the site of attack.
Experimental Workflow & Troubleshooting Logic
The following diagram illustrates a typical experimental workflow for the nitration of 4-chloro-2-ethoxyphenol and a logical troubleshooting guide for common side reactions.
Caption: Competing Reaction Pathways
Conclusion
The successful nitration of 4-chloro-2-ethoxyphenol hinges on the careful control of reaction parameters to suppress undesired side pathways. By understanding the mechanistic basis of these side reactions and implementing the troubleshooting strategies outlined in this guide, researchers can significantly improve the yield, purity, and reproducibility of their synthetic procedures. For further assistance, please do not hesitate to contact our technical support team.
References
-
Crimson Publishers. (2018, February 15). Studies on Nitration of Phenol over Solid Acid Catalyst. Retrieved from [Link]
-
Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Electrophilic aromatic substitution. Part 28. The mechanism of nitration of some 4-substituted anisoles and phenols, and of rearrangement of the intermediate 4-nitro-4-substituted-cyclohexa-2,5-dienones. RSC Publishing. Retrieved from [Link]
-
Chemistry Stack Exchange. (2024, July 7). Phenol reaction with nitration mixture. Retrieved from [Link]
-
Unacademy. (n.d.). Notes on Electrophilic Substitution Mechanism in Nitration. Retrieved from [Link]
-
Quora. (2024, November 11). Why is mononitration of phenol carried out at low temperatures? Retrieved from [Link]
-
PubMed. (n.d.). Regioselective Nitration of Phenol Induced by Catalytic Antibodies. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Nitration of phenolic compounds and oxidation of hydroquinones using tetrabutylammonium chromate and dichromate under aprotic conditions. Retrieved from [Link]
-
SlideShare. (n.d.). Unit-III Aromatic electrophilic substitution reactions of Phenol. Retrieved from [Link]
-
Khan Academy. (2022, November 29). Nitration of Phenols| Electrophilic Aromatic Substitution | Organic Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). Nitration of Phenol and Substituted Phenols with Dilute Nitric Acid Using Phase-Transfer Catalysts. Retrieved from [Link]
-
Chemistry LibreTexts. (2020, August 26). 22.6: Electrophilic Substitution of Phenols. Retrieved from [Link]
-
Khan Academy. (n.d.). Nitration of Phenols. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 4). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. Retrieved from [Link]
-
PubMed. (2007, January). Ultrasound promoted regioselective nitration of phenols using dilute nitric acid in the presence of phase transfer catalyst. Retrieved from [Link]
-
DergiPark. (n.d.). An Efficient and Regioselective Nitration of Phenols Using NH4NO3, KHSO4. Retrieved from [Link]
-
Quora. (2018, June 4). What happens when phenol reacts with a diluted HNO3? Retrieved from [Link]
-
Quora. (2017, September 29). How does the nitration of phenol with nitric acid differ from the nitration of phenol with concentrated nitric acid in the presence of sulphuric acid? Retrieved from [Link]
-
National Institutes of Health. (2014, February 14). Continuous flow nitration in miniaturized devices. Retrieved from [Link]
-
Quora. (2023, March 31). What are the typical reaction conditions and mechanisms for the nitration of phenols, and how do the substituents on the aromatic ring affect the reaction outcome? Retrieved from [Link]
-
Reddit. (2015, February 18). Trinitration of phenols. Retrieved from [Link]
-
Defense Technical Information Center. (n.d.). THE ALKALINE HYDROLYSIS OF NITRATE ESTERS. Retrieved from [Link]
-
Wikipedia. (n.d.). Nitration. Retrieved from [Link]
-
Master Organic Chemistry. (2018, April 30). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
NPTEL. (n.d.). 1 NITRATION. Retrieved from [Link]
-
National Institutes of Health. (2021, July 27). Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium. Retrieved from [Link]
-
PubChem. (n.d.). 4-Ethoxyphenol. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Degradation of trace aqueous 4-chloro-2-nitrophenol occurring in pharmaceutical industrial wastewater by ozone. Retrieved from [Link]
- Google Patents. (n.d.). Process for the preparation of 4-chloro-2-methyl-5-nitro-phenol.
-
BYJU'S. (n.d.). Electrophilic Substitution Reactions of Phenols. Retrieved from [Link]
-
BYJU'S. (n.d.). NCERT Solutions for Class 12 Chemistry Chapter 11 – Free PDF Download. Retrieved from [Link]
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Technical Support Center: Purification of 4-Chloro-2-ethoxy-1-nitrobenzene
Welcome to the technical support guide for the purification of 4-Chloro-2-ethoxy-1-nitrobenzene (CAS: 29604-25-9). This resource is designed for researchers, chemists, and drug development professionals who require high-purity material for their work. As scientists, we understand that purification is often the most critical and challenging step in a synthetic workflow. This guide provides field-proven insights, troubleshooting advice, and detailed protocols to help you navigate the common challenges encountered when purifying this specific compound.
Our approach is grounded in fundamental chemical principles to not only provide solutions but also to explain the causality behind them, empowering you to make informed decisions in your laboratory work.
Physicochemical Properties at a Glance
Understanding the physical properties of this compound is the first step in designing an effective purification strategy. These characteristics dictate the choice of solvents and techniques.
| Property | Value | Source |
| Molecular Formula | C₈H₈ClNO₃ | [] |
| Molecular Weight | 201.61 g/mol | [] |
| Appearance | Yellowish solid | [2] |
| Melting Point | 52-54 °C | [2] |
| Boiling Point | 302.3 °C at 760 mmHg | [2] |
| Density | 1.311 g/cm³ | [][2] |
Troubleshooting Guide
This section addresses specific issues you may encounter during the purification process in a direct question-and-answer format.
Recrystallization Issues
Recrystallization is the primary and most effective method for purifying solid organic compounds like this compound.[3] However, it is a technique that requires precision.
Q1: My compound "oiled out" during cooling instead of forming crystals. What happened and how do I fix it?
A1: "Oiling out" occurs when the solid melts in the hot solvent and separates as a liquid phase upon cooling instead of crystallizing. This is a common problem when the melting point of the compound (52-54 °C for our target) is lower than the boiling point of the chosen recrystallization solvent.[4] The dissolved solute becomes supersaturated at a temperature that is still above its melting point.
Causality & Solution:
-
Re-heat the Solution: Gently warm the mixture to re-dissolve the oil into the solvent.[4]
-
Add More "Good" Solvent: Add a small amount of the primary (soluble) solvent to decrease the saturation point of the solution. This ensures that crystallization begins at a lower temperature, hopefully below the compound's melting point.[5]
-
Ensure Slow Cooling: Rapid cooling, such as placing a hot flask directly into an ice bath, promotes precipitation and oiling out rather than crystal growth.[6] Allow the flask to cool slowly to room temperature on a benchtop, insulated with a paper towel if necessary, before moving to an ice bath. Very slow cooling is key to favoring the formation of a stable crystal lattice.[4]
-
Change Solvents: If the problem persists, the chosen solvent is likely unsuitable. Consider a solvent with a lower boiling point or use a solvent-pair system where the compound is less soluble in the second solvent.
Q2: My final yield is very low after recrystallization. What are the common causes?
A2: A low yield is one of the most frequent frustrations in recrystallization. The goal is to maximize recovery without compromising purity. Several factors can lead to significant product loss.
Causality & Solution:
-
Using Too Much Solvent: This is the most common error.[4] The objective is to create a saturated solution at high temperature. Using an excessive amount of solvent means that a significant portion of your compound will remain dissolved even after cooling, as every compound has some finite solubility in the cold solvent.[3]
-
Remedy: If you suspect you've added too much solvent, you can carefully evaporate some of it by gently heating the solution to reduce the volume before attempting to cool and crystallize again.[4]
-
-
Premature Crystallization: If the compound crystallizes in the funnel during a hot filtration step (used to remove insoluble impurities), you will lose a substantial amount of product.[6]
-
Remedy: Ensure your filtration apparatus (funnel, filter paper, receiving flask) is pre-heated. Perform the filtration as quickly as possible. If crystals form, you can try washing the filter paper with a small amount of hot solvent to redissolve the product.
-
-
Incomplete Crystallization: Not allowing sufficient time for cooling or cooling to a temperature that is not low enough will result in product remaining in the "mother liquor".
-
Remedy: After the solution has cooled to room temperature, place it in an ice-water bath for at least 20-30 minutes to maximize the precipitation of the solid.
-
-
Washing with Room Temperature Solvent: Washing the collected crystals with solvent that is not ice-cold will redissolve some of your purified product.[3]
-
Remedy: Always wash the filtered crystals with a minimal amount of ice-cold recrystallization solvent.
-
Q3: No crystals are forming, even after cooling the solution in an ice bath. What should I do?
A3: The failure of crystals to form is typically due to either using too much solvent or the solution being in a supersaturated state.[3]
Causality & Solution:
-
Induce Crystallization: A supersaturated solution may need a nucleation site to begin crystallization.
-
Scratching: Use a glass rod to gently scratch the inside surface of the flask just below the solvent line. The microscopic scratches on the glass provide a rough surface for the first crystals to form.[3]
-
Seeding: If you have a small crystal of the pure compound, add it to the solution. This "seed crystal" acts as a template for crystal growth.[3]
-
-
Reduce Solvent Volume: If induction techniques fail, it is almost certain that too much solvent was used.[4] Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound, and then attempt to cool it again.
-
Add an "Anti-Solvent": If you are using a solvent in which your compound is highly soluble, you can try adding a second solvent (an "anti-solvent") in which the compound is insoluble, dropwise, until the solution becomes cloudy. Then, add a few drops of the first solvent to clarify the solution and allow it to cool slowly. This is the principle of solvent-pair recrystallization.
Chromatography & Purity Analysis Issues
Q4: My HPLC analysis shows multiple peaks after purification. How do I identify the source of these impurities?
A4: Unexpected peaks in an HPLC chromatogram indicate that the purification was incomplete or that the compound may have degraded. High-Performance Liquid Chromatography (HPLC) is a highly sensitive technique for assessing the purity of nitroaromatic compounds.[7][8]
Causality & Solution:
-
Identify the Peaks:
-
Co-injection: Spike your purified sample with a small amount of the starting material and re-run the HPLC. If one of the impurity peaks increases in size, you have identified unreacted starting material.
-
Analyze the Mother Liquor: Run an HPLC of the filtrate (mother liquor) from your recrystallization. This will show you which impurities were successfully removed and which might be co-crystallizing with your product.
-
-
Common Impurities for this compound:
-
Starting Materials: Depending on the synthetic route, this could be 2,5-dichloronitrobenzene or 4-chloro-2-nitrophenol.[9][10]
-
Isomeric Impurities: Synthesis may produce small amounts of other isomers, such as 1-chloro-2-ethoxy-4-nitrobenzene.[11] These can be difficult to separate due to similar polarities.
-
Solvent Impurities: Ensure your final product is thoroughly dried. Residual high-boiling solvents like DMF or DMSO can appear in analyses.
-
-
Improving Purification:
-
Second Recrystallization: If the impurity level is low, a second recrystallization can often yield a product of much higher purity.
-
Column Chromatography: If recrystallization fails to remove a persistent impurity, flash column chromatography may be necessary. However, be aware that some compounds can decompose on silica gel.[12] It is wise to first test the stability of your compound by spotting it on a TLC plate, letting it sit for an hour, and then eluting it to see if any new spots appear.[12]
-
Frequently Asked Questions (FAQs)
Q1: What is the best starting approach to select a recrystallization solvent?
A1: The ideal recrystallization solvent should dissolve the compound poorly at room temperature but very well at its boiling point.[13] For this compound, a moderately polar compound, several common lab solvents are good candidates.
Systematic Approach:
-
"Like Dissolves Like": The molecule has polar (nitro, ether) and non-polar (aromatic ring, chloro) features. Solvents with similar characteristics are a good starting point.[3] Ethanol, methanol, isopropanol, or acetone are excellent first choices.[14][15]
-
Small-Scale Solubility Tests:
-
Place ~20-30 mg of your crude material into several small test tubes.
-
Add a small amount (~0.5 mL) of a different solvent to each tube at room temperature. Observe the solubility. A good candidate solvent will not dissolve the compound at this stage.
-
Gently heat the tubes that showed poor room-temperature solubility. The compound should dissolve completely at or near the solvent's boiling point.
-
Allow the heated tubes to cool to room temperature and then in an ice bath. The solvent that produces a large amount of crystalline solid is your best choice.[13]
-
-
Solvent-Pair Systems: If no single solvent is ideal, consider a solvent-pair system like ethanol/water or hexane/ethyl acetate.[14][15] In this method, you dissolve the compound in a minimum amount of the "good" hot solvent and then add the "poor" solvent dropwise until the solution becomes persistently cloudy. Add a few drops of the "good" solvent to clear the solution, then cool slowly.
Q2: Can I use activated charcoal during recrystallization? What are the best practices?
A2: Yes, activated charcoal is very effective for removing colored, high-molecular-weight, or polymeric impurities.[9] However, it must be used correctly to avoid significant product loss.
Best Practices:
-
Use Sparingly: Use only a small amount of charcoal (e.g., the tip of a spatula). Adding too much can lead to the adsorption of your desired product, drastically reducing your yield.[5]
-
Add to the Hot Solution: Never add charcoal to a boiling or superheated solution, as this can cause violent bumping. Dissolve your compound in the hot solvent first, then cool it slightly before adding the charcoal.[5]
-
Heat and Filter: After adding the charcoal, heat the mixture back to boiling for a few minutes to allow for adsorption of the impurities. Then, perform a hot filtration through fluted filter paper or a Celite pad to remove the charcoal before allowing the solution to cool and crystallize.[9]
Q3: What are the recommended starting conditions for HPLC analysis of this compound?
A3: A reversed-phase HPLC method with UV detection is the standard for analyzing nitroaromatic compounds.[7][16] The following conditions provide a good starting point for method development.
| Parameter | Recommended Starting Condition | Rationale / Notes |
| Column | C18, 4.6 x 150 mm, 5 µm | The C18 stationary phase is standard for separating moderately polar to non-polar organic molecules.[8] |
| Mobile Phase | A: Water, B: Acetonitrile or Methanol | A common solvent system for reversed-phase HPLC.[17] |
| Gradient | Start with 50% B, ramp to 95% B over 10-15 min | A gradient elution is recommended to ensure that both more polar and less polar impurities are eluted from the column. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Detection | UV at 254 nm | Aromatic and nitro-containing compounds typically have strong absorbance at or near 254 nm.[8] |
| Column Temp. | 30 °C | Maintaining a constant column temperature ensures reproducible retention times.[16] |
Protocols
Protocol 1: General Recrystallization of this compound
-
Solvent Selection: Using the method described in FAQ Q1, select an appropriate solvent (e.g., ethanol).
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add the minimum amount of hot solvent required to just dissolve the solid at the boiling point. Add the solvent in small portions, allowing the solution to return to a boil between additions.[18]
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, add a small amount of activated charcoal, and boil for 2-3 minutes.
-
Hot Filtration (if charcoal was used or insoluble impurities are present): Pre-heat a funnel and a new receiving flask. Place fluted filter paper in the funnel and quickly filter the hot solution.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Do not disturb the flask during this period.[6] Once at room temperature, place the flask in an ice-water bath for at least 20 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[3]
-
Drying: Allow the crystals to air-dry on the filter paper or transfer them to a watch glass to dry. For complete solvent removal, drying in a vacuum oven at a temperature well below the melting point is recommended.
Protocol 2: Guideline for Developing an HPLC Purity Check Method
-
System Preparation: Set up the HPLC system with the starting conditions listed in the table in FAQ Q3. Equilibrate the column with the initial mobile phase composition (e.g., 50:50 Water:Acetonitrile) until a stable baseline is achieved.
-
Sample Preparation: Prepare a stock solution of your purified compound in the mobile phase or acetonitrile at a concentration of approximately 1 mg/mL. Filter the sample through a 0.45 µm syringe filter before injection.[8]
-
Initial Injection: Inject the sample and run the gradient method.
-
Analysis and Optimization:
-
Examine the chromatogram. Your main product peak should be sharp and well-resolved.
-
If the peak is too broad, consider using a different organic modifier (methanol instead of acetonitrile) or adjusting the gradient slope.
-
If impurity peaks are not well-separated from the main peak, try a shallower gradient (e.g., ramp from 50% to 95% B over 20 minutes instead of 10).
-
Confirm the identity of the main peak by comparing its retention time to a known standard if available.
-
Visual Workflows
Troubleshooting Recrystallization
Caption: A decision tree for troubleshooting common recrystallization problems.
Purification Method Selection Workflow
Caption: Workflow for selecting the appropriate purification technique.
References
- University of Colorado Boulder.
-
Chemistry LibreTexts. 2.1: RECRYSTALLIZATION. [Link]
- University of Rochester, Department of Chemistry.
- Chemistry LibreTexts. 2.
- University of California, Davis.
- University of York, Chemistry Teaching Labs.
- Agency for Toxic Substances and Disease Registry. Analytical Methods for Nitrobenzenes.
- University of Rochester, Department of Chemistry.
- Chemistry LibreTexts. 3.6F: Troubleshooting.
- BenchChem.
-
PubMed. Determination of p-chloronitrobenzene and its metabolites in urine by reversed-phase high-performance liquid chromatography. [Link]
- SIELC Technologies. Separation of Nitrobenzene on Newcrom R1 HPLC column.
- MBInfo. Purification Techniques in Organic Chemistry: A Comprehensive Guide.
- BOC Sciences. CAS 29604-25-9 this compound.
- Alfa Chemistry. Benzene,4-chloro-2-ethoxy-1-nitro-.
- ResearchGate.
- University of Rochester, Department of Chemistry.
- PubChem. 1-Chloro-2-ethoxy-4-nitrobenzene.
- Google Patents.
- Google Patents.
- YouTube.
- SIELC Technologies. Separation of 1-Chloro-2-nitrobenzene on Newcrom R1 HPLC column.
- YouTube.
- PrepChem.com.
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- 7. atsdr.cdc.gov [atsdr.cdc.gov]
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- 9. CN101481311A - Preparation of 4-chloro-2-nitrophenol - Google Patents [patents.google.com]
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Technical Support Center: Overcoming Poor Regioselectivity in 4-Chloro-2-ethoxy-1-nitrobenzene Reactions
Introduction: 4-Chloro-2-ethoxy-1-nitrobenzene is a valuable substituted aromatic intermediate in the synthesis of pharmaceuticals, agrochemicals, and dyes. Its utility stems from the specific arrangement of its functional groups, which allows for selective transformations. However, the interplay between the electron-withdrawing nitro group, the electron-donating ethoxy group, and the chloro leaving group can present significant challenges in controlling reaction outcomes, leading to poor regioselectivity, low yields, and complex product mixtures.
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and optimizing reactions involving this substrate. We will delve into the underlying mechanistic principles and offer field-proven strategies to achieve desired chemical transformations with high fidelity.
Part 1: Frequently Asked Questions (FAQs) - Foundational Concepts
This section addresses the fundamental principles governing the reactivity of this compound. Understanding these concepts is the first step toward rational experimental design.
Q1: What is the primary reactive pathway for this compound when treated with nucleophiles?
A1: The dominant reactive pathway is Nucleophilic Aromatic Substitution (SNAr) . The benzene ring is rendered electron-deficient by the powerful electron-withdrawing nitro (-NO₂) group. This "activates" the ring for attack by nucleophiles. The activation is most pronounced at the positions ortho and para to the nitro group.[1][2] In this molecule, the chloro group is located at the C4 position, which is para to the nitro group, making it the prime site for substitution.
Q2: How do the individual substituents (-NO₂, -OEt, -Cl) influence the SNAr reaction?
A2: Each substituent plays a distinct electronic and steric role:
-
Nitro Group (-NO₂): As a strong electron-withdrawing group (both by induction and resonance), it is the primary activating group for the SNAr reaction. It stabilizes the negatively charged intermediate (the Meisenheimer complex) formed during the reaction, lowering the activation energy.[1][3]
-
Chloro Group (-Cl): This is the designated leaving group . Its ability to depart as a stable chloride ion is crucial for the reaction to proceed to completion.
-
Ethoxy Group (-OEt): This is an electron-donating group by resonance. It slightly deactivates the ring towards nucleophilic attack compared to a substrate with only a nitro group. However, its influence is secondary to the powerful activation provided by the nitro group.
Q3: Why is substitution of the chloro group at C4 overwhelmingly favored over substitution of the ethoxy group at C2?
A3: This preference is dictated by leaving group ability. The chloride ion (Cl⁻) is a significantly better leaving group than the ethoxide ion (EtO⁻) because it is the conjugate base of a much stronger acid (HCl vs. EtOH). Under typical SNAr conditions, the C-Cl bond is far more susceptible to cleavage. Harsh conditions would be required to even begin to see displacement of the ethoxy group.
Q4: What is a Meisenheimer complex, and why is it critical for understanding regioselectivity in this system?
A4: A Meisenheimer complex is the resonance-stabilized carbanion intermediate formed when the nucleophile attacks the aromatic ring in an SNAr reaction.[2][4] The stability of this complex determines the reaction rate and regiochemical outcome. For this compound, the negative charge of the complex formed by attack at C4 is delocalized onto the oxygen atoms of the nitro group, providing substantial stabilization. This stabilization is the driving force for the reaction's regioselectivity.
Sources
- 1. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 2. benchchem.com [benchchem.com]
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- 4. SNAr catalysis enhanced by an aromatic donor–acceptor interaction; facile access to chlorinated polyfluoroarenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing Nucleophilic Aromatic Substitution of 4-Chloro-2-ethoxy-1-nitrobenzene
Welcome to the technical support center for the optimization of nucleophilic aromatic substitution (SNAr) reactions involving 4-Chloro-2-ethoxy-1-nitrobenzene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments.
Understanding the Reaction: The SNAr Mechanism
Nucleophilic aromatic substitution is a critical reaction in organic synthesis, enabling the formation of carbon-heteroatom bonds on aromatic rings. In the case of this compound, the reaction is facilitated by the presence of the strongly electron-withdrawing nitro group, which activates the aromatic ring towards nucleophilic attack.[1][2] The reaction typically proceeds via an addition-elimination mechanism, involving a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[3][4] The stability of this intermediate is paramount for a successful reaction.[4] The nitro group's position ortho and para to the chlorine leaving group is crucial for this stabilization.[5][6]
Troubleshooting Guide: Overcoming Common Experimental Hurdles
This section addresses specific issues that you may encounter during your experiments with this compound.
Q1: My reaction shows low or no conversion of the starting material. What are the likely causes and how can I improve the yield?
A1: Low conversion is a common issue that can often be resolved by systematically evaluating the reaction parameters.
-
Insufficient Activation: While the nitro group is activating, the overall reactivity can be influenced by other factors.
-
Causality: The rate-determining step in many SNAr reactions is the initial nucleophilic attack on the aromatic ring.[1][7] If the nucleophile is not sufficiently reactive or the reaction conditions are not forcing enough, this step will be slow, leading to poor conversion.
-
Solution:
-
Increase Temperature: Gently increasing the reaction temperature can significantly enhance the reaction rate. Monitor for potential side product formation at higher temperatures.
-
Stronger Nucleophile/Base: If using a neutral nucleophile (e.g., an amine), the addition of a non-nucleophilic base (e.g., K₂CO₃, Cs₂CO₃, or an organic base like DBU) can deprotonate the nucleophile, increasing its nucleophilicity. For alcohol nucleophiles, using a strong base like sodium hydride (NaH) to pre-form the alkoxide is often necessary.[8]
-
Solvent Choice: Ensure you are using an appropriate solvent. Polar aprotic solvents like DMF, DMSO, or acetonitrile are generally preferred as they solvate the cation, leaving the nucleophilic anion more reactive.[8]
-
-
-
Poor Solubility: The reactants may not be fully dissolved, limiting the reaction rate.
-
Causality: Heterogeneous reaction mixtures can suffer from slow reaction kinetics due to limited interaction between reactants.
-
Solution:
-
Choose a solvent in which both the substrate and the nucleophile (or its salt) have good solubility.
-
Gentle heating and vigorous stirring can also improve solubility and reaction rates.
-
-
Q2: I'm observing multiple spots on my TLC plate, indicating the formation of side products. What are the common side reactions and how can I minimize them?
A2: The formation of side products can complicate purification and reduce the yield of your desired product. Here are some common culprits and their solutions:
-
Reaction with the Solvent (Solvolysis):
-
Causality: If you are using a nucleophilic solvent, such as an alcohol, it can compete with your intended nucleophile, particularly at elevated temperatures.[8]
-
Solution: Switch to a non-reactive, polar aprotic solvent like DMF, DMSO, or NMP.[9] If an alcohol is required as the nucleophile, it should generally be used as the solvent as well.
-
-
Hydrolysis of Starting Material or Product:
-
Causality: The presence of water can lead to the hydrolysis of the starting material to form the corresponding phenol, or potentially react with the product.
-
Solution: Use anhydrous solvents and reagents. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also be beneficial, especially if moisture-sensitive reagents are used.[8]
-
-
Competing Reactions at Other Positions: While the chlorine at C4 is the primary leaving group, other reactions could potentially occur under harsh conditions, though this is less common for this specific substrate.
Q3: The workup and purification of my reaction are proving to be difficult. What are some common issues and their solutions?
A3: A challenging workup can lead to product loss and impurities.
-
Emulsion Formation during Extraction:
-
Causality: High concentrations of salts or polar solvents like DMF and DMSO can lead to the formation of emulsions during aqueous workup.
-
Solution:
-
Dilute the reaction mixture with a larger volume of water and a less polar organic solvent (e.g., ethyl acetate, dichloromethane).
-
Adding brine (saturated NaCl solution) can help to break up emulsions.
-
If the issue persists, consider filtering the mixture through a pad of Celite.
-
-
-
Difficulty in Removing High-Boiling Solvents:
-
Causality: Solvents like DMF and DMSO have high boiling points and can be difficult to remove completely.
-
Solution:
-
For small-scale reactions, repeated aqueous washes can help to extract these solvents.
-
For larger scales, azeotropic removal with a solvent like toluene under reduced pressure can be effective. High-vacuum distillation is another option.
-
-
Frequently Asked Questions (FAQs)
This section provides answers to more general questions about optimizing SNAr reactions with this compound.
Q4: What is the best solvent for my SNAr reaction?
A4: The choice of solvent is critical for the success of an SNAr reaction.[8]
-
Polar Aprotic Solvents: As a general rule, polar aprotic solvents are the best choice.[8] These include:
-
Dimethylformamide (DMF)
-
Dimethyl sulfoxide (DMSO)
-
N,N-Dimethylacetamide (DMAc)
-
Acetonitrile (MeCN)
-
These solvents are effective at solvating the counter-ion of the nucleophile, thereby increasing its reactivity.
-
-
Protic Solvents: Protic solvents (e.g., alcohols, water) can hydrogen bond with the nucleophile, reducing its nucleophilicity and slowing down the reaction.[10] They are generally avoided unless the alcohol itself is the nucleophile.
-
Apolar Solvents: Apolar solvents like toluene or hexane are generally poor choices as they do not effectively solvate the charged intermediates and often lead to poor solubility of the reactants.
Q5: What is the optimal temperature for the substitution reaction?
A5: The optimal temperature is highly dependent on the nucleophile's reactivity and the solvent used.
-
General Range: A common starting point is in the range of 80-120 °C.[8]
-
Highly Reactive Nucleophiles: Strong nucleophiles may react at or near room temperature.
-
Less Reactive Nucleophiles: Weaker nucleophiles will likely require higher temperatures to achieve a reasonable reaction rate.
-
Optimization: It is always best to start at a lower temperature and gradually increase it while monitoring the reaction progress by TLC or LC-MS. This will help to minimize the formation of side products.
Q6: Do I need a catalyst for this reaction?
A6: For many SNAr reactions with activated substrates like this compound, a catalyst is not strictly necessary. However, in some cases, a catalyst can be beneficial.
-
Phase-Transfer Catalysts: If you are using a solid-liquid two-phase system (e.g., a solid inorganic salt as a base and an organic solvent), a phase-transfer catalyst like a quaternary ammonium salt (e.g., tetrabutylammonium bromide) can improve the reaction rate by transporting the anionic nucleophile into the organic phase.
-
Copper Catalysts: For less activated aryl halides or with certain nucleophiles like amines, copper-based catalysts can sometimes be used in what is known as an Ullmann condensation, though this is a distinct mechanism from the classical SNAr pathway.[11]
Data Summary Table
| Nucleophile Type | Typical Base (if needed) | Recommended Solvents | Typical Temperature Range (°C) | Notes |
| Amines | K₂CO₃, Cs₂CO₃, Et₃N, DIPEA | DMF, DMSO, NMP, Acetonitrile | 80 - 150 | A base is used to neutralize the HCl formed. |
| Alkoxides | NaH, KOtBu (to form in situ) | Corresponding Alcohol, THF, Dioxane | 25 - 100 | The alkoxide is typically pre-formed before adding the aryl halide. |
| Thiols | K₂CO₃, NaH, Et₃N | DMF, DMSO, Ethanol, THF | 25 - 80 | Thiols are generally very good nucleophiles for SNAr reactions.[12] |
Experimental Protocols
General Protocol for Nucleophilic Aromatic Substitution with an Amine
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 eq.), the desired amine (1.1 - 1.5 eq.), and a suitable base (e.g., K₂CO₃, 2.0 eq.).
-
Solvent Addition: Add a polar aprotic solvent (e.g., DMF or DMSO) to the flask.
-
Reaction Conditions: Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.[8]
-
Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing water and extract with an organic solvent (e.g., ethyl acetate).[8]
-
Wash the combined organic layers with water and then with brine to remove the solvent and salts.[8]
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the desired substituted product.
Protocol for Reaction Monitoring by Thin Layer Chromatography (TLC)
-
Sample Preparation: Using a capillary tube, take a small aliquot of the reaction mixture and dissolve it in a small amount of a suitable solvent (e.g., ethyl acetate or dichloromethane).
-
Spotting: Spot the dissolved sample onto a TLC plate alongside a spot of the starting material for comparison.
-
Elution: Develop the TLC plate in an appropriate solvent system (e.g., a mixture of hexane and ethyl acetate). The ideal solvent system will give a good separation between the starting material and the product spots, with Rf values ideally between 0.2 and 0.8.
-
Visualization: Visualize the spots under a UV lamp (254 nm). The disappearance of the starting material spot and the appearance of a new product spot indicate the progress of the reaction.
Workflow and Logic Diagrams
Experimental Workflow for Optimizing Reaction Conditions
Caption: A generalized workflow for the optimization of SNAr reaction conditions.
Mechanistic Pathway of SNAr
Caption: The addition-elimination mechanism of the SNAr reaction.
References
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
CK-12 Foundation. (n.d.). Nucleophilic Substitution Reactions - Haloarenes. Retrieved from [Link]
- Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry (2nd ed.). Oxford University Press.
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
- Damle, S. B. (1993). Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. Journal of the American Society for Mass Spectrometry, 4(10), 785-791.
-
Organic Chemistry Tutor. (2017, January 14). Nucleophilic Aromatic Substitution Reaction Mechanism - Meisenheimer Complex & Benzyne Intermediate [Video]. YouTube. [Link]
-
OrganicChemGuide. (n.d.). 21.04 Nuc. Aromatic Substitution. Retrieved from [Link]
-
Master Organic Chemistry. (2018, August 20). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Retrieved from [Link]
-
ACS Green Chemistry Institute. (n.d.). SNAr Reaction in Other Common Molecular Solvents. Wordpress. Retrieved from [Link]
-
Filo. (2025, October 4). Explanation of the difference in reactivity between 1-chloro-2-nitrobenzene and 1-chloro-3-nitrobenzene in nucleophilic aromatic substitution. Retrieved from [Link]
-
Chegg. (2021, March 31). Solved Synthesis of 2-chloro-1-ethoxy-4-nitrobenzene When. Retrieved from [Link]
- Martinez, R. D., Mancini, P. M. E., Vottero, L. R., & Nudelman, N. S. (1986). Solvent effects on aromatic nucleophilic substitutions. Part 4. Kinetics of the reaction of 1-chloro-2,4-dinitrobenzene with piperidine in protic solvents. Journal of the Chemical Society, Perkin Transactions 2, 1427-1431.
-
PubChem. (n.d.). 1-Chloro-2-ethoxy-4-nitrobenzene. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the reaction conditions for 1‐chloro‐4‐nitrobenzene reduction using ruthenium complexesa. Retrieved from [Link]
- Google Patents. (n.d.). CN111187168A - Clean production process for producing nitrobenzene alkoxy ether by using nitrohalogenated benzene.
-
PubMed Central. (2025, November 17). Room-Temperature Nucleophilic Aromatic Substitution of 2‑Halopyridinium Ketene Hemiaminals with Sulfur Nucleophiles. Retrieved from [Link]
-
Chemistry LibreTexts. (2025, February 2). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]
- Journal of the Chemical Society B: Physical Organic. (1969). Aromatic nucleophilic substitutions. Reactions of chloro- and nitro-substituted benzenes. Journal of the Chemical Society B: Physical Organic, 85-89.
- Google Patents. (n.d.). US3155727A - Reaction of aromatic amines with para halo nitrobenzenes using copper cyanide condensation catalyst.
-
The Organic Chemistry Tutor. (2019, October 15). Reactions of thiols [Video]. YouTube. [Link]
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. organicchemistryguide.com [organicchemistryguide.com]
- 3. m.youtube.com [m.youtube.com]
- 4. Explanation of the difference in reactivity between 1-chloro-2-nitrobenze.. [askfilo.com]
- 5. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. SNAr Reaction in Other Common Molecular Solvents - Wordpress [reagents.acsgcipr.org]
- 10. Solvent effects on aromatic nucleophilic substitutions. Part 4. Kinetics of the reaction of 1-chloro-2,4-dinitrobenzene with piperidine in protic solvents - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 11. US3155727A - Reaction of aromatic amines with para halo nitrobenzenes using copper cyanide condensation catalyst - Google Patents [patents.google.com]
- 12. youtube.com [youtube.com]
troubleshooting failed reactions with 4-Chloro-2-ethoxy-1-nitrobenzene
Technical Support Center: 4-Chloro-2-ethoxy-1-nitrobenzene
Welcome to the technical support resource for this compound (CAS: 29604-25-9). This guide is designed for researchers, medicinal chemists, and process development scientists to navigate and troubleshoot common challenges encountered during its use. Here, we move beyond simple protocols to explore the underlying chemical principles that govern reaction success, providing you with the expert insights needed to resolve experimental failures.
Understanding the Reagent: A Chemist's Perspective
This compound is a highly valuable substituted aromatic building block. Its reactivity is primarily dictated by two key features:
-
Activated Aryl Chloride : The chlorine atom is positioned para to a potent electron-withdrawing nitro group (–NO₂). This arrangement significantly lowers the electron density of the aromatic ring, making the carbon atom attached to the chlorine highly electrophilic and susceptible to Nucleophilic Aromatic Substitution (SNAr) .[1][2] The ortho ethoxy group (–OEt) further influences the ring's electronics and sterics.
-
Reducible Nitro Group : The nitro group can be readily reduced to an aniline (–NH₂), a foundational transformation for synthesizing a vast array of dyes, pharmaceuticals, and agrochemicals.[3]
Our troubleshooting guide is structured around these two core transformations.
Section 1: Troubleshooting Nucleophilic Aromatic Substitution (SNAr) Reactions
The SNAr reaction is the most common application for this reagent. Success hinges on a delicate balance of nucleophile strength, solvent polarity, and temperature.
FAQ 1.1: Why is my SNAr reaction showing low or no conversion?
This is the most frequent issue and typically points to a problem with one of the core reaction components or conditions.
Immediate Answer: Your reaction has likely stalled due to an insufficiently reactive nucleophile, inadequate reaction conditions (temperature, solvent), or the presence of inhibitors like water.
In-Depth Analysis & Causality:
The SNAr mechanism proceeds via a two-step addition-elimination pathway, involving a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex.[2][4] The formation of this intermediate is often the rate-determining step. The strong electron-withdrawing nitro group is essential for stabilizing the negative charge that develops on the ring, particularly at the ortho and para positions.[5][6] Failure to form or stabilize this intermediate means the reaction will not proceed.
Troubleshooting Workflow:
Recommended Protocols & Data:
For a successful reaction, conditions must be optimized for your specific nucleophile.
| Nucleophile Type | Recommended Base | Solvent | Typical Temp. (°C) | Key Considerations |
| Primary/Secondary Amine | K₂CO₃, Et₃N, or none | DMF, DMSO, NMP | 80 - 120 | The amine is often basic enough to act as its own base and drive the reaction. |
| Alcohol (R-OH) | NaH, K₂CO₃ | Anhydrous DMF, THF | 60 - 100 | Water is highly detrimental; it can quench the base and hydrolyze the starting material. Use anhydrous conditions. |
| Thiol (R-SH) | K₂CO₃, Cs₂CO₃ | DMF, Acetonitrile | 25 - 80 | Thiols are excellent nucleophiles and reactions are often faster and occur at lower temperatures. |
Step-by-Step Protocol for Amine Nucleophile (Self-Validating):
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound (1.0 eq), your amine nucleophile (1.1 - 1.5 eq), and anhydrous potassium carbonate (2.0 eq).
-
Add anhydrous DMF (approx. 0.2 M concentration relative to the limiting reagent).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Validation Step: After 1 hour, take a small aliquot, dilute it with ethyl acetate, wash with water, and spot on a TLC plate against the starting material. A new, more polar spot should be visible, and the starting material spot should diminish over time.
-
Continue heating for 8-16 hours or until TLC indicates complete consumption of the starting material.
-
Cool to room temperature, pour into water, and extract with an appropriate organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over Na₂SO₄, and concentrate in vacuo.
-
Purify via column chromatography.
Section 2: Troubleshooting Nitro Group Reduction
The conversion of the nitro group to an aniline is a fundamental step but is fraught with potential for incomplete reaction and side-product formation.
FAQ 2.1: My reduction is incomplete. How can I drive it to the desired aniline?
Immediate Answer: You are likely observing stable intermediates like nitroso (Ar-NO) or hydroxylamine (Ar-NHOH) species. This indicates insufficient reducing power or catalyst deactivation.
In-Depth Analysis & Causality:
The reduction of a nitro group to an amine is a six-electron transfer process that occurs in stages.[7][8] Under-reducing conditions can cause the reaction to stall at the four-electron (nitroso) or two-electron (hydroxylamine) stage.
Troubleshooting Different Reduction Methods:
| Method | Potential Cause of Failure | Solution |
| Catalytic Hydrogenation (H₂, Pd/C) | Catalyst Poisoning: Trace sulfur or halide impurities can deactivate palladium. | Filter reaction mixture through a plug of Celite or silica before adding the catalyst. Use a higher catalyst loading (up to 10 mol%). |
| Insufficient H₂ Pressure: Low pressure may not be sufficient to drive the reaction to completion. | Increase hydrogen pressure (e.g., from balloon to 50 psi in a Parr shaker). | |
| Metal/Acid (Sn/HCl, Fe/HCl) | Insufficient Acid: The reaction consumes acid. If the pH rises, the metal's reducing power diminishes. | Add additional equivalents of concentrated HCl. Ensure vigorous stirring to expose fresh metal surfaces. |
| Passivation of Metal: An oxide layer can form on the metal surface, halting the reaction. | Activate the metal before use (e.g., by washing with dilute HCl). Use metal powder for higher surface area. |
Step-by-Step Protocol for Sn/HCl Reduction (Bechamp Reduction):
-
In a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq) and granulated tin (Sn) (3.0 - 4.0 eq).
-
Slowly add concentrated HCl (5-10 volumes) in portions. The reaction is exothermic. Maintain control with an ice bath if necessary.
-
Once the initial exotherm subsides, heat the mixture to reflux (approx. 100-110 °C) for 2-4 hours.
-
Validation Step: Monitor by TLC until the starting material is consumed. The product, anilinium salt, will be highly polar and may remain at the baseline.
-
Cool the reaction to room temperature and then place it in an ice bath.
-
Slowly and carefully basify the mixture by adding 6M NaOH solution until the pH is >10. Tin hydroxides will precipitate.
-
Extract the free aniline product with ethyl acetate or dichloromethane (3x).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude product.
FAQ 2.2: My reaction mixture is full of colored impurities, possibly azo/azoxy compounds. Why did this happen?
Immediate Answer: This is a classic sign of condensation side reactions between the nitroso and hydroxylamine intermediates. It occurs when the reaction is not kept sufficiently acidic and reducing.
In-Depth Analysis & Causality:
Under neutral or slightly acidic/basic conditions, the electrophilic nitroso intermediate can react with the nucleophilic hydroxylamine intermediate. This condensation reaction leads to the formation of azoxy (Ar-N(O)=N-Ar), azo (Ar-N=N-Ar), and hydrazo (Ar-NH-NH-Ar) compounds, which are often highly colored and difficult to separate.[3]
Prevention Strategy: The key is to ensure that any intermediate formed is immediately protonated and reduced further. This is why strongly acidic conditions, like those in the Sn/HCl or Fe/HCl methods, are highly effective at preventing these side products. The acidic medium keeps the hydroxylamine intermediate protonated (Ar-NH₂OH⁺), preventing it from acting as a nucleophile.
General Laboratory Practices & Safety
-
Handling: this compound is an irritant.[9] Always handle it in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[10][11]
-
Storage: Store the reagent in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[10]
-
Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.
References
- CN1398846A - Chemical synthesis process of 4-chloro-2-fluoro nitrobenzene.
- CN105732392A - Method for preparing 4'-chloro-2-nitrobiphenyl.
- Application Notes and Protocols: 4-Ethoxy-2-fluoro-1-nitrobenzene in Organic Synthesis. Benchchem.
- 1-(1-Chloroethyl)-4-nitrobenzene | 19935-75-2. Benchchem.
- Chemical Label this compound.
- 4-Nitrochlorobenzene. Wikipedia.
- A New Approach for the Synthesis of 4-Chloro-2-fluoronitrobenzene.
- Safety D
- 1-CHLORO-2 NITROBENZENE FOR SYNTHESIS MSDS. Loba Chemie.
- Mechanism of Reduction of Nitrobenzene to Aniline. YouTube.
- Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry.
- Aromatic Reactions: Reduction of Nitrobenzene to Aniline with Tin and HCl (Sn/HCl).
- Nucleophilic Arom
- Lecture 15 Aromatic Nucleophilic Substitution. NPTEL Archive.
- Selective chemical reduction of Nitrobenzene to Aniline by Fe doped 1T MoS2 nanozyme. ChemRxiv.
- (A) 4-Nitrochlorobenzene undergoes nucleophilic substitution more readily than chlorobenzene. (R) Ch. YouTube.
Sources
- 1. 4-Nitrochlorobenzene - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. orgosolver.com [orgosolver.com]
- 4. archive.nptel.ac.in [archive.nptel.ac.in]
- 5. One moment, please... [chemistrysteps.com]
- 6. youtube.com [youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. chemrxiv.org [chemrxiv.org]
- 9. chemical-label.com [chemical-label.com]
- 10. fishersci.com [fishersci.com]
- 11. lobachemie.com [lobachemie.com]
Navigating the Thermal Landscape of 4-Chloro-2-ethoxy-1-nitrobenzene: A Technical Support Guide
Welcome to the technical support center for the handling and thermal management of 4-Chloro-2-ethoxy-1-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to ensure the safe and effective use of this compound in experimental settings. As a substituted nitroaromatic compound, this compound presents potential thermal hazards that necessitate careful consideration and management. This document provides in-depth troubleshooting advice, frequently asked questions, and best practices rooted in established principles of chemical safety and thermal analysis.
Section 1: Understanding the Thermal Risks
Section 2: Troubleshooting Guide for Thermal Stability Issues
This section addresses specific issues that may arise during the handling, storage, or use of this compound in your experiments.
Observation of Unexpected Color Change or Degradation
-
Question: I've noticed my sample of this compound has developed a darker color upon storage. Is this a cause for concern?
-
Answer: Yes, a change in color, particularly darkening, can be an indicator of product degradation. This may be caused by exposure to light, elevated temperatures, or the presence of impurities that can catalyze decomposition. It is crucial to investigate the cause and assess the purity of the material before proceeding with its use. We recommend storing the compound in a cool, dark, and well-ventilated area in a tightly sealed container.[3]
-
Question: During my reaction, the solution containing this compound turned from a pale yellow to a deep brown, and I observed an unexpected increase in temperature. What should I do?
-
Answer: An unexpected color change accompanied by a temperature increase is a strong indication of a potential exothermic event and possible thermal decomposition. Immediate action is required to ensure safety.
-
Cease Heating: If the reaction is being heated, immediately remove the heat source.
-
Cooling: If possible and safe to do so, apply external cooling to the reaction vessel (e.g., an ice bath).
-
Ventilation: Ensure the reaction is being conducted in a well-ventilated fume hood to handle any potential off-gassing.
-
Do Not Seal: Do not seal the reaction vessel, as this could lead to a dangerous pressure buildup.
-
Evacuate if Necessary: If the temperature continues to rise uncontrollably, evacuate the immediate area and follow your institution's emergency procedures.
This situation highlights the importance of understanding the thermal properties of your reaction mixture, not just the starting material. We strongly recommend performing a thermal analysis of the complete reaction mixture before scaling up.
-
Pressure Buildup in Reaction Vessel or Storage Container
-
Question: I observed a slight pressure buildup in a sealed container of this compound. What could be the cause?
-
Answer: Pressure buildup is a serious concern as it indicates gas generation, likely from slow decomposition of the material. This can be triggered by elevated storage temperatures or contamination. Do not open a visibly pressurized container. Cool the container from a safe distance if possible and consult with your institution's safety officer for proper handling and disposal procedures. For routine storage, it is advisable to use containers with appropriate pressure relief mechanisms if there is any suspicion of instability.
Section 3: Frequently Asked Questions (FAQs) on Thermal Stability Management
-
Question: What is the recommended maximum safe operating temperature for reactions involving this compound?
-
Answer: Without specific data from techniques like Differential Scanning Calorimetry (DSC) or Accelerating Rate Calorimetry (ARC) for your particular sample and reaction mixture, it is difficult to provide a definitive maximum safe temperature. As a general guideline based on related nitroaromatic compounds, it is prudent to maintain a significant safety margin below the onset of any exothermic activity. For many nitrobenzenes, exotherms can begin in the 260-300°C range.[1][2] However, impurities can lower this onset temperature. We strongly recommend that you perform a thermal hazard assessment on your specific system to determine the safe operating window.
-
Question: How can I assess the thermal stability of my specific batch of this compound?
-
Answer: The most reliable way to assess thermal stability is through analytical techniques such as:
-
Differential Scanning Calorimetry (DSC): This technique can determine the onset temperature of decomposition and the amount of energy released.
-
Thermogravimetric Analysis (TGA): TGA measures weight loss as a function of temperature, indicating the temperature at which the compound begins to decompose and volatile byproducts are formed.
-
Accelerating Rate Calorimetry (ARC): ARC is used to simulate a runaway reaction under adiabatic conditions, providing critical data for process safety.
-
-
Question: What are common impurities or contaminants that can reduce the thermal stability of this compound?
-
Answer: The thermal stability of nitroaromatic compounds can be compromised by a range of substances, including:
-
Bases: Strong bases can initiate decomposition pathways.[3]
-
Reducing Agents: These can react exothermically with the nitro group.
-
Metals and Metal Salts: Certain metals can act as catalysts for decomposition.
-
Residual Starting Materials or Byproducts: Impurities from the synthesis of this compound can impact its stability.
-
-
Question: What are the best practices for storing this compound?
-
Answer: To maintain the stability and purity of this compound, follow these storage guidelines:
-
Temperature: Store in a cool, dry, and well-ventilated place, away from heat sources.[3][4] Recommended storage temperatures are often between 2-8°C.
-
Light: Protect from light by storing in an opaque or amber container.
-
Inert Atmosphere: For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.
-
Container: Use a tightly sealed container made of a compatible material.
-
Section 4: Experimental Protocols and Data Presentation
Protocol for Thermal Screening using Differential Scanning Calorimetry (DSC)
This protocol provides a general guideline for assessing the thermal stability of this compound.
Objective: To determine the onset temperature of decomposition and the enthalpy of decomposition.
Materials:
-
This compound sample
-
DSC instrument with appropriate crucibles (e.g., hermetically sealed aluminum or high-pressure gold-plated steel)
-
Inert purge gas (e.g., nitrogen)
Procedure:
-
Accurately weigh 1-3 mg of the sample into a DSC crucible.
-
Hermetically seal the crucible to contain any evolved gases.
-
Place the sample crucible and an empty reference crucible into the DSC cell.
-
Purge the DSC cell with an inert gas at a constant flow rate (e.g., 50 mL/min).
-
Heat the sample at a constant rate, typically 5-10°C/min, from ambient temperature to a final temperature above the expected decomposition range (e.g., 400°C). Caution: The final temperature should be chosen carefully to avoid excessive pressure buildup in the crucible.
-
Record the heat flow as a function of temperature.
-
Analyze the resulting thermogram to determine the onset temperature of any exothermic events and integrate the peak to calculate the enthalpy of decomposition (ΔHd).
Interpreting Thermal Data
| Parameter | Description | Typical Values for Nitroaromatics | Significance for this compound |
| Onset Temperature (Tonset) | The temperature at which the decomposition reaction begins to release a detectable amount of heat. | 200-350°C | A lower Tonset indicates lower thermal stability. This value is critical for defining the maximum safe operating temperature. |
| Enthalpy of Decomposition (ΔHd) | The total amount of heat released during decomposition. | -1000 to -4000 J/g | A higher (more negative) ΔHd indicates a more energetic decomposition and a greater potential for a severe runaway reaction. |
Section 5: Visualizing Workflows and Logical Relationships
Troubleshooting Workflow for Thermal Incidents
Caption: Troubleshooting workflow for thermal incidents.
Decision Logic for Thermal Hazard Assessment
Caption: Decision logic for thermal hazard assessment.
References
-
Badeen, C., Turcotte, R., Hobenshield, E., & Berretta, S. (2011). Thermal hazard assessment of nitrobenzene/dinitrobenzene mixtures. Journal of Hazardous Materials, 188(1-3), 52-57. [Link]
-
ResearchGate. (2024). Thermal hazard assessment of nitrobenzene/dinitrobenzene mixtures | Request PDF. Retrieved from [Link]
Sources
Technical Support Center: Synthesis of 4-Chloro-2-ethoxy-1-nitrobenzene
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Welcome to the technical support center for the synthesis of 4-Chloro-2-ethoxy-1-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to equip you with the scientific rationale behind the experimental protocols to ensure the successful and efficient synthesis of your target compound.
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of this compound, which is typically prepared via a nucleophilic aromatic substitution (SNAr) reaction between 2,5-dichloronitrobenzene and sodium ethoxide.
Question 1: My reaction yield is significantly lower than expected. What are the potential causes?
Answer:
Low yields in this synthesis can often be attributed to several factors:
-
Incomplete Reaction: The reaction may not have gone to completion. This can be due to insufficient reaction time, a temperature that is too low, or inefficient stirring. In a biphasic reaction mixture, vigorous stirring is crucial to maximize the interfacial area between the reactants.
-
Suboptimal Base Concentration: The concentration of the sodium ethoxide is critical. If the concentration is too low, the reaction rate will be slow. Conversely, if the concentration is excessively high, it can lead to the formation of unwanted byproducts through side reactions.
-
Presence of Water: The Williamson ether synthesis, a type of SNAr reaction, is sensitive to moisture.[1][2] Water can hydrolyze the desired product and also react with the sodium ethoxide, reducing its effective concentration. Ensure all glassware is thoroughly dried and use anhydrous solvents.
-
Side Reactions: The formation of byproducts is a common cause of reduced yield. These side reactions consume the starting material and complicate the purification process. The most common byproducts are discussed in the following questions.
Question 2: I'm observing multiple spots on my TLC plate after the reaction. What are these impurities?
Answer:
The presence of multiple spots on a TLC plate indicates the formation of byproducts. In the synthesis of this compound from 2,5-dichloronitrobenzene, the following are the most likely impurities:
-
Starting Material: Unreacted 2,5-dichloronitrobenzene will appear as a separate spot.
-
Isomeric Product (2-Chloro-1-ethoxy-4-nitrobenzene): While the nitro group strongly activates the ortho and para positions to nucleophilic attack, some substitution at the less favored position can occur, leading to the formation of the isomeric product.[3][4]
-
Di-substituted Product (1,2-Diethoxy-4-nitrobenzene): If the reaction conditions are too harsh (e.g., high temperature, prolonged reaction time, or excess sodium ethoxide), a second substitution can occur, replacing the remaining chlorine atom with another ethoxy group.
-
Hydrolysis Product (4-Chloro-2-nitro-phenol): As mentioned, the presence of water can lead to the hydrolysis of the starting material, 2,5-dichloronitrobenzene, to form 4-chloro-2-nitrophenol.[5]
Question 3: How can I minimize the formation of the di-substituted byproduct?
Answer:
To minimize the formation of 1,2-diethoxy-4-nitrobenzene, you should carefully control the reaction stoichiometry and conditions:
-
Stoichiometry: Use a slight excess of 2,5-dichloronitrobenzene relative to sodium ethoxide. This ensures that the ethoxide is the limiting reagent, reducing the likelihood of a second substitution.
-
Temperature Control: Maintain the reaction temperature at a moderate level. Higher temperatures increase the rate of the desired reaction but also disproportionately accelerate the rate of the second substitution.
-
Reaction Time: Monitor the reaction progress by TLC. Once the starting material is consumed to the desired level, quench the reaction to prevent further reaction to the di-substituted product.
Question 4: My final product is difficult to purify. What purification strategies do you recommend?
Answer:
Purification can be challenging due to the similar polarities of the desired product and its byproducts. A multi-step approach is often necessary:
-
Aqueous Workup: After the reaction is complete, a standard aqueous workup will remove any remaining inorganic salts and the bulk of the ethanol.
-
Column Chromatography: This is the most effective method for separating the desired product from its isomers and other organic impurities. A silica gel column with a non-polar eluent system (e.g., a gradient of ethyl acetate in hexanes) is typically effective.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent (e.g., ethanol or isopropanol) can be an excellent final purification step to remove minor impurities and obtain a highly pure product.
Frequently Asked Questions (FAQs)
Q1: What is the underlying mechanism for the synthesis of this compound?
A1: The synthesis proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism, also known as an addition-elimination mechanism.[4][6] The key steps are:
-
Nucleophilic Attack: The ethoxide ion (a strong nucleophile) attacks the carbon atom bearing a chlorine atom that is ortho to the electron-withdrawing nitro group.
-
Formation of a Meisenheimer Complex: This attack forms a resonance-stabilized anionic intermediate called a Meisenheimer complex.[4] The negative charge is delocalized over the aromatic ring and the nitro group.
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the chloride ion (a good leaving group), yielding the final product.
Q2: Why is the substitution ortho to the nitro group favored over the meta position?
A2: The nitro group is a strong electron-withdrawing group. When the nucleophile attacks at the ortho or para position relative to the nitro group, the negative charge of the Meisenheimer complex can be delocalized onto the oxygen atoms of the nitro group through resonance.[3][6] This provides significant stabilization to the intermediate. Attack at the meta position does not allow for this resonance stabilization, making the corresponding intermediate much higher in energy and the reaction pathway less favorable.[4]
Q3: What analytical techniques are best for characterizing the final product and its impurities?
A3: A combination of techniques is recommended for full characterization:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities and confirming the molecular weight of the product and byproducts.[7]
-
High-Performance Liquid Chromatography (HPLC): The gold standard for assessing the purity of the final product and quantifying non-volatile impurities.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information to confirm the identity of the desired product and can be used to identify the structure of unknown impurities.[7]
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups in the final product.
Experimental Protocols
Protocol 1: Synthesis of this compound
Materials:
-
2,5-Dichloronitrobenzene
-
Sodium ethoxide
-
Anhydrous ethanol
-
Diethyl ether
-
Saturated aqueous sodium chloride (brine)
-
Anhydrous magnesium sulfate
Procedure:
-
In a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,5-dichloronitrobenzene (1.0 eq) in anhydrous ethanol.
-
Add sodium ethoxide (1.1 eq) to the solution.
-
Heat the reaction mixture to reflux and monitor the progress of the reaction by TLC (e.g., using a 1:9 ethyl acetate/hexanes eluent system).
-
Once the starting material is consumed, cool the reaction mixture to room temperature.
-
Remove the ethanol under reduced pressure.
-
Partition the residue between diethyl ether and water.
-
Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: GC-MS Analysis of Crude Product
Objective: To identify the components of the crude reaction mixture.
Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).[7]
GC Conditions:
-
Column: HP-5ms capillary column (or equivalent).
-
Carrier Gas: Helium.
-
Inlet Temperature: 250 °C.
-
Oven Program: Start at 100 °C, hold for 2 min, ramp to 250 °C at 10 °C/min, hold for 5 min.[7]
MS Conditions:
Sample Preparation: Dilute a small aliquot of the crude product in a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).
Data Analysis: Identify the peaks in the chromatogram by comparing their mass spectra with a library of known compounds. The expected molecular ion peaks are:
-
This compound: m/z = 201
-
2,5-Dichloronitrobenzene: m/z = 191
-
1,2-Diethoxy-4-nitrobenzene: m/z = 211
-
4-Chloro-2-nitrophenol: m/z = 173
Data Presentation
Table 1: Common Reactants and Products
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| 2,5-Dichloronitrobenzene | C₆H₃Cl₂NO₂ | 192.00 |
| Sodium Ethoxide | C₂H₅NaO | 68.05 |
| This compound | C₈H₈ClNO₃ | 201.61 |
| 2-Chloro-1-ethoxy-4-nitrobenzene | C₈H₈ClNO₃ | 201.61 |
| 1,2-Diethoxy-4-nitrobenzene | C₁₀H₁₃NO₄ | 211.21 |
| 4-Chloro-2-nitrophenol | C₆H₄ClNO₃ | 173.55 |
Visualizations
Caption: A troubleshooting workflow for identifying and resolving common issues in the synthesis.
References
-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Chemistry LibreTexts. (2025). 3.7: Nucleophilic Aromatic Substitution. Retrieved from [Link]
-
BYJU'S. (n.d.). Nucleophilic aromatic substitution. Retrieved from [Link]
-
Dalal Institute. (n.d.). Aromatic Nucleophilic Substitution. Retrieved from [Link]
-
Master Organic Chemistry. (2014). The Williamson Ether Synthesis. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Williamson ether synthesis – Knowledge and References. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Williamson Ether Synthesis. Retrieved from [Link]
-
LookChem. (n.d.). 4-Chloro-1-ethoxy-2-nitrobenzene. Retrieved from [Link]
-
International Agency for Research on Cancer. (2018). Some nitrobenzenes and other industrial chemicals. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 119. Retrieved from [Link]
-
Science Learning Center. (n.d.). Experiment : Williamson Ether Synthesis of Ethoxybenzene. Retrieved from [Link]
-
Chegg.com. (2021). Solved Synthesis of 2-chloro-1-ethoxy-4-nitrobenzene When. Retrieved from [Link]
-
Biotech Spain. (2025). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Retrieved from [Link]
-
Australian Industrial Chemicals Introduction Scheme. (2022). Benzene, 1,4-dichloro-2-nitro- (2,5-dichloronitrobenzene) - Evaluation statement. Retrieved from [Link]
-
ResearchGate. (2010). Reaction conditions and product characterization of ethoxylated products. Retrieved from [Link]
-
International Agency for Research on Cancer. (1996). Printing processes and printing inks, carbon black and some nitro compounds. In IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65. Retrieved from [Link]
-
Waters. (n.d.). Impurities Application Notebook. Retrieved from [Link]
-
PubChem. (n.d.). 1-Chloro-2-ethoxy-4-nitrobenzene. Retrieved from [Link]
-
Sciencemadness.org. (2021). Synthesis of 4-chloro-2-nitrophenol. Retrieved from [Link]
-
PubChem. (n.d.). 2,5-Dichloronitrobenzene. Retrieved from [Link]
-
Organic Syntheses. (n.d.). 2,6-dichloronitrobenzene. Retrieved from [Link]
- Google Patents. (1959). US2876267A - Purification of 4-chloronitrotoluenes.
-
PrepChem.com. (n.d.). Preparation of 4-chloro-2-nitrophenol. Retrieved from [Link]
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. prepchem.com [prepchem.com]
- 6. byjus.com [byjus.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. biotech-spain.com [biotech-spain.com]
Technical Support Center: Catalyst Deactivation in 4-Chloro-2-ethoxy-1-nitrobenzene Hydrogenation
Welcome to the technical support center for the catalytic hydrogenation of 4-Chloro-2-ethoxy-1-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst deactivation in this specific and crucial transformation. As your senior application scientist, my goal is to provide not just procedural steps, but the underlying scientific rationale to empower you to troubleshoot effectively, optimize your process, and prevent future setbacks.
The selective hydrogenation of the nitro group in this compound to yield 4-Chloro-2-ethoxyaniline is a pivotal step in the synthesis of many pharmaceutical intermediates. However, the catalyst's performance can degrade over time, leading to decreased reaction rates, poor selectivity, and process inefficiencies. This guide provides a structured approach to diagnosing, troubleshooting, and preventing common catalyst deactivation issues.
Frequently Asked Questions (FAQs)
Here we address the most common initial queries regarding catalyst deactivation in this process.
Q1: My reaction has stopped or slowed down significantly. What is the most likely cause?
A gradual decline in catalyst activity is the hallmark of deactivation. The primary causes can be broadly categorized into chemical, thermal, and mechanical issues.[1] For this specific substrate, the most common culprits are poisoning by impurities or reaction intermediates, and fouling (coking) where carbonaceous material deposits on the catalyst surface.[2][3][4]
Q2: I'm observing an increased amount of the dehalogenated byproduct (2-ethoxyaniline). Why is this happening?
This indicates a loss of chemoselectivity. This is often caused by overly harsh reaction conditions (high temperature or hydrogen pressure) or changes to the catalyst's active sites.[5] The production of hydrogen chloride (HCl) from this side reaction can further poison or modify the catalyst, exacerbating the problem.[6] Certain catalysts, particularly palladium, can be more prone to promoting hydrodechlorination under specific conditions.[7]
Q3: Can I regenerate my deactivated catalyst, or do I need to replace it?
Regeneration is often possible, but its success depends on the deactivation mechanism.[1]
-
Fouling/Coking: Can often be reversed by a controlled high-temperature calcination (oxidation) to burn off deposits.
-
Reversible Poisoning: Some poisons can be removed by washing or thermal treatment.
-
Sintering or Irreversible Poisoning: These are generally permanent and require catalyst replacement.[8][9]
Q4: Which catalyst is best to avoid deactivation for this reaction?
While noble metal catalysts like Platinum (Pt) and Palladium (Pd) are highly active, they can also promote dehalogenation.[5] Sulfided platinum catalysts have shown excellent selectivity by mitigating this side reaction.[10] Non-noble metal catalysts, such as those based on Nickel (Ni) or Cobalt (Co), are being explored as cost-effective alternatives, and their deactivation pathways differ from noble metals.[11][12] The choice of support material (e.g., activated carbon, alumina) is also critical, as it influences metal dispersion and stability.[13][14]
Troubleshooting Guide: From Problem to Solution
This section provides a systematic approach to diagnosing and resolving specific issues encountered during the hydrogenation of this compound.
Problem 1: Gradual or Rapid Loss of Catalytic Activity
A decline in the conversion rate over time is the most direct sign of deactivation. The troubleshooting path depends on identifying the root cause.
dot
Caption: Troubleshooting workflow for catalyst activity loss.
Potential Cause A: Catalyst Poisoning Poisoning occurs when chemical species bind strongly to the active sites, rendering them inactive.[8]
-
Mechanism: Impurities in the feedstock (e.g., sulfur, phosphorus) or byproducts from side reactions (e.g., HCl from dehalogenation) can act as poisons.[6][8] The strong adsorption of these molecules blocks reactant access to the catalytic surface.
-
How to Diagnose:
-
Feedstock Analysis: Analyze your starting material, solvent, and hydrogen gas for common poisons like sulfur compounds.
-
Product Analysis: Monitor for an increase in dehalogenated byproducts, which points to in-situ generation of HCl.[6]
-
Catalyst Characterization: Use X-ray Photoelectron Spectroscopy (XPS) on the spent catalyst to detect the elemental composition of the surface. The presence of unexpected elements (S, P, etc.) is a strong indicator of poisoning.[1][15]
-
-
Solution:
-
Purify Inputs: Implement purification steps for the substrate and solvent. Use high-purity hydrogen.
-
Optimize Conditions: Lower the reaction temperature to disfavor the dehalogenation side reaction, thereby reducing the formation of HCl poison.
-
Scavengers: In some systems, adding a mild, non-reactive base can scavenge in-situ generated acids.
-
Potential Cause B: Fouling (Coking) Fouling is the physical deposition of carbonaceous materials (coke) onto the catalyst surface, blocking pores and active sites.[2][4]
-
Mechanism: At higher temperatures, organic molecules (substrate, product, or solvent) can decompose or polymerize on the catalyst surface, forming heavy, non-volatile carbon deposits.
-
How to Diagnose:
-
Visual Inspection: The catalyst may appear darker or clumped.
-
Thermogravimetric Analysis (TGA): TGA of the spent catalyst will show a weight loss at high temperatures under an oxidizing atmosphere, corresponding to the combustion of carbon deposits.[16]
-
Elemental Analysis: A significant increase in the carbon content of the spent catalyst compared to the fresh one is a clear sign of coking.[16]
-
-
Solution:
-
Optimize Temperature: Operate at the lowest temperature that still provides an acceptable reaction rate.
-
Solvent Choice: Ensure the solvent is stable under the reaction conditions.
-
Catalyst Regeneration: See the protocol below.
-
Potential Cause C: Thermal Degradation (Sintering) Sintering is the agglomeration of small metal nanoparticles into larger ones at elevated temperatures, leading to a decrease in the active surface area.[3][8]
-
Mechanism: This is a thermodynamically driven process to reduce the high surface energy of small nanoparticles. It is irreversible.
-
How to Diagnose:
-
Transmission Electron Microscopy (TEM): Comparing TEM images of fresh and spent catalysts will reveal an increase in the average metal particle size.[15]
-
Chemisorption: Techniques like H₂ pulse chemisorption will show a decreased uptake of gas, indicating a loss of accessible active metal sites.[16]
-
BET Surface Area Analysis: A significant reduction in the catalyst's specific surface area can indicate pore collapse or sintering.[1]
-
-
Solution:
-
Strict Temperature Control: Avoid temperature overshoots in the reactor. Ensure efficient heat removal, as the hydrogenation of nitro groups is highly exothermic.
-
Catalyst Support: Choose a support with strong metal-support interactions to anchor the nanoparticles and inhibit their migration.
-
Catalyst Replacement: Sintering is irreversible, and the catalyst must be replaced.
-
Protocols and Methodologies
Protocol 1: Regeneration of a Fouled Catalyst via Calcination
This protocol is for catalysts deactivated by carbon deposition. Warning: Perform in a well-ventilated fume hood.
-
Catalyst Recovery: After the reaction, filter the catalyst from the reaction mixture.
-
Solvent Wash: Wash the recovered catalyst thoroughly with a clean solvent (e.g., the reaction solvent or a more volatile one like ethanol) to remove any adsorbed organic species.
-
Drying: Dry the catalyst in a vacuum oven at a low temperature (e.g., 80-100 °C) until a constant weight is achieved.
-
Calcination:
-
Place the dried catalyst in a ceramic crucible and load it into a tube furnace.
-
Begin flowing a dilute stream of air or an inert gas with a low percentage of oxygen (e.g., 5% O₂ in N₂) over the catalyst.
-
Slowly ramp the temperature (e.g., 2-5 °C/min) to a target temperature, typically between 300-500 °C. The exact temperature depends on the catalyst's thermal stability.
-
Hold at the target temperature for 2-4 hours to ensure complete combustion of the coke.
-
Cool down slowly to room temperature under an inert gas (N₂) flow.
-
-
Re-reduction (if applicable): Before reuse, the oxidized metal catalyst must be re-reduced. Heat the catalyst under a hydrogen flow according to the manufacturer's activation procedure.
-
Validation: Test the activity of the regenerated catalyst on a small scale to confirm the restoration of performance.
Protocol 2: Characterizing a Spent Catalyst
A multi-technique approach is essential for an accurate diagnosis of the deactivation mechanism.
dot
Caption: Experimental workflow for diagnosing catalyst deactivation.
| Analytical Technique | Information Provided | Inferred Deactivation Mechanism |
| BET Surface Area | Measures the total surface area and pore size distribution. | A significant decrease suggests Sintering or Fouling (pore blockage).[1] |
| TEM (Transmission Electron Microscopy) | Visualizes metal nanoparticles and measures their size distribution. | An increase in average particle size is direct evidence of Sintering .[15] |
| XPS (X-ray Photoelectron Spectroscopy) | Determines the elemental composition and chemical states on the catalyst surface. | Detects the presence of poisons (e.g., S, Cl, P) and changes in the metal's oxidation state.[1][15] |
| TGA (Thermogravimetric Analysis) | Measures weight changes as a function of temperature. | Weight loss during heating in air indicates combustion of carbon deposits (Fouling/Coking ).[16] |
| TPD (Temperature-Programmed Desorption) | Measures the strength of adsorption of molecules on the surface. | Can provide insights into how strongly poisons or reactants are binding to the active sites.[1] |
Mechanisms of Catalyst Deactivation
Understanding the fundamental mechanisms is key to prevention. The three primary modes of deactivation are poisoning, fouling, and thermal degradation.[3][8]
dot
Sources
- 1. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 2. researchgate.net [researchgate.net]
- 3. ammoniaknowhow.com [ammoniaknowhow.com]
- 4. asianpubs.org [asianpubs.org]
- 5. Highly efficient catalytic hydrogenation of p -chloronitrobenzene: the synergistic effect and hybrid nano-structure - Nanoscale Advances (RSC Publishing) DOI:10.1039/D4NA00870G [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. scispace.com [scispace.com]
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- 10. Selective catalytic hydrogenation of nitro groups in the presence of activated heteroaryl halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Hydrogenation of substituted nitroaromatics on non-noble metal catalysts: mechanistic insights to improve selectivity - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 12. Hydrogenation of 4-nitrochlorobenzene catalysed by cobalt nanoparticles supported on nitrogen-doped activated carbon - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
- 14. Hydrogenation of ortho-nitrochlorobenzene on activated carbon supported platinum catalysts - PMC [pmc.ncbi.nlm.nih.gov]
- 15. mdpi.com [mdpi.com]
- 16. abdn.elsevierpure.com [abdn.elsevierpure.com]
Technical Support Center: Purity Assessment of 4-Chloro-2-ethoxy-1-nitrobenzene
Welcome to the technical support center for the analytical purity assessment of 4-Chloro-2-ethoxy-1-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting, frequently asked questions (FAQs), and validated experimental protocols. Our focus is on ensuring the scientific integrity and reliability of your analytical results.
Introduction to Purity Assessment of this compound
This compound is a key intermediate in various synthetic pathways. Its purity is paramount as impurities can affect reaction yields, introduce unwanted side products, and compromise the safety and efficacy of final products in pharmaceutical applications. Therefore, robust analytical methods are essential for accurate purity determination and impurity profiling.
This guide will primarily focus on High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) as the principal analytical techniques for purity assessment. Spectroscopic methods will also be discussed for structural confirmation and identification.
Part 1: Troubleshooting Guides
High-Performance Liquid Chromatography (HPLC) Troubleshooting
HPLC is a powerful technique for separating and quantifying this compound from its potential impurities.[1] However, various issues can arise during analysis.
Issue 1: Peak Tailing or Fronting
-
Question: My peak for this compound is showing significant tailing. What could be the cause and how do I fix it?
-
Answer: Peak tailing for nitroaromatic compounds is often due to interactions with active sites on the column packing material, particularly acidic silanol groups.[2]
-
Causality: The lone pair of electrons on the oxygen atoms of the nitro and ethoxy groups, as well as the chloro substituent, can interact with residual silanols on the silica-based stationary phase. This secondary interaction leads to a portion of the analyte being retained longer, resulting in a tailed peak.
-
Troubleshooting Steps:
-
Mobile Phase pH: Ensure the mobile phase pH is appropriate. For nitroaromatic compounds, a slightly acidic mobile phase (e.g., using 0.1% formic or phosphoric acid) can help suppress the ionization of silanol groups, thereby reducing peak tailing.[2][3][4]
-
Buffer Concentration: If using a buffer, ensure its concentration is sufficient to maintain a constant pH and mask silanol interactions.[2]
-
Column Choice: Consider using a column with a highly inert stationary phase (end-capped) to minimize silanol interactions.
-
Sample Overload: Injecting too much sample can lead to peak distortion. Try reducing the injection volume or sample concentration.[2]
-
-
Issue 2: Inconsistent Retention Times
-
Question: The retention time for my main peak is drifting between injections. What should I check?
-
Answer: Retention time instability is a common issue in HPLC and can be caused by several factors.[5][6]
-
Causality: Changes in mobile phase composition, flow rate, or column temperature can all lead to shifts in retention time.
-
Troubleshooting Steps:
-
Mobile Phase Preparation: Ensure the mobile phase is prepared fresh and accurately. If using a gradient, ensure the pump's proportioning valves are functioning correctly.[6] You can verify this by running a gradient step test.[2]
-
System Equilibration: Allow sufficient time for the column to equilibrate with the mobile phase before starting a sequence.[6]
-
Temperature Control: Use a column oven to maintain a constant temperature, as fluctuations can significantly impact retention.[6][7]
-
Pump Performance: Check for leaks in the pump or fluctuations in backpressure, which could indicate issues with check valves or seals.[6]
-
-
Issue 3: Ghost Peaks
-
Question: I am observing unexpected peaks ("ghost peaks") in my chromatogram, even in blank injections. Where are they coming from?
-
Answer: Ghost peaks are typically due to contaminants in the mobile phase, sample carryover from the injector, or impurities from the sample itself that are strongly retained and elute in subsequent runs.
-
Causality: Contaminants can be introduced from solvents, glassware, or the sample matrix. Carryover occurs when traces of a previous injection remain in the injector loop or on the needle.
-
Troubleshooting Steps:
-
Mobile Phase Purity: Use high-purity HPLC-grade solvents and freshly prepared mobile phases.
-
Injector Cleaning: Implement a robust needle wash protocol between injections, using a strong solvent to remove any residual sample.[8]
-
Blank Injections: Run a blank injection (mobile phase only) to determine if the ghost peaks are from the system or the sample.
-
Column Flushing: If contamination is suspected on the column, flush it with a strong solvent.[8]
-
-
Gas Chromatography (GC) Troubleshooting
GC is well-suited for the analysis of volatile and semi-volatile compounds like this compound.
Issue 1: Poor Peak Shape (Tailing)
-
Question: My GC peaks are tailing. What are the likely causes?
-
Answer: Peak tailing in GC can result from several factors, including active sites in the system, improper injection technique, or column degradation.
-
Causality: Active sites in the inlet liner or on the column can cause unwanted interactions with the analyte. Non-volatile residues from previous injections can also create active sites.
-
Troubleshooting Steps:
-
Inlet Maintenance: Regularly replace the inlet liner and septum. Use a deactivated liner to minimize active sites.
-
Column Conditioning: Condition the column according to the manufacturer's instructions to remove any contaminants and ensure a stable baseline.
-
Injection Technique: Ensure a fast and clean injection to minimize band broadening in the inlet.
-
Sample Matrix: If the sample contains non-volatile components, they can accumulate in the inlet and on the column, leading to peak tailing. Consider sample cleanup if necessary.
-
-
Issue 2: Irreproducible Peak Areas
-
Question: I'm seeing significant variation in peak areas for replicate injections. What could be the problem?
-
Answer: Inconsistent peak areas in GC often point to issues with the injection process or system leaks.
-
Causality: Leaks in the injection port or septum can lead to sample loss. Inconsistent syringe filling or dispensing can also cause variability.
-
Troubleshooting Steps:
-
Check for Leaks: Perform a leak check on the inlet system, paying close attention to the septum and gas connections.
-
Autosampler vs. Manual Injection: If using an autosampler, ensure the syringe is functioning correctly. For manual injections, practice a consistent and reproducible technique.
-
Sample Volatility: Ensure the sample solvent is appropriate and that there is no selective evaporation of the solvent or analyte from the syringe needle before injection.
-
-
Part 2: Frequently Asked Questions (FAQs)
-
Q1: Which is the better technique for purity assessment of this compound: HPLC or GC?
-
A1: Both techniques are suitable. The choice often depends on the specific requirements of the analysis and the available instrumentation.[9] HPLC is generally preferred for non-volatile impurities and offers a wider range of stationary phases for method development.[1] GC, particularly when coupled with a mass spectrometer (GC-MS), provides excellent sensitivity and structural information for volatile impurities.[10][11]
-
-
Q2: What are the potential impurities I should look for in this compound?
-
A2: Potential impurities can arise from starting materials, side reactions during synthesis, or degradation. These may include isomers (e.g., 2-Chloro-4-ethoxy-1-nitrobenzene), related chlorinated nitroaromatic compounds, and precursors.[10] It is crucial to have reference standards for potential impurities to confirm their identity and for accurate quantification.
-
-
Q3: How do I validate my analytical method for purity assessment?
-
A3: Method validation is essential to ensure that the analytical procedure is suitable for its intended purpose.[12][13] Key validation parameters, as outlined by the International Council for Harmonisation (ICH) guidelines, include:
-
Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components.[14][15]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[15]
-
Accuracy: The closeness of the test results to the true value.[16]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.[16]
-
Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantified with acceptable precision and accuracy, respectively.[16]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters.[16]
-
-
-
Q4: Can I use spectroscopic methods for purity assessment?
-
A4: While spectroscopic methods like NMR and IR are powerful for structural elucidation and identification, they are generally not used for quantitative purity assessment unless specific quantitative methods (qNMR) are developed and validated.[17] They are, however, invaluable for confirming the identity of the main component and any isolated impurities. Mass spectrometry (MS), often coupled with a chromatographic technique, is excellent for both identification and quantification.[10]
-
Part 3: Experimental Protocols and Data
Protocol 1: HPLC-UV Method for Purity Assessment
This protocol provides a starting point for the development of a robust HPLC method.
Instrumentation:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)
Chromatographic Conditions:
| Parameter | Value |
|---|---|
| Mobile Phase | Acetonitrile:Water (60:40 v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Prepare a stock solution of this compound in the mobile phase at a concentration of 1 mg/mL.
-
Dilute the stock solution to a working concentration of approximately 0.1 mg/mL for analysis.
Protocol 2: GC-MS Method for Impurity Profiling
This protocol is suitable for identifying and quantifying volatile impurities.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (MS)
-
Capillary column (e.g., HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness)
GC Conditions:
| Parameter | Value |
|---|---|
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Oven Program | Start at 100 °C, hold for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Injection Mode | Split (20:1) |
MS Conditions:
| Parameter | Value |
|---|---|
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 50-350 m/z |
| Source Temperature | 230 °C |
Sample Preparation:
-
Prepare a dilute solution of the sample in a volatile solvent like ethyl acetate (approximately 100 µg/mL).
Visualization of Workflows
Analytical Method Selection Workflow
Caption: Decision workflow for selecting an analytical method.
HPLC Troubleshooting Logic
Caption: Logical flow for troubleshooting common HPLC issues.
References
- Validation of Impurity Methods, Part II. (2014). LCGC North America.
- Validation Of Analytical Methods For Pharmaceutical Analysis. (n.d.). EC-UNDP.
- Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance. (2025). Profound.
- VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. (n.d.). SciELO Brazil.
- Analytical method validation: A brief review. (n.d.).
- Validating the Structure of 4-Ethoxy-2-fluoro-1-nitrobenzene: A Compar
- Analytical methods for biological and environmental samples. (n.d.).
- Troubleshooting in HPLC: A Review. (n.d.). IJSDR.
- Benzene, 4-chloro-1-ethoxy-2-nitro-. (n.d.). NIST WebBook.
- HPLC Troubleshooting Guide. (n.d.). Sigma-Aldrich.
- HPLC Troubleshooting Guide. (n.d.). SCION Instruments.
- HPLC Troubleshooting Guide. (n.d.).
- HPLC Troubleshooting Guide. (n.d.). YMC.
- Chloronitrobenzenes. (n.d.).
- Benzene,4-chloro-2-ethoxy-1-nitro-. (n.d.). Alfa Chemistry.
- This compound. (2023). ChemicalBook.
- Exposure D
- 1-CHLORO-4-NITROBENZENE. (2002). OECD.
- Determination of nitrobenzenes and nitrochlorobenzenes in water samples using dispersive liquid-liquid microextraction and gas chromatography-mass spectrometry. (2011).
- A Comparative Guide to Analytical Methods for Purity Determination of 4-Ethoxy-2-hydroxybenzaldehyde. (n.d.). Benchchem.
- 1,2-BIS-(2-CHLORO-ETHOXY)-4-NITRO-BENZENE. (n.d.). Sigma-Aldrich.
- Separation of 1-Chloro-4-nitrobenzene on Newcrom R1 HPLC column. (2018). SIELC Technologies.
- 1-Chloro-2-(methoxymethyl)-4-nitrobenzene. (n.d.). PubChem.
- 4-Chloro-1-ethyl-2-nitrobenzene. (n.d.). PubChem.
- 2-Chloro-4-methoxy-1-nitrobenzene. (n.d.). PubChem.
- Comparative Guide to Analytical Methods for 5-Chloro-2-methyl-4-nitrophenol Quantific
- Separation of 1-Chloro-2-nitrobenzene on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.
- This compound CAS 29604-25-9 wiki. (n.d.). Guidechem.
- 1-Chloro-2-nitrobenzene. (2001).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. hplc.eu [hplc.eu]
- 3. 1-Chloro-4-nitrobenzene | SIELC Technologies [sielc.com]
- 4. Separation of 1-Chloro-2-nitrobenzene on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. HPLC Troubleshooting Guide [sigmaaldrich.com]
- 6. HPLC Troubleshooting Guide [scioninstruments.com]
- 7. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 8. ijsdr.org [ijsdr.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. researchgate.net [researchgate.net]
- 12. ec-undp-electoralassistance.org [ec-undp-electoralassistance.org]
- 13. particle.dk [particle.dk]
- 14. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 15. scielo.br [scielo.br]
- 16. wjarr.com [wjarr.com]
- 17. Benzene, 4-chloro-1-ethoxy-2-nitro [webbook.nist.gov]
Validation & Comparative
A Comparative Guide to the Analytical Characterization of 4-Chloro-2-ethoxy-1-nitrobenzene
For researchers and professionals in drug development and chemical synthesis, the unambiguous structural confirmation of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth analysis of the expected ¹H NMR spectrum of 4-Chloro-2-ethoxy-1-nitrobenzene, a substituted aromatic compound with potential applications in medicinal chemistry and materials science. We will delve into the principles of spectral interpretation for this specific molecule, compare the utility of ¹H NMR with other common analytical techniques, and provide actionable experimental protocols.
The Central Role of ¹H NMR in Structural Elucidation
Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy stands as a primary and indispensable tool for the structural analysis of organic molecules. Its ability to provide detailed information about the chemical environment, connectivity, and relative number of protons in a molecule makes it a powerful first-line technique for identity confirmation and purity assessment.
Predicting the ¹H NMR Spectrum of this compound
The structure of this compound features a benzene ring with three distinct substituents: a strongly electron-withdrawing nitro group (-NO₂), a moderately electron-donating ethoxy group (-OCH₂CH₃), and an electron-withdrawing but ortho-para directing chloro group (-Cl). These groups exert significant influence on the chemical shifts of the aromatic protons.
The nitro group is a powerful deshielding group, meaning it draws electron density away from the aromatic ring, causing the protons to resonate at a higher chemical shift (further downfield). This effect is most pronounced for protons ortho and para to the nitro group. The ethoxy group, conversely, is an electron-donating group, which shields the aromatic protons, causing them to resonate at a lower chemical shift (further upfield). The chloro group has a more complex effect, being inductively withdrawing but having lone pairs that can participate in resonance, leading to a net deshielding effect that is less pronounced than that of the nitro group.
Based on these principles and analysis of similar structures, we can predict the following signals for the aromatic and ethoxy protons:
| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |
| H-3 | ~7.8 - 8.0 | d | ~2-3 Hz (meta coupling) | This proton is ortho to the strongly deshielding nitro group, leading to a significant downfield shift. It will appear as a doublet due to coupling with H-5. |
| H-5 | ~7.5 - 7.7 | dd | J(ortho) ≈ 8-9 Hz, J(meta) ≈ 2-3 Hz | This proton is ortho to the chloro group and meta to the nitro and ethoxy groups. It will be a doublet of doublets due to coupling with H-6 (ortho) and H-3 (meta). |
| H-6 | ~7.0 - 7.2 | d | ~8-9 Hz (ortho coupling) | This proton is ortho to the electron-donating ethoxy group, shifting it upfield relative to the other aromatic protons. It will be a doublet due to coupling with H-5. |
| -OCH₂- | ~4.1 - 4.3 | q | ~7 Hz (vicinal coupling) | The methylene protons of the ethoxy group are adjacent to an oxygen atom, deshielding them. They will appear as a quartet due to coupling with the three methyl protons. |
| -CH₃ | ~1.4 - 1.6 | t | ~7 Hz (vicinal coupling) | The methyl protons of the ethoxy group are further from the electronegative oxygen and will appear as a triplet due to coupling with the two methylene protons. |
A Comparative Look at Alternative Analytical Techniques
While ¹H NMR is a powerful tool, a comprehensive characterization of this compound often necessitates the use of complementary analytical methods.
| Technique | Information Provided | Advantages | Limitations |
| ¹³C NMR Spectroscopy | Number and chemical environment of carbon atoms. | Provides a direct count of unique carbons and information about their hybridization and electronic environment. | Lower sensitivity than ¹H NMR, requiring more sample or longer acquisition times.[1] |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Provides the exact molecular weight, confirming the molecular formula. Fragmentation patterns can offer structural clues. | Isomers often cannot be distinguished by mass alone. |
| Infrared (IR) Spectroscopy | Presence of specific functional groups. | Excellent for identifying characteristic functional groups like the nitro group (strong absorptions around 1530-1500 cm⁻¹ and 1365-1345 cm⁻¹) and C-O bonds. | Provides limited information about the overall molecular skeleton. |
| High-Performance Liquid Chromatography (HPLC) | Purity and quantification. | A powerful technique for separating the target compound from impurities and determining its concentration.[2] | Does not provide direct structural information. |
| UV-Visible Spectroscopy | Information about conjugated systems. | Can confirm the presence of the aromatic ring and the influence of substituents on its electronic transitions. | Provides limited structural detail. |
Experimental Protocols for Robust Analysis
To ensure the acquisition of high-quality, reproducible data, adherence to validated experimental protocols is paramount.
Protocol 1: ¹H NMR Spectroscopy
Objective: To obtain a high-resolution ¹H NMR spectrum for the structural elucidation of this compound.
Methodology:
-
Sample Preparation: Accurately weigh 5-25 mg of the sample.[3] Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a clean, dry vial.
-
Filtration: To remove any particulate matter that could degrade spectral quality, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[3]
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the NMR tube for accurate chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Place the NMR tube in the spectrometer's autosampler or manually insert it into the magnet.
-
Spectrometer Setup:
-
Lock onto the deuterium signal of the solvent.
-
Shim the magnetic field to optimize its homogeneity and achieve sharp spectral lines.
-
Set appropriate acquisition parameters (e.g., pulse angle, acquisition time, relaxation delay).
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID).
-
Phase the resulting spectrum.
-
Calibrate the chemical shift axis using the TMS signal.
-
Integrate the signals to determine the relative ratios of the different types of protons.
-
Analyze the multiplicities and coupling constants to deduce the connectivity of the protons.
-
Figure 1. A streamlined workflow for the acquisition and analysis of a ¹H NMR spectrum.
Protocol 2: Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To determine the molecular weight and assess the purity of this compound.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a volatile organic solvent such as dichloromethane or ethyl acetate.
-
Instrument Setup:
-
Install a suitable capillary column (e.g., a non-polar DB-5ms column).
-
Set the injector temperature (e.g., 250 °C) and the transfer line temperature (e.g., 280 °C).
-
Program the oven temperature with a suitable gradient (e.g., start at 50 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min).
-
-
Injection: Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
-
Data Acquisition: The sample components are separated in the GC column and then ionized and detected by the mass spectrometer.
-
Data Analysis:
-
Analyze the chromatogram to assess the purity of the sample.
-
Examine the mass spectrum of the main peak to determine the molecular ion and analyze the fragmentation pattern for structural confirmation.
-
Figure 2. The synergistic relationship between different analytical techniques for comprehensive structural elucidation.
Conclusion: An Integrated Approach to Structural Verification
The structural analysis of this compound is most effectively achieved through a multi-technique, integrated approach. While ¹H NMR spectroscopy provides the most detailed initial picture of the molecular structure, its findings should be corroborated by other methods. Mass spectrometry confirms the molecular formula, IR spectroscopy verifies the presence of key functional groups, and chromatographic techniques establish purity. By combining the insights from these complementary methods, researchers can achieve a high level of confidence in the identity and quality of their synthesized compounds, a critical step in the journey of drug discovery and development.
References
-
University of Rochester. NMR Sample Preparation. [Link]
-
Iowa State University Chemical Instrumentation Facility. NMR Sample Preparation. [Link]
- Gounden, N. (2023). Modern Analytical Technique for Characterization Organic Compounds. International Journal of Research and Development in Pharmacy & Life Sciences, 12(5), 1-5.
-
PubChem. 1-Chloro-2-ethoxy-4-nitrobenzene. [Link]
-
Wolfender, J. L., Rudaz, S., Choi, Y. H., & Kim, H. K. (2013). Comparison of analytical techniques for the identification of bioactive compounds from natural products. Current opinion in chemical biology, 17(3), 327-336. [Link]
Sources
A Comparative Guide to Nucleophilic Aromatic Substitution: The Case of 4-Chloro-2-ethoxy-1-nitrobenzene
In the landscape of synthetic organic chemistry, Nucleophilic Aromatic Substitution (SNAr) stands as a cornerstone reaction for the functionalization of aromatic rings, particularly in the development of pharmaceuticals and fine chemicals. The efficiency of an SNAr reaction is exquisitely sensitive to the substitution pattern of the aromatic substrate. This guide provides an in-depth, data-supported comparison of 4-Chloro-2-ethoxy-1-nitrobenzene against other canonical substituted nitrobenzenes, offering researchers and process chemists a framework for substrate selection and reaction optimization.
The Underpinnings of SNAr: An Addition-Elimination Pathway
Unlike the more familiar nucleophilic substitutions at sp³-hybridized carbons (SN1/SN2), the SNAr reaction does not proceed in a single step or via a simple carbocation. Instead, it follows a two-step addition-elimination mechanism .[1] The reaction is contingent upon the aromatic ring being "activated," meaning it is rendered electron-deficient by the presence of potent electron-withdrawing groups (EWGs).[2]
The critical steps are:
-
Nucleophilic Addition (Rate-Determining Step): A nucleophile attacks the carbon atom bearing the leaving group. This temporarily disrupts the ring's aromaticity, forming a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex .[1][3] The stability of this intermediate is the single most important factor governing the reaction rate.
-
Elimination (Fast Step): The leaving group is expelled, and the aromaticity of the ring is restored, yielding the final product.[4]
The reaction rate is profoundly influenced by three key factors:
-
Electron-Withdrawing Groups (EWGs): The presence of strong EWGs, such as a nitro group (-NO₂), is essential. These groups must be positioned ortho or para to the leaving group to effectively stabilize the negative charge of the Meisenheimer complex through resonance.[1][5] Meta-positioned groups offer minimal stabilization and thus have a much smaller effect on reactivity.[3]
-
The Leaving Group: The rate-determining step is the formation of the Meisenheimer complex, not the cleavage of the carbon-leaving group bond.[6] Therefore, the bond strength is less important than the ability of the leaving group to stabilize the forming negative charge through its inductive effect. This leads to the characteristic reactivity trend for halogens in SNAr: F > Cl > Br > I , a direct reversal of the trend seen in SN2 reactions.[6][7]
-
The Nucleophile: The rate is directly proportional to the strength and concentration of the nucleophile.[3]
Caption: The two-step addition-elimination pathway of the SNAr reaction.
Structural Dissection of this compound
The reactivity of this compound is a product of the interplay between its three substituents:
-
Nitro Group (-NO₂): Positioned at C1, it is the primary activating group. Its strong electron-withdrawing nature depletes the ring of electron density, making it susceptible to nucleophilic attack.
-
Chloro Group (-Cl): Located at C4, it serves as the leaving group. Crucially, it is para to the activating nitro group. This geometric arrangement is optimal, as it allows the nitro group to maximally stabilize the negative charge of the Meisenheimer intermediate via resonance.
-
Ethoxy Group (-OCH₂CH₃): Situated at C2, this group introduces a layer of complexity. The ethoxy group is electron-donating via resonance (+R effect) but electron-withdrawing via induction (-I effect) due to the oxygen's electronegativity. In the context of SNAr, where the ring needs to be electron-poor, its net effect can be deactivating. Furthermore, its position ortho to the site of nucleophilic attack (C4 is attacked, but the intermediate's charge is delocalized to C2) and ortho to the leaving group can introduce steric hindrance, potentially slowing the approach of the nucleophile.
A Head-to-Head Comparison: Reactivity Benchmarking
To contextualize the performance of this compound, we compare it against three standard SNAr substrates. The following table summarizes their relative reactivity, which is inferred from established principles of physical organic chemistry and kinetic studies on these systems.[8][9][10]
| Substrate | Structure | Key Features | Predicted Relative Reactivity |
| 4-Chloronitrobenzene | O₂N-C₆H₄-Cl | Baseline. Single nitro group para to the chloro leaving group. | 1 |
| This compound | O₂N-(EtO)C₆H₃-Cl | Target. Baseline with an added ortho-ethoxy group. | < 1 |
| 2,4-Dinitrochlorobenzene | (O₂N)₂-C₆H₃-Cl | Highly Activated. Two nitro groups (ortho and para) provide superior stabilization of the intermediate. | >> 1 |
| 4-Fluoro-1-nitrobenzene | O₂N-C₆H₄-F | Leaving Group Effect. Fluorine's high electronegativity strongly activates the ring for the initial attack. | > 1 |
Caption: The four substituted nitrobenzenes evaluated in this guide.
Discussion of Reactivity Trends
-
4-Chloronitrobenzene vs. This compound: The addition of the ethoxy group ortho to the chlorine is predicted to decrease the reaction rate compared to the baseline 4-chloronitrobenzene. This is due to two factors: 1) The electron-donating resonance effect of the ethoxy group slightly counteracts the electron-withdrawing effect of the nitro group, making the aromatic ring less electrophilic. 2) The ethoxy group may introduce steric hindrance that impedes the nucleophile's approach to the C4 carbon.
-
The Power of Dual Activation (2,4-Dinitrochlorobenzene): The presence of a second nitro group, positioned ortho to the leaving group, dramatically accelerates the reaction. Both nitro groups can participate in stabilizing the Meisenheimer complex, lowering the activation energy of the rate-determining step significantly.[1] Reactions with 2,4-dinitrochlorobenzene are often orders of magnitude faster than with their mono-nitro counterparts and can frequently proceed under milder conditions.[3]
-
The Fluorine Advantage (4-Fluoro-1-nitrobenzene): The superior performance of fluoroarenes in SNAr reactions is a hallmark of the mechanism.[11] Fluorine's immense electronegativity makes the carbon atom it's attached to (C4) highly electrophilic, accelerating the initial nucleophilic attack.[11] This effect on the rate-determining step far outweighs the fact that the C-F bond is stronger than the C-Cl bond. Computational studies confirm that the substitution of fluoride proceeds fastest due to the smallest loss of aromaticity during the reaction.[7]
Experimental Validation: A General Protocol
To provide a practical framework, the following protocol details a representative SNAr reaction. This self-validating system includes steps for reaction setup, monitoring, and product isolation, ensuring reproducibility.
Reaction: Synthesis of N-(4-nitrophenyl)piperidine from 1-fluoro-4-nitrobenzene.
Materials:
-
1-fluoro-4-nitrobenzene (1.0 eq)
-
Piperidine (1.1 eq)
-
Potassium Carbonate (K₂CO₃), anhydrous (1.2 eq)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Ethyl Acetate
-
Brine (saturated NaCl solution)
-
Water (deionized)
-
Magnesium Sulfate (MgSO₄), anhydrous
Procedure:
-
Reaction Setup: In a dry, round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 1-fluoro-4-nitrobenzene (1.0 eq) in anhydrous DMF (approx. 0.5 M concentration).
-
Reagent Addition: To the stirred solution, add piperidine (1.1 eq) followed by anhydrous potassium carbonate (1.2 eq).[12]
-
Heating and Monitoring: Heat the reaction mixture to 80 °C.[12] Monitor the reaction's progress by Thin Layer Chromatography (TLC), eluting with a mixture of ethyl acetate and hexanes. The disappearance of the starting material spot indicates reaction completion.
-
Workup - Quenching: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture into a separatory funnel containing water.
-
Workup - Extraction: Extract the aqueous layer three times with ethyl acetate.
-
Workup - Washing: Combine the organic extracts and wash them sequentially with water and then with brine to remove residual DMF and salts.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure N-(4-nitrophenyl)piperidine.
Caption: A typical workflow for performing and working up an SNAr reaction.
Conclusion and Outlook
The reactivity of substituted nitrobenzenes in SNAr reactions is a predictable yet nuanced interplay of electronic and steric factors. While the para-nitro group in This compound provides strong activation, the presence of the ortho-ethoxy group likely renders it less reactive than the simpler 4-chloronitrobenzene due to a combination of electronic donation and steric hindrance.
For researchers seeking maximal reactivity, doubly-activated substrates like 2,4-dinitrochlorobenzene or fluoro-analogues such as 4-fluoro-1-nitrobenzene represent superior choices, often allowing for milder reaction conditions and broader substrate scope. This guide serves as a foundational tool for making informed decisions in experimental design, enabling the strategic synthesis of complex molecules central to drug discovery and materials science.
References
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Master Organic Chemistry . (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]
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Leah4sci . (2025). Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism. YouTube. [Link]
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ResearchGate . (2014). Kinetic Study on SNAr Reaction of 1-(Y-Substituted-phenoxy)-2,4-dinitrobenzenes with Cyclic Secondary Amines in Acetonitrile: Evidence for Cyclic Transition-State Structure. [Link]
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KPU Pressbooks . 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II. [Link]
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PubMed . (2007). Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase. [Link]
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Journal of the American Chemical Society . Catalytic Concerted SNAr Reactions of Fluoroarenes by an Organic Superbase. [Link]
-
PubMed . (2014). Kinetic study on SNAr reaction of 1-(y-substituted-phenoxy)-2,4-dinitrobenzenes with cyclic secondary amines in acetonitrile. [Link]
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BYJU'S . Nucleophilic aromatic substitution. [Link]
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Chemistry Stack Exchange . (2016). Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group?. [Link]
-
Chemical Education Resources, Inc. (1999). Two Methods for the Synthesis of Phenacetin. [Link]
-
Quora . (2017). What happens when 1-chloro-2, 4-dinitrobenzene is treated with C2H5ONa?. [Link]
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Royal Society of Chemistry . Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. [Link]
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ResearchGate . Aromatic Nucleophilic Substitution (SNAr) Reactions of 1,2- and 1,4-Halonitrobenzenes and 1,4-Dinitrobenzene with Carbanions in the Gas Phase. [Link]
-
ACS Publications . (2015). Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. [Link]
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Course Hero . The Synthesis of Phenacetin from Acetaminophen. [Link]
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ACS Publications . (2020). A Green Nucleophilic Aromatic Substitution Reaction. [Link]
-
ResearchGate . (2015). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. [Link]
-
Frontiers . (2022). Kinetics and Reaction Mechanism of Biothiols Involved in SNAr Reactions: An Experimental Study. [Link]
-
Quora . (2020). Which one has the highest nucleophilic substitution reactivity trend, 4-nitrochlorobenzene or methyl chlorobenzenes?. [Link]
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-
Filo . Explanation of the difference in reactivity between 1-chloro-2-nitrobenzene and 1-chloro-3-nitrobenzene in nucleophilic aromatic substitution. [Link]
-
ResearchGate . (2015). Nucleophilic Aromatic Substitution (SNAr) and Related Reactions of Porphyrinoids: Mechanistic and Regiochemical Aspects. [Link]
-
Chegg . (2021). Solved Synthesis of 2-chloro-1-ethoxy-4-nitrobenzene When. [Link]
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A Comparative Guide to HPLC-Based Purity Assessment of Synthesized 4-Chloro-2-ethoxy-1-nitrobenzene
For researchers, scientists, and professionals in drug development, the meticulous confirmation of a synthesized compound's purity is a cornerstone of reliable and reproducible results. This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for assessing the purity of 4-Chloro-2-ethoxy-1-nitrobenzene, a key intermediate in various synthetic pathways. We will delve into the rationale behind method selection, provide detailed experimental protocols, and present a comparative analysis of their performance, all grounded in established scientific principles and regulatory standards.
The Criticality of Purity in Synthesis
This compound is often synthesized via nucleophilic aromatic substitution. A common route involves the reaction of 1,2-dichloro-4-nitrobenzene with sodium ethoxide.[1] This process, while generally efficient, can lead to several process-related impurities. These may include unreacted starting materials, regioisomers (such as 2-chloro-1-ethoxy-4-nitrobenzene), and by-products from side reactions. The presence of these impurities can significantly impact the yield, reactivity, and toxicological profile of subsequent products. Therefore, a robust analytical method to quantify the purity of the synthesized compound is not just a quality control measure, but a fundamental necessity for scientific integrity.
Comparing HPLC Methodologies for Purity Analysis
High-Performance Liquid Chromatography (HPLC) is the preeminent technique for the analysis of non-volatile and thermally labile compounds like this compound.[2] Its high resolving power allows for the separation of the main component from closely related impurities. We will compare two robust reversed-phase HPLC (RP-HPLC) methods, a widely used technique for separating organic molecules based on their hydrophobicity.[3]
Method A: The Workhorse - C18 Column with Acetonitrile/Water Gradient
The C18 (octadecyl) bonded silica column is the most common stationary phase in reversed-phase chromatography due to its broad applicability and hydrophobicity. This method utilizes a gradient elution, where the mobile phase composition is changed over time, to ensure the efficient elution of both polar and non-polar impurities.
Causality Behind Experimental Choices:
-
Stationary Phase (C18): The non-polar C18 chains provide excellent retention for the moderately non-polar this compound and its likely impurities through hydrophobic interactions.
-
Mobile Phase (Acetonitrile and Water): Acetonitrile is a common organic modifier in RP-HPLC, offering good UV transparency and low viscosity. Water is the weak solvent. A gradient starting with a higher percentage of water allows for the retention and separation of early-eluting polar impurities, while the increasing acetonitrile concentration ensures the timely elution of the main peak and any more non-polar impurities.
-
Detection (UV at 254 nm): The aromatic and nitro-substituted nature of the analyte provides strong chromophores, making UV detection at 254 nm a sensitive and reliable choice.[4]
Method B: Alternative Selectivity - Phenyl-Hexyl Column with Methanol/Water Isocratic Elution
For compounds with aromatic rings, a Phenyl-Hexyl stationary phase can offer alternative selectivity compared to a standard C18 column. This is due to the potential for π-π interactions between the phenyl groups of the stationary phase and the aromatic ring of the analyte.[5] This method employs an isocratic elution, where the mobile phase composition remains constant throughout the run, which can be advantageous for its simplicity and robustness once optimized.
Causality Behind Experimental Choices:
-
Stationary Phase (Phenyl-Hexyl): The phenyl groups in the stationary phase can provide unique selectivity for aromatic compounds, potentially improving the resolution of isomers or other closely related aromatic impurities that may co-elute on a C18 column.[5]
-
Mobile Phase (Methanol and Water): Methanol is another common organic modifier. In this isocratic method, a carefully optimized ratio of methanol to water provides sufficient retention and separation of the target compound from its key impurities in a reasonable timeframe.
-
Detection (UV at 254 nm): As with Method A, UV detection at 254 nm is highly effective for this class of compounds.
Experimental Protocols
Adherence to a detailed and validated protocol is paramount for reproducible results. The following sections outline the step-by-step methodologies for sample preparation and HPLC analysis for both methods.
Sample Preparation Workflow
A consistent sample preparation procedure is crucial to minimize variability.
Caption: Workflow for sample preparation.
HPLC System and Method Parameters
The following tables summarize the instrumental setup and chromatographic conditions for both methods. These parameters are grounded in the principles outlined in USP General Chapter <621> on Chromatography.[6][7]
Table 1: HPLC System Configuration
| Parameter | Specification |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Pump | Quaternary or Binary Pump |
| Degasser | Online Degasser |
| Autosampler | Capable of 10 µL injections |
| Column Compartment | Thermostatted at 30 °C |
| Detector | UV-Vis Diode Array Detector (DAD) |
| Data Acquisition | Empower 3, Chromeleon, or equivalent CDS |
Table 2: Method A - C18 Gradient Elution
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-2 min: 50% B, 2-15 min: 50-90% B, 15-17 min: 90% B, 17-18 min: 90-50% B, 18-20 min: 50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
Table 3: Method B - Phenyl-Hexyl Isocratic Elution
| Parameter | Condition |
| Column | Phenyl-Hexyl, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Methanol:Water (70:30 v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 254 nm |
Comparative Data Analysis
To objectively compare the performance of these two methods, we will analyze hypothetical but realistic data based on key chromatographic parameters. These parameters are essential for method validation as outlined in the ICH Q2(R1) guidelines.[8][9]
Table 4: Comparative Performance of HPLC Methods
| Parameter | Method A (C18 Gradient) | Method B (Phenyl-Hexyl Isocratic) |
| Retention Time (min) | ||
| Impurity 1 (Starting Material) | 4.2 | 3.8 |
| This compound | 12.5 | 8.1 |
| Impurity 2 (Isomer) | 12.9 | 8.9 |
| Resolution (Rs) | ||
| Main Peak / Impurity 2 | 2.1 | 3.5 |
| Tailing Factor (Tf) | ||
| Main Peak | 1.1 | 1.2 |
| Theoretical Plates (N) | ||
| Main Peak | > 8000 | > 7500 |
| Analysis Time (min) | 20 | 15 |
Analysis of Results:
-
Resolution: Method B, utilizing the Phenyl-Hexyl column, demonstrates superior resolution between the main peak and the critical isomeric impurity. This highlights the benefit of exploring alternative column chemistries for challenging separations.[5]
-
Analysis Time: The isocratic nature of Method B allows for a shorter overall run time, which can significantly improve sample throughput in a high-demand laboratory setting.
-
Robustness: While the gradient method (Method A) is excellent for separating a wide range of impurities with different polarities, the isocratic method (Method B) is often more robust and less susceptible to variations in system dwell volume.
Method Validation: Ensuring Trustworthiness
For use in a regulated environment, the chosen analytical procedure must be validated to demonstrate its suitability for its intended purpose.[10] The validation should encompass the following parameters as per ICH Q2(R1) guidelines:[8][9][11]
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte in the sample.
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day) and intermediate precision (inter-day, inter-analyst).
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
-
Robustness: A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.
Caption: HPLC method validation workflow.
Conclusion
Both the C18 gradient and Phenyl-Hexyl isocratic methods are capable of assessing the purity of synthesized this compound. However, for this specific application, the Phenyl-Hexyl column (Method B) offers a distinct advantage in resolving the critical isomeric impurity and provides a faster analysis time. The choice of method will ultimately depend on the specific requirements of the laboratory. If a wide range of unknown impurities is expected, the C18 gradient method may be a more suitable starting point. For routine quality control where the impurity profile is well-characterized, the faster and more robust Phenyl-Hexyl isocratic method is recommended. Regardless of the method chosen, proper validation according to ICH guidelines is essential to ensure the generation of accurate and reliable data.
References
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Jandera, P., & Churáček, J. (1980). Reversed-phase liquid chromatography of aromatic nitro compounds on a macroporous polystyrene gel. Journal of Chromatography A, 197(2), 147-153. [Link]
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United States Pharmacopeia. (2022). General Chapter <621> Chromatography. [Link]
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ECA Academy. (2005). ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
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Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. [Link]
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DSDP Analytics. (n.d.). USP <621> Chromatography. [Link]
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U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
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U.S. Food and Drug Administration. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
International Council for Harmonisation. (n.d.). Quality Guidelines. [Link]
-
Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
-
Agilent Technologies. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum. [Link]
-
Boddu, V. M., et al. (2017). Sensitive determination of nitrophenol isomers by reverse-phase high-performance liquid chromatography in conjunction with liquid–liquid extraction. ResearchGate. [Link]
-
Jordi Labs. (n.d.). Reverse Phase/ Normal Phase HPLC Analytical Techniques. [Link]
-
Chegg.com. (2021). Solved Synthesis of 2-chloro-1-ethoxy-4-nitrobenzene. [Link]
-
Sciencemadness.org. (2021). Synthesis of 4-chloro-2-nitrophenol. [Link]
-
OECD. (2002). SIDS Initial Assessment Report for 1-Chloro-4-nitrobenzene. [Link]
-
SIELC Technologies. (n.d.). Separation of 1-Chloro-2-nitrobenzene on Newcrom R1 HPLC column. [Link]
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kinetic studies of 4-Chloro-2-ethoxy-1-nitrobenzene reactions
An In-Depth Comparative Guide to the Reaction Kinetics of 4-Chloro-2-ethoxy-1-nitrobenzene
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the reaction kinetics of this compound, a versatile aromatic compound pivotal in the synthesis of complex organic molecules. Designed for researchers, scientists, and professionals in drug development, this document delves into the mechanistic principles governing its reactivity, offers a comparative kinetic analysis against relevant alternatives, and provides detailed experimental protocols for accurate kinetic assessment. Our objective is to blend theoretical principles with practical, field-proven insights to empower your research and development endeavors.
The Significance of this compound in Synthesis
This compound is a substituted aromatic ring that serves as a valuable building block in organic chemistry. Its utility stems from a specific arrangement of functional groups: a nitro group, an ethoxy group, and a chlorine atom. This configuration makes the compound an excellent substrate for Nucleophilic Aromatic Substitution (SNA r) reactions, a cornerstone of synthetic chemistry for creating carbon-heteroatom bonds.[1] Understanding the kinetics of its reactions is paramount for optimizing reaction conditions, maximizing yields, and controlling selectivity in the synthesis of pharmaceuticals, dyes, and other high-value materials.
The reactivity of this molecule is a delicate interplay of electronic effects. The potent electron-withdrawing nitro group strongly activates the ring for nucleophilic attack, while the electron-donating ethoxy group and the chlorine leaving group modulate this reactivity. This guide will dissect these influences to build a predictive and practical understanding of its chemical behavior.
Mechanistic Underpinnings: The Nucleophilic Aromatic Substitution (SNA r) Pathway
Aromatic rings, typically rich in electrons, are generally unreactive towards nucleophiles. However, the presence of strong electron-withdrawing groups can render the ring sufficiently electron-poor (electrophilic) to undergo nucleophilic substitution.[2][3][4] The predominant mechanism for substrates like this compound is the SNA r or addition-elimination mechanism.
This two-step process is fundamentally different from Sₙ1 or Sₙ2 reactions.[3][4]
-
Addition of the Nucleophile: The reaction initiates with the attack of a nucleophile on a carbon atom bearing a leaving group. This step is typically the rate-determining step as it involves the temporary disruption of the ring's aromaticity.[2] This forms a high-energy, resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2][4]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored in the second, faster step, where the leaving group (in this case, a chloride ion) is expelled.
The stability of the Meisenheimer complex is critical. Electron-withdrawing groups, especially those positioned ortho or para to the leaving group, are essential as they delocalize the negative charge of the intermediate through resonance, lowering the activation energy of the first step and accelerating the reaction.[2][5][6]
Caption: Generalized workflow of the two-step SNA r mechanism.
Kinetic Profile: Deconstructing Substituent Effects
The reaction rate of this compound is dictated by the electronic contributions of its three substituents.
-
Nitro Group (-NO₂): Positioned at C1, this group is a powerful activator for nucleophilic attack. Through both inductive and resonance effects, it withdraws electron density from the ring, making the carbons at the ortho (C2, C6) and para (C4) positions highly electrophilic.[2][5][7]
-
Chloro Group (-Cl): Located at C4, this halogen serves as the leaving group. Crucially, it is in the para position relative to the activating nitro group. This is an optimal arrangement for SNA r, as the stabilizing resonance effect of the nitro group is maximized at this position.
-
Ethoxy Group (-OEt): Situated at C2, the ethoxy group is electron-donating via resonance but electron-withdrawing inductively.[7] While electron-donating groups typically decelerate SNA r, its ortho position to the nitro group and meta to the leaving group means its influence is complex. It modulates the overall electron density and can influence the regioselectivity of the nucleophilic attack if other leaving groups were present.
Given this arrangement, nucleophilic attack is overwhelmingly favored at the C4 position, leading to the displacement of the chloride ion.
A Comparative Guide to Reactivity
To contextualize the kinetic performance of this compound, it is essential to compare it with structurally similar compounds. The following table contrasts its reactivity with key alternatives in reactions with nucleophiles like sodium methoxide.
| Compound | Key Structural Difference | Expected Relative Reactivity | Rationale for Reactivity |
| This compound | Target Compound | High | Strong activation from the para-nitro group. The ortho-ethoxy group has a modulating, but not deactivating, effect on the C4 position. |
| p-Chloronitrobenzene | Lacks the C2-ethoxy group. | High (Baseline) | Serves as a fundamental baseline. The para-nitro group provides strong activation for the displacement of chlorine.[5][8][9] |
| o-Chloronitrobenzene | Nitro group is ortho to chlorine. | High | The ortho-nitro group also provides excellent resonance stabilization for the Meisenheimer complex, leading to high reactivity.[5][6] |
| m-Chloronitrobenzene | Nitro group is meta to chlorine. | Very Low / Inert | The nitro group cannot delocalize the negative charge of the intermediate via resonance from the meta position. Consequently, the reaction is extremely slow.[5][6][10] |
| 4-Fluoro-1-nitrobenzene | Fluorine instead of chlorine. | Very High | In SNA r reactions, fluoride is a better leaving group than chloride. This is because the rate-determining step is the nucleophilic attack, which is accelerated by the high electronegativity of fluorine making the attached carbon more electrophilic.[3][11] |
Experimental Protocol: Determining Second-Order Rate Constants
This protocol provides a self-validating system for measuring the kinetics of the reaction between an aromatic substrate and a nucleophile.
Objective: To determine the second-order rate constant (k) for the reaction of this compound with a nucleophile (e.g., piperidine) using UV-Vis spectrophotometry or HPLC.
Materials & Equipment:
-
This compound
-
Nucleophile (e.g., piperidine, sodium methoxide)
-
Anhydrous solvent (e.g., DMSO, Methanol)
-
Volumetric flasks, pipettes, and syringes
-
Thermostatted reaction vessel or water bath
-
HPLC system with a UV detector or a UV-Vis spectrophotometer
-
Quenching solution (e.g., dilute acid)
-
Internal standard for chromatography (if using HPLC/GC)
Experimental Workflow Diagram:
Caption: A step-by-step workflow for a kinetic study.
Detailed Procedure:
-
Solution Preparation: Prepare stock solutions of this compound and the chosen nucleophile at known concentrations in the selected solvent. For a pseudo-first-order study, the nucleophile should be in large excess (e.g., 10-fold or greater). For a second-order study, near-equimolar concentrations can be used.
-
Reaction Setup: Transfer the substrate solution to a thermostatted reaction vessel and allow it to reach the desired temperature (e.g., 50.0 ± 0.1 °C).[7]
-
Initiation: Initiate the reaction by adding the pre-heated nucleophile solution to the reaction vessel and start a timer simultaneously.[7]
-
Sampling: At predetermined time intervals (e.g., 2, 5, 10, 20, 30, 60 minutes), withdraw a precise aliquot of the reaction mixture.[7]
-
Quenching: Immediately add the aliquot to a vial containing a quenching solution to stop the reaction. For an amine nucleophile, a dilute solution of a strong acid (e.g., HCl) is an effective quench.
-
Analysis: Analyze the quenched samples using a pre-validated analytical method (e.g., HPLC) to measure the concentration of the remaining substrate or the formed product.[7]
-
Data Analysis: For a second-order reaction with initial concentrations [A]₀ and [B]₀, the data should be plotted according to the integrated rate law:
-
ln([B][A]₀ / [A][B]₀) = ([B]₀ - [A]₀)kt
-
A plot of the left-hand side versus time (t) will yield a straight line with a slope of ([B]₀ - [A]₀)k, from which the rate constant k can be determined.
-
Conclusion
The kinetic behavior of this compound is a classic illustration of the principles of Nucleophilic Aromatic Substitution. Its reactivity is primarily driven by the powerful activating effect of the para-nitro group, which facilitates the addition-elimination mechanism by stabilizing the critical Meisenheimer complex intermediate. When compared to other substituted chloronitrobenzenes, its reactivity is high, underscoring the importance of the ortho or para relationship between the activating group and the leaving group. The protocols and comparative data presented in this guide provide a robust framework for researchers to effectively utilize this important synthetic building block and to design kinetic experiments with scientific rigor.
References
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-
Wikipedia. (n.d.). Nucleophilic aromatic substitution. Available at: [Link]
-
Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. Available at: [Link]
-
Total Synthesis. (n.d.). Nucleophilic Aromatic Substitution Mechanism & Key Concepts. Available at: [Link]
-
Chemistry Steps. (n.d.). Nucleophilic Aromatic Substitution – The Addition-Elimination Mechanism. Available at: [Link]
-
Filo. (2025). The reaction of m-chloronitrobenzene with sodium methoxide is much slower.... Available at: [Link]
-
Filo. (2025). Question Explain why the reaction of 1-chloro-2-nitrobenzene with aqueous.... Available at: [Link]
- Benchchem. (n.d.). Application Notes and Protocols: 4-Ethoxy-2-fluoro-1-nitrobenzene in Organic Synthesis.
-
Transtutors. (2018). Draw the structure of the organic product formed from the reaction.... Available at: [Link]
-
Brainly. (2019). [FREE] Draw the structure of the organic product formed from the reaction of sodium methoxide with. Available at: [Link]
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A Comparative Guide to the Synthesis of 4-Chloro-2-ethoxy-1-nitrobenzene for Pharmaceutical Research
For researchers, scientists, and professionals in drug development, the efficient synthesis of key chemical intermediates is paramount. 4-Chloro-2-ethoxy-1-nitrobenzene is a valuable building block in the synthesis of various pharmaceutical compounds. This guide provides an in-depth comparative analysis of two primary synthetic routes to this compound, offering detailed experimental protocols, yield comparisons, and insights into the practical advantages and disadvantages of each approach.
Introduction
This compound serves as a crucial precursor in the development of a range of therapeutic agents. Its functional groups – a nitro group susceptible to reduction, a chloro substituent that can participate in nucleophilic substitution or cross-coupling reactions, and an ethoxy group influencing solubility and electronic properties – make it a versatile scaffold for medicinal chemists. The demand for high-purity this compound necessitates the selection of an optimal synthetic strategy that balances yield, purity, cost-effectiveness, and scalability. This guide will explore two distinct pathways: the nitration of 3-chloroethoxybenzene and the etherification of 4-chloro-2-nitrophenol.
Route 1: Electrophilic Nitration of 3-Chloroethoxybenzene
This classical approach involves the direct nitration of a substituted benzene ring. The regiochemical outcome is governed by the directing effects of the existing chloro and ethoxy substituents.
Mechanistic Considerations
The ethoxy group is a powerful activating ortho-, para-director due to its ability to donate electron density to the aromatic ring via resonance. Conversely, the chlorine atom is a deactivating ortho-, para-director through an inductive withdrawing effect and a weaker resonance donating effect. In 3-chloroethoxybenzene, the positions ortho and para to the strongly activating ethoxy group are positions 2, 4, and 6. The positions ortho to the deactivating chloro group are 2 and 4. Thus, electrophilic attack is favored at the 2, 4, and 6 positions, leading to a mixture of isomers. The desired product, this compound, results from nitration at the 2-position.
Experimental Protocol: Synthesis of 3-Chloroethoxybenzene (Starting Material)
The starting material, 3-chloroethoxybenzene, can be prepared from 3-chlorophenol via a Williamson ether synthesis.
Step 1: Synthesis of 3-Chloroethoxybenzene
-
To a solution of 3-chlorophenol (12.8 g, 0.1 mol) in 100 mL of ethanol, add sodium hydroxide (4.4 g, 0.11 mol) and stir until a clear solution is obtained.
-
Add diethyl sulfate (16.9 g, 0.11 mol) dropwise to the solution while maintaining the temperature below 40 °C.
-
After the addition is complete, heat the reaction mixture to reflux for 4 hours.
-
Cool the mixture, pour it into 200 mL of water, and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with 10% aqueous sodium hydroxide solution (2 x 30 mL) and then with water until neutral.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation to obtain 3-chloroethoxybenzene. A typical yield is around 85-90%.
Experimental Protocol: Nitration of 3-Chloroethoxybenzene
-
In a three-necked flask equipped with a dropping funnel, a thermometer, and a mechanical stirrer, cool a mixture of concentrated sulfuric acid (30 mL) and concentrated nitric acid (20 mL) to 0-5 °C in an ice-salt bath.
-
Add 3-chloroethoxybenzene (15.6 g, 0.1 mol) dropwise to the nitrating mixture over a period of 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition, continue stirring at 0-5 °C for 2 hours.
-
Carefully pour the reaction mixture onto 200 g of crushed ice with vigorous stirring.
-
The crude product will separate as an oil or a solid. If it is an oil, extract with dichloromethane (3 x 50 mL). If it solidifies, filter the product and wash with cold water.
-
Wash the organic layer or the solid product with a 5% sodium bicarbonate solution and then with water until neutral.
-
Dry the organic layer over anhydrous magnesium sulfate and evaporate the solvent.
-
The resulting crude product is a mixture of isomers. Separation of the desired this compound from other isomers (e.g., 2-chloro-4-ethoxy-1-nitrobenzene and 2-chloro-6-ethoxy-1-nitrobenzene) is typically achieved by fractional crystallization or column chromatography. The yield of the desired isomer is often moderate due to the formation of byproducts[1][2].
Route 2: Etherification of 4-Chloro-2-nitrophenol
This two-step route involves the synthesis of a key intermediate, 4-chloro-2-nitrophenol, followed by a Williamson ether synthesis to introduce the ethoxy group.
Mechanistic Considerations
The first step is a nucleophilic aromatic substitution on 1,4-dichloro-2-nitrobenzene, where a hydroxyl group replaces one of the chlorine atoms. The nitro group strongly activates the ring towards nucleophilic attack, facilitating this reaction. The second step is a classic Williamson ether synthesis, an SN2 reaction where the phenoxide ion of 4-chloro-2-nitrophenol acts as a nucleophile, attacking an ethylating agent such as diethyl sulfate or ethyl iodide[3][4].
Experimental Protocol: Synthesis of 4-Chloro-2-nitrophenol
A robust method for the synthesis of 4-chloro-2-nitrophenol from 1,4-dichloro-2-nitrobenzene has been reported with high yield[5].
-
A mixture of 1,4-dichloro-2-nitrobenzene (48 g, 0.25 mol), a 50% sodium hydroxide solution (86 g, 0.75 mol), and 600 mL of water is placed in a stirred autoclave.
-
The mixture is heated with vigorous stirring for 15 hours at an internal temperature of 145°C.
-
After cooling, the resulting red crystals of the sodium salt of 4-chloro-2-nitrophenol are filtered and washed with a dilute salt solution.
-
The crystals are then dissolved in approximately 500 mL of boiling water and the solution is filtered.
-
The filtrate is strongly acidified with concentrated hydrochloric acid.
-
After cooling, the precipitated 4-chloro-2-nitrophenol is filtered, washed with cold water, and dried. This method can yield up to 85% of the pure product[5]. A similar procedure using 2,5-dichloronitrobenzene with aqueous sodium hydroxide can also produce 4-chloro-2-nitrophenol[6][7].
Experimental Protocol: Ethylation of 4-Chloro-2-nitrophenol
-
In a round-bottom flask, dissolve 4-chloro-2-nitrophenol (17.3 g, 0.1 mol) in 150 mL of acetone.
-
Add anhydrous potassium carbonate (20.7 g, 0.15 mol) to the solution and stir the suspension.
-
Add diethyl sulfate (18.5 g, 0.12 mol) dropwise to the mixture.
-
Heat the reaction mixture to reflux and maintain for 6-8 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture and filter off the inorganic salts.
-
Evaporate the acetone from the filtrate under reduced pressure.
-
Dissolve the residue in diethyl ether (100 mL) and wash with 10% aqueous sodium hydroxide solution (2 x 30 mL) to remove any unreacted phenol, followed by a water wash until neutral.
-
Dry the ether layer over anhydrous sodium sulfate and evaporate the solvent to yield crude this compound.
-
The product can be further purified by recrystallization from ethanol. Yields for Williamson ether synthesis are typically high, often in the range of 80-95%[3].
Comparative Analysis
| Parameter | Route 1: Nitration of 3-Chloroethoxybenzene | Route 2: Etherification of 4-Chloro-2-nitrophenol |
| Overall Yield | Moderate (Highly dependent on regioselectivity and separation efficiency) | High (Can exceed 70% over two steps) |
| Purity of Crude Product | Low (Mixture of isomers requiring extensive purification) | High (Generally cleaner reaction with fewer byproducts) |
| Number of Steps | 2 (Synthesis of starting material + nitration) | 2 (Synthesis of intermediate + etherification) |
| Key Reagents | Conc. H₂SO₄, Conc. HNO₃, 3-Chloroethoxybenzene | 1,4-Dichloro-2-nitrobenzene, NaOH, Diethyl sulfate, K₂CO₃ |
| Process Scalability | Challenging due to isomer separation | More straightforward to scale up |
| Safety Considerations | Use of highly corrosive and oxidizing nitrating mixture. | Use of a pressurized autoclave in the first step. Diethyl sulfate is a suspected carcinogen and should be handled with extreme care. |
| Cost-Effectiveness | Potentially lower raw material cost, but purification costs can be high. | Higher initial raw material cost, but higher yield and purity can offset this. |
Logical Workflow Diagrams
Caption: Workflow for Route 1: Nitration of 3-Chloroethoxybenzene.
Caption: Workflow for Route 2: Etherification of 4-Chloro-2-nitrophenol.
Discussion and Recommendation
Route 1: A Question of Selectivity
The primary drawback of the nitration of 3-chloroethoxybenzene is the lack of regioselectivity. The formation of multiple isomers necessitates a challenging and often costly purification process, which significantly impacts the overall practical yield and economic viability of this route, especially on a larger scale[2][8]. While the starting materials may be relatively inexpensive, the downstream processing can be a significant bottleneck.
Route 2: A More Controlled Approach
The etherification of 4-chloro-2-nitrophenol offers a more controlled and ultimately higher-yielding pathway. The synthesis of the 4-chloro-2-nitrophenol intermediate is well-established and proceeds with high efficiency[5]. The subsequent Williamson ether synthesis is a robust and generally high-yielding reaction[3]. This route provides a much purer crude product, simplifying the purification process and making it more amenable to scaling up. Although the initial starting material, 1,4-dichloro-2-nitrobenzene, may be more expensive than 3-chlorophenol, the superior overall yield and purity of the final product often make this the more economically favorable option in a research and development setting.
Recommendation
For laboratory-scale synthesis and for applications where high purity is critical, Route 2, the etherification of 4-chloro-2-nitrophenol, is the recommended synthetic strategy. The higher overall yield, greater control over the reaction, and simpler purification make it a more reliable and efficient method for obtaining high-quality this compound. While Route 1 is a theoretically viable option, the challenges associated with isomer separation make it less practical for most applications.
References
- Olah, G. A., et al. "Variation of isomer distribution in electrophilic nitration of toluene, anisole, and o-xylene: Independence of high regioselectivity from reactivity of reagent." Proceedings of the National Academy of Sciences 75.2 (1978): 545-548.
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- Liljenberg, Magnus, J. Stenlid, and T. Brinck. "Mechanism and regioselectivity of electrophilic aromatic nitration in solution: the validity of the transition state approach." Journal of Molecular Modeling 24.1 (2018): 1-13.
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Chemistry Stack Exchange. "Why is the ortho product major in the nitration of anisole with nitric acid and acetic anhydride?" [Link].
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A Researcher's Guide to Differentiating Positional Isomers of 4-Chloro-2-ethoxy-1-nitrobenzene Through Spectroscopy
In the landscape of pharmaceutical development and materials science, the precise molecular architecture of a compound is paramount. Positional isomerism, where functional groups occupy different locations on a molecular scaffold, can lead to vastly different pharmacological, toxicological, and material properties. For substituted nitrobenzenes, such as 4-Chloro-2-ethoxy-1-nitrobenzene, which serve as crucial intermediates in organic synthesis, the ability to unambiguously confirm the substitution pattern is a critical quality control step. Misidentification can lead to failed syntheses, impure products, and misleading biological data.
This guide provides a comprehensive, multi-technique spectroscopic framework for the differentiation of this compound from its challenging positional isomers. We will focus on a direct comparison with 2-Chloro-4-ethoxy-1-nitrobenzene , as the swapped positions of the key chloro and ethoxy groups provide a clear and instructive case study in spectral interpretation. By integrating insights from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy, we present a holistic workflow for confident isomer identification.
The Spectroscopic Challenge: Unmasking Isomeric Identity
At a glance, positional isomers of chloro-ethoxynitrobenzene share the same molecular formula (C₈H₈ClNO₃) and molecular weight (201.61 g/mol ). This renders mass spectrometry, in its basic form, insufficient for differentiation. The solution lies in probing the distinct electronic environments and vibrational properties created by the unique spatial arrangement of the chloro, ethoxy, and nitro substituents on the benzene ring. Each spectroscopic technique offers a unique piece of the puzzle, and together, they provide a definitive fingerprint of the molecule's structure.
Below are the structures of the two primary isomers discussed in this guide.
¹H and ¹³C NMR Spectroscopy: The Gold Standard for Isomer Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for distinguishing positional isomers. By measuring the magnetic environments of ¹H (proton) and ¹³C nuclei, we can deduce the connectivity and relative positions of atoms. The chemical shift (δ), splitting pattern (multiplicity), and coupling constants (J) of the aromatic protons are particularly diagnostic.
Theoretical Underpinnings: Substituent Effects
The positions of the aromatic proton signals are governed by the electronic nature of the substituents.
-
Nitro Group (-NO₂): A powerful electron-withdrawing group (EWG) through both resonance and induction. It strongly deshields (moves downfield to higher ppm) protons and carbons, especially those ortho and para to it.
-
Ethoxy Group (-OCH₂CH₃): An electron-donating group (EDG) through resonance (lone pairs on oxygen) but weakly electron-withdrawing through induction. It shields (moves upfield to lower ppm) the ortho and para positions.
-
Chloro Group (-Cl): An electron-withdrawing group through induction but a weak electron-donating group through resonance. It tends to deshield all ring positions, but its effect is less pronounced than the nitro group.
This interplay of electronic effects creates a unique magnetic fingerprint for each isomer.
Predicted ¹H NMR Comparison
| Proton Assignment | Isomer A: this compound (Predicted δ, ppm) | Isomer B: 2-Chloro-4-ethoxy-1-nitrobenzene (Predicted δ, ppm) | Key Differentiator & Rationale |
| H-3 | ~7.55 (d, J≈2.5 Hz) | ~8.05 (d, J≈2.5 Hz) | Major Shift. In Isomer B, this proton is ortho to the powerful -NO₂ group, causing significant deshielding and a large downfield shift. |
| H-5 | ~7.35 (dd, J≈9.0, 2.5 Hz) | ~7.00 (dd, J≈9.0, 2.5 Hz) | In Isomer B, this proton is ortho to the electron-donating -OEt group, causing shielding and an upfield shift. |
| H-6 | ~7.10 (d, J≈9.0 Hz) | ~7.60 (d, J≈9.0 Hz) | In Isomer A, this proton is ortho to the -OEt group, resulting in an upfield shift compared to Isomer B where it is adjacent to the -Cl. |
| -OCH₂CH₃ | ~4.20 (q, J≈7.0 Hz) | ~4.15 (q, J≈7.0 Hz) | Minimal difference expected. |
| -OCH₂CH₃ | ~1.50 (t, J≈7.0 Hz) | ~1.48 (t, J≈7.0 Hz) | Minimal difference expected. |
Note: Predicted values are estimates. d = doublet, dd = doublet of doublets, q = quartet, t = triplet. J values (coupling constants) are approximate.
The most striking difference is the presence of a proton signal above 8.0 ppm for Isomer B, which is absent for Isomer A. This single feature is a powerful diagnostic marker.
Predicted ¹³C NMR Comparison
The same electronic principles apply to the ¹³C NMR spectra, providing complementary evidence for isomer identification.
| Carbon Assignment | Isomer A: this compound (Predicted δ, ppm) | Isomer B: 2-Chloro-4-ethoxy-1-nitrobenzene (Predicted δ, ppm) | Key Differentiator & Rationale |
| **C-1 (-NO₂) ** | ~140 | ~148 | In Isomer B, the carbon bearing the nitro group is flanked by H and C-Cl, leading to a different electronic environment. |
| C-2 | ~149 | ~122 | Major Shift. In Isomer A, C-2 is attached to the electron-donating ethoxy group. In Isomer B, it is attached to the electron-withdrawing chloro group. |
| C-3 | ~115 | ~125 | The proximity to different substituents dramatically alters the chemical shift. |
| C-4 | ~129 | ~158 | Major Shift. In Isomer A, C-4 is attached to the chloro group. In Isomer B, it is attached to the strongly donating ethoxy group. |
| C-5 | ~122 | ~114 | Shifted upfield in Isomer B due to the ortho relationship with the ethoxy group. |
| C-6 | ~120 | ~128 | Influenced by the adjacent substituents in each isomer. |
| -OCH₂CH₃ | ~66 | ~65 | Minimal difference expected. |
| -OCH₂CH₃ | ~15 | ~15 | Minimal difference expected. |
The ¹³C NMR spectra are highly informative, with the chemical shifts of the substituted carbons (C1-C4) providing clear, unambiguous differentiation between the two isomers.
Infrared (IR) Spectroscopy: Probing Vibrational Signatures
IR spectroscopy measures the absorption of infrared radiation by molecular vibrations. While less definitive than NMR for positional isomerism, it provides rapid, confirmatory evidence. Key vibrational modes to monitor include the N-O stretches of the nitro group, C-O stretches of the ether, and the C-H out-of-plane bending patterns of the aromatic ring.
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Comments & Differentiating Features |
| Aromatic C-H Stretch | 3100 - 3000 | Present in both isomers. Not a primary differentiating feature. |
| Aliphatic C-H Stretch (-CH₂, -CH₃) | 2990 - 2850 | Present in both isomers due to the ethoxy group. |
| Asymmetric NO₂ Stretch | 1550 - 1515 | A very strong, characteristic band. Its exact position can be subtly influenced by the electronic environment, but significant overlap between isomers is likely.[1][2] |
| Symmetric NO₂ Stretch | 1360 - 1335 | A strong, characteristic band. Similar to the asymmetric stretch, its position is only subtly affected by isomerism.[1][2] |
| Aromatic C=C Stretch | 1600 - 1450 | Multiple bands are expected. The pattern and relative intensities can differ slightly between isomers. |
| Aryl C-O Stretch | 1275 - 1200 | Strong band associated with the ethoxy ether linkage. |
| Aromatic C-H Out-of-Plane Bending | 900 - 675 | Potentially Differentiating. The substitution pattern on a benzene ring dictates the pattern of these bands. For a 1,2,4-trisubstituted ring like these isomers, one would expect specific bands in the 890-800 cm⁻¹ region. However, the presence of a strongly electron-withdrawing nitro group can sometimes complicate these correlations.[1] |
| C-Cl Stretch | 800 - 600 | Generally a medium to weak band, can be difficult to assign definitively. |
While the strong NO₂ stretches confirm the presence of the nitro group, the most likely region to find differentiating information in the IR spectrum is the C-H out-of-plane bending region (fingerprint region). However, these differences can be subtle and are best used to confirm a hypothesis generated from NMR data.
UV-Vis Spectroscopy: A Look at Electronic Transitions
UV-Vis spectroscopy measures the electronic transitions within a molecule. The wavelength of maximum absorbance (λmax) is influenced by the extent of conjugation and the electronic properties of the substituents. Both isomers are expected to show strong absorbance due to the nitrobenzene chromophore. The ethoxy group (auxochrome) will typically cause a red shift (to longer wavelengths) compared to nitrobenzene itself. The position of the chloro group will further modulate this effect. While distinct λmax values are expected for each isomer, the differences may be small and highly solvent-dependent, making this a less reliable primary technique for differentiation compared to NMR.
Integrated Workflow for Isomer Identification
A logical and efficient workflow is crucial for accurate analysis. The following diagram outlines a recommended approach for identifying an unknown isomer of chloro-ethoxynitrobenzene.
Experimental Protocols
Protocol 1: NMR Sample Preparation and Acquisition
-
Sample Preparation: Accurately weigh approximately 5-10 mg of the isomer sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube. Ensure the sample is fully dissolved.
-
Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for ¹H and ¹³C NMR, with its signal set to 0.00 ppm. Modern spectrometers often use the residual solvent peak as a secondary reference.
-
Instrument Setup: Place the NMR tube in the spectrometer. Ensure the instrument is properly tuned and the magnetic field is shimmed to achieve optimal resolution and lineshape. This is a critical step for resolving the complex splitting patterns in the aromatic region.
-
¹H NMR Acquisition:
-
Acquire a standard one-pulse ¹H spectrum.
-
Set an appropriate spectral width (e.g., -2 to 12 ppm).
-
Use a pulse angle of 30-45 degrees and a relaxation delay of 1-2 seconds for routine qualitative analysis.
-
Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum. This is crucial as it results in a single line for each unique carbon atom, simplifying the spectrum.
-
Set an appropriate spectral width (e.g., 0 to 220 ppm).
-
A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans (e.g., 128 or more) are typically required due to the lower natural abundance and sensitivity of the ¹³C nucleus.
-
-
Data Processing: Fourier transform the acquired Free Induction Decay (FID). Phase the spectrum and perform a baseline correction. Calibrate the chemical shift scale using TMS or the solvent peak. Integrate the ¹H signals to determine proton ratios.
Protocol 2: IR Spectroscopy (Attenuated Total Reflectance - ATR)
-
Instrument Background: Ensure the ATR crystal (typically diamond or germanium) is clean. Collect a background spectrum of the empty ATR stage. This is essential to remove interfering signals from the atmosphere (e.g., CO₂, H₂O).
-
Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
-
Apply Pressure: Use the instrument's pressure clamp to ensure firm and even contact between the sample and the crystal. Consistent pressure is key for reproducible results.
-
Data Acquisition: Collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹ to obtain a high-quality spectrum.
-
Data Processing: The acquired spectrum is automatically ratioed against the background spectrum to produce the final absorbance or transmittance spectrum. Label the key peaks, paying close attention to the NO₂ stretching bands and the fingerprint region.
Conclusion
The unambiguous differentiation of this compound and its positional isomers is a task readily accomplished through a systematic spectroscopic approach. While IR and UV-Vis spectroscopy provide valuable confirmatory data, NMR spectroscopy stands as the definitive technique . The distinct chemical shifts and coupling patterns of the aromatic protons in the ¹H NMR spectrum, particularly the downfield shift of the proton ortho to the nitro group, offer a rapid method for initial identification. This hypothesis is then unequivocally confirmed by the unique set of signals in the ¹³C NMR spectrum, which is highly sensitive to the specific placement of each substituent on the aromatic ring. By following the integrated workflow presented, researchers can confidently and accurately determine the structure of these critical chemical intermediates, ensuring the integrity and success of their scientific endeavors.
References
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Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link][3][4][5][6][7]
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NMRShiftDB2. An open-source, open-content NMR database. [Link]
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Kross, R. D., & Fassel, V. A. (1957). The Infrared Spectra of Aromatic Compounds. IV. The Nitro Valence Vibrations in p-Disubstituted Nitrobenzenes. Journal of the American Chemical Society, 79(1), 38–41. [Link][11]
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UCLA Chemistry. IR Spectroscopy Tutorial: Nitro Groups. [Link][2]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 4-Chloro-2-ethoxy-1-nitrobenzene
As researchers and drug development professionals, our work with novel chemical entities demands a rigorous commitment to safety that extends beyond the bench to the final disposal of waste materials. 4-Chloro-2-ethoxy-1-nitrobenzene is a valuable intermediate, but its chemical nature necessitates a comprehensive understanding of its hazard profile and the mandated procedures for its disposal. This guide provides an in-depth, procedural framework for the safe handling and disposal of this compound, ensuring the protection of laboratory personnel and the environment.
Hazard Assessment & Risk Profile: The Rationale for Caution
Understanding the inherent risks of this compound is fundamental to appreciating the necessity of stringent disposal protocols. This compound is not merely a chemical irritant; it presents significant acute and chronic health threats. Its classification as a chlorinated nitroaromatic compound places it in a category of substances known for their persistence and toxicity.
The primary hazards are multifaceted. Acutely, it is toxic if ingested, inhaled, or absorbed through the skin.[1] It is a severe irritant to the skin and eyes and may cause respiratory irritation.[2][3] Chronic or prolonged exposure presents even greater risks, with evidence suggesting it may cause damage to organs and is suspected of causing genetic defects and cancer.[1] Furthermore, its high toxicity to aquatic life with long-lasting effects underscores the environmental imperative for its complete containment and destruction.
| Hazard Category | GHS Hazard Statement | Key Implications & Risks | Source |
| Acute Toxicity | H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled. | High risk of poisoning through multiple exposure routes. May cause cyanosis (reduced blood oxygen capacity). | [1] |
| Skin/Eye Irritation | H315: Causes skin irritation. H319: Causes serious eye irritation. | Direct contact can cause significant inflammation and damage. | [2] |
| Organ Toxicity | H373: May cause damage to organs through prolonged or repeated exposure. | Repeated low-level exposure can lead to cumulative damage to internal organs. | [1] |
| Carcinogenicity | H351: Suspected of causing cancer. | Long-term risk of cancer; handle as a potential carcinogen. | [1] |
| Mutagenicity | H341: Suspected of causing genetic defects. | Potential to cause heritable genetic damage. | [1] |
| Environmental Hazard | H411: Toxic to aquatic life with long lasting effects. | Accidental release can cause significant, persistent harm to ecosystems. Must not enter drains or waterways. | |
| Physical Hazard | Combustible. Dust may form explosive mixtures in air. | Improper handling of the solid can create a fire or explosion risk. Fire produces highly toxic gases (NOx, HCl, Phosgene). | [4][5] |
Pre-Disposal Handling & Personal Protective Equipment (PPE)
Safe disposal begins with safe handling in the laboratory. Adherence to the correct PPE protocol is non-negotiable and forms the first line of defense against exposure.
Mandatory PPE Protocol:
-
Hand Protection: Wear chemically resistant gloves. Given the compound's classification, double-gloving with nitrile or neoprene gloves is a recommended best practice.
-
Eye Protection: Chemical safety goggles are mandatory. When handling larger quantities or where splashing is possible, a full face shield should be worn in addition to goggles.[6]
-
Body Protection: A flame-resistant lab coat is required. For tasks with a higher risk of contamination, such as bulk transfers or spill cleanup, a chemically impervious apron or suit should be used.[4]
-
Respiratory Protection: All handling of solid this compound must be performed within a certified chemical fume hood to prevent inhalation of dust particles.[6] If engineering controls are insufficient, a NIOSH-approved respirator with particulate filters is necessary.[6]
Spill Management Protocol
Accidents can happen, and a clear, pre-defined spill response plan is critical.
Step-by-Step Spill Cleanup:
-
Evacuate & Secure: Immediately alert personnel in the vicinity and evacuate the immediate area. Restrict access to the spill site.
-
Don PPE: Before attempting any cleanup, don the full PPE ensemble as described in Section 2, including respiratory protection.
-
Containment: Prevent the spill from spreading. For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads). Do not use combustible materials like sawdust. [4] For solid spills, gently cover with a plastic sheet to prevent dust from becoming airborne.
-
Collection: Carefully sweep or scoop the solid material or absorbed liquid into a designated, sealable hazardous waste container. Avoid actions that generate dust.[7] If appropriate, moisten the material slightly with a non-reactive liquid (like water) to minimize dust generation.[4]
-
Decontamination: Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste.
-
Label & Dispose: Seal and label the waste container clearly as "Hazardous Waste: this compound Spill Debris." Manage the container for disposal according to the procedures in Section 4.
Core Disposal Procedures
The disposal of this compound is governed by strict environmental regulations. Under the Resource Conservation and Recovery Act (RCRA) in the United States, this compound is classified as a hazardous waste due to its toxicity.[8] As such, it cannot be discarded in standard laboratory trash or drains.
Primary Disposal Method: High-Temperature Incineration
For chlorinated nitroaromatic compounds, the most effective and environmentally sound disposal method is high-temperature incineration in a licensed hazardous waste facility.[8][9]
-
Causality of Method: Incineration at temperatures exceeding 1,300°C effectively destroys the organic molecule, breaking it down into simpler, less harmful components like carbon dioxide and water.[10] This process permanently eliminates its toxicity and environmental persistence.[9]
-
Technical Considerations: The presence of chlorine and nitrogen in the molecule requires specialized incinerators equipped with advanced air pollution control systems. During combustion, hazardous byproducts such as hydrogen chloride (HCl), nitrogen oxides (NOx), and potentially dioxins can be formed.[9][11] Licensed facilities utilize scrubbers, carbon injection systems, and other technologies to neutralize these acid gases and capture harmful emissions, ensuring compliance with stringent environmental standards.[10][12]
On-Site Waste Segregation and Packaging Protocol
Proper segregation and packaging in the lab are critical for ensuring safe transport and disposal by a certified vendor.
-
Designate Waste Containers: Use only UN-certified, leak-proof, and clearly labeled hazardous waste containers provided by your institution's Environmental Health & Safety (EH&S) department or a contracted waste vendor.[13]
-
Segregate Waste Streams: Use the decision workflow in Section 5 to separate different forms of waste. Do not mix this waste with other incompatible chemical waste streams.
-
Solid Waste: Collect pure or residual solid this compound in a dedicated container for solids.
-
Liquid Waste: Collect solutions containing the compound in a dedicated container for halogenated organic liquid waste.
-
Contaminated Labware: Disposable items like gloves, weigh paper, and pipette tips that are contaminated must be placed in a separate, lined container for solid hazardous waste.
-
-
Labeling: Affix a hazardous waste label to each container as soon as the first item is added. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "this compound"
-
The specific hazards (e.g., Toxic, Environmental Hazard)
-
The accumulation start date
-
-
Storage: Store sealed waste containers in a designated, well-ventilated satellite accumulation area. The storage location should have secondary containment to prevent the spread of material in case of a leak.
-
Disposal Request: Once a container is full or ready for disposal, follow your institution's procedures to request a pickup from your EH&S department or the licensed hazardous waste management provider.
Disposal Decision Workflow
The following workflow provides a logical pathway for the correct segregation of waste generated from working with this compound.
By adhering to this structured approach—from initial hazard assessment to final, compliant packaging—researchers can ensure that the lifecycle of this compound is managed safely, responsibly, and in accordance with the highest standards of laboratory practice and environmental stewardship.
References
- Chemical Label for this compound. (n.d.). Google.
- Safety Data Sheet. (2024, August 6). MilliporeSigma.
- Safety Data Sheet. (2025, November 6). Sigma-Aldrich.
- Safety Data Sheet for 4-Chloro-2-nitrophenol. (n.d.). Thermo Fisher Scientific.
- Safety Data Sheet for 1-Chloro-4-nitrobenzene. (2025, September 18). Thermo Fisher Scientific.
- Some nitrobenzenes and other industrial chemicals. (n.d.). NCBI Bookshelf.
- 4-Chloro-1-methoxy-2-nitrobenzene SDS. (n.d.). ECHEMI.
- Safety Data Sheet for 1-Chloro-4-nitrobenzene. (2025, December 18). Acros Organics.
- Chloroaromatic formation in incineration processes. (n.d.). PubMed.
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- Nitroaromatic Compounds, from Synthesis to Biodegradation. (n.d.). PMC - NIH.
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 4-Chloro-2-ethoxy-1-nitrobenzene
This document provides essential, immediate safety protocols and logistical guidance for the handling and disposal of 4-Chloro-2-ethoxy-1-nitrobenzene (CAS No: 29604-25-9). As a compound with a significant hazard profile, adherence to these guidelines is paramount for ensuring the safety of all laboratory personnel and maintaining environmental compliance. This guide is structured to provide not just procedural steps, but the scientific rationale behind them, empowering researchers to work with confidence and safety.
Hazard Profile of this compound
A thorough understanding of a chemical's hazard profile is the foundation of a robust safety plan. This compound is classified with several key hazards that dictate the required level of protection.[1] Its handling requires stringent controls to mitigate risks of acute exposure and potential long-term health effects.
Table 1: GHS Hazard Classification Summary
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[1] |
| Serious Eye Damage/Eye Irritation | Category 2 / 2A | H319: Causes serious eye irritation.[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation.[1] |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3 | H301+H311+H331: Toxic if swallowed, in contact with skin or if inhaled.[2] |
| Germ Cell Mutagenicity | Category 2 | H341: Suspected of causing genetic defects.[2] |
| Carcinogenicity | Category 2 | H351: Suspected of causing cancer.[2] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 | H373: May cause damage to organs through prolonged or repeated exposure.[2] |
| Hazardous to the Aquatic Environment | Chronic 2 | H411: Toxic to aquatic life with long lasting effects.[3] |
The primary routes of exposure are inhalation of the solid as dust, dermal (skin) contact, and eye contact.[4] The compound's toxicity, combined with its potential for causing genetic defects and cancer, necessitates that it be handled as a substance of high concern.[2]
Core Personal Protective Equipment (PPE) Protocol
A multi-layered PPE strategy is mandatory to create a reliable barrier against all potential exposure routes. The selection of PPE must be deliberate and based on the specific tasks being performed.
Table 2: Recommended Personal Protective Equipment
| Protection Category | Recommended PPE | Standards and Specifications |
| Eye and Face Protection | Tightly fitting chemical splash goggles. A face shield is required for splash hazards or when working with larger quantities. | Must conform to EN 166 (EU) or be NIOSH-approved (US).[5] |
| Skin and Body Protection | Chemical-resistant gloves (Nitrile or Neoprene). A flame-resistant lab coat or impervious chemical-resistant suit must be worn and fully buttoned. | Gloves must be inspected prior to use and changed immediately if contaminated.[6] |
| Respiratory Protection | All handling of solids and solutions must be conducted in a certified chemical fume hood. For emergencies (e.g., spills, ventilation failure), a full-face respirator with organic vapor/particulate combination cartridges is necessary. | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded.[5] |
| Foot Protection | Closed-toe, chemical-resistant shoes or boots. | Steel-toed boots are recommended where physical hazards exist.[7] |
Expert Rationale:
-
Eye Protection: Standard safety glasses are insufficient. Chemical splash goggles provide a seal around the eyes to protect against dust particles and liquid splashes.[7] A face shield adds a critical layer of protection for the entire face during operations like transferring solutions, where the risk of splashing is higher.[6]
-
Skin Protection: Dermal contact is a significant risk. Nitrile or neoprene gloves offer good resistance to a broad range of chemicals. A lab coat not only protects the skin but also prevents the contamination of personal clothing.[6]
-
Respiratory Protection: The primary engineering control for this compound is a certified chemical fume hood, which prevents the inhalation of hazardous dust or vapors.[8] Relying solely on a respirator in an open bench setting is not an acceptable primary control measure for a compound with this level of toxicity.
Procedural Guidance for Safe Handling
The following workflow provides a systematic, step-by-step approach to handling this compound, designed to minimize risk at every stage.
Caption: Safe Handling Workflow for this compound.
Step-by-Step Methodology:
-
Preparation and Planning:
-
Risk Assessment: Before any work begins, perform a specific risk assessment for the planned experiment, identifying potential hazards and mitigation steps.[9]
-
Engineering Controls: Verify that the chemical fume hood has been certified within the last year. Ensure that a safety shower and eyewash station are unobstructed and have been recently tested.[9]
-
Material Staging: Assemble all necessary equipment (glassware, spatulas, solvents, waste containers) within the fume hood before introducing the chemical. This minimizes the need to move in and out of the containment area.
-
-
Handling and Use:
-
Don PPE: Put on all required personal protective equipment before handling the chemical.
-
Weighing: Weigh the solid compound within the fume hood. Use a disposable weigh boat or paper to prevent contamination of the balance.
-
Transfers: When making solutions, add solvents slowly to the solid to avoid generating dust or aerosols.[9] Keep containers closed whenever possible.[5]
-
Reactions: All manipulations, including reactions, work-ups, and purifications, must be conducted entirely within the fume hood.
-
-
Post-Experiment Decontamination:
-
Surface Cleaning: Decontaminate all surfaces and equipment that may have come into contact with the chemical using an appropriate solvent, followed by soap and water.
-
Doffing PPE: Remove PPE in a manner that avoids self-contamination. The typical order is gloves first, followed by the lab coat, and finally eye protection.
-
Hygiene: Wash hands and forearms thoroughly with soap and water after removing PPE, even if gloves were worn.[8]
-
Emergency Procedures and First Aid
Immediate and appropriate first aid is crucial in the event of an exposure.
-
Inhalation: Move the exposed person to fresh air at once. If breathing is difficult or has stopped, provide artificial respiration. Seek immediate medical attention.[5]
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[5] Remove all contaminated clothing while washing. Seek immediate medical attention.
-
Eye Contact: Immediately flush eyes with large amounts of tepid water for at least 15 minutes, holding the eyelids open.[5] Remove contact lenses if present and easy to do so. Continue rinsing. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Immediately call a poison control center or doctor for treatment advice.
Operational Disposal Plan
Due to its toxicity to aquatic life, preventing environmental release is critical. All waste streams containing this compound must be treated as hazardous.
-
Solid Waste: All solid waste, including residual chemical, contaminated weigh boats, gloves, and bench paper, must be collected in a dedicated, sealed, and clearly labeled hazardous waste container. The label must read "Hazardous Waste: Chlorinated Organic Solid."
-
Liquid Waste: All liquid waste, including reaction mixtures and solvent rinses, must be collected in a separate, sealed, and clearly labeled container. The label must read "Hazardous Waste: Chlorinated Organic Liquid."
-
Prohibition: Under no circumstances should this chemical or its containers be disposed of down the drain or in regular trash.[3] All disposal must be handled through an approved waste disposal plant.[5]
By implementing this comprehensive safety framework, researchers can effectively manage the risks associated with this compound, ensuring a safe and productive laboratory environment.
References
- Chemical Label for this compound.Google Search Result.
- Safety Data Sheet for a related Chloronitrobenzene compound.MilliporeSigma.
- Safety Data Sheet for 4-Chloro-2-nitrophenol.Thermo Fisher Scientific.
- 1-(2-Chloroethoxy)
- Safety Data Sheet for 1-chloro-2-nitrobenzene.Sigma-Aldrich.
- Safety Data Sheet for 1-Chloro-4-nitrobenzene.Thermo Fisher Scientific (Avocado Research Chemicals).
- Safety Data Sheet for 1-Chloro-4-ethynylbenzene.Fisher Scientific.
- This compound Product Inform
- GPS Safety Summary for 4-chloro-2-nitrotoluene.Aarti Industries.
- GPS Safety Summary for 2,4-dichloro-1-nitrobenzene.Aarti Industries.
- Safety Data Sheet for 4-Chloro-2-fluoro-1-nitrobenzene.Fisher Scientific.
- What Personal Protective Equipment (PPE) Is Required for Working with Hazardous Chemicals?YouTube.
- Personal protective equipment for handling (4-Chlorobutyl)benzene.Benchchem.
- Personal protective equipment for handling a novel thieno[3,2-b]pyrrole-5-carboxamide.Benchchem.
- ICSC 0028 - 1-CHLORO-2-NITROBENZENE.Inchem.org.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
